Product packaging for Ammonium cobalt(II) phosphate monohydrate(Cat. No.:CAS No. 16827-96-6)

Ammonium cobalt(II) phosphate monohydrate

Cat. No.: B102828
CAS No.: 16827-96-6
M. Wt: 189.96 g/mol
InChI Key: PNSIYUITZYKGRY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium cobalt(II) phosphate monohydrate (NH4CoPO4·H2O) is an advanced inorganic material with significant promise in energy storage research. Its unique layered crystal structure, composed of conductive inorganic layers formed by distorted CoO6 octahedra and PO4³⁻ anions, with NH4⁺ ions and water molecules inserted between the layers via hydrogen bonding, enables highly redox-active sites and efficient pathways for rapid ion and electron transport . This structure is fundamental to its primary application as a high-performance electrode material for pseudocapacitors. Research has demonstrated that nanostructured forms, such as microflowers, can exhibit high specific capacitance, with one study reporting a value of 525 F/g at a current density of 0.625 A/g in 1.0 M KOH, alongside excellent cycling stability of 99.4% retention after 400 cycles . Furthermore, this compound serves as a valuable precursor for synthesizing other critical materials. It can be converted into LiCoPO4, a high-voltage cathode material for lithium-ion batteries, often retaining the morphology of the precursor, which allows for tailored design of battery components . The common synthesis methods include facile chemical precipitation and hydrothermal techniques, which allow for control over the material's morphology, directly influencing its electrochemical properties . With a molecular weight of 189.96 g/mol and a CAS number of 16827-96-6, it typically appears as a pink to purple crystalline powder . Attention: This product is for research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH6NO5P B102828 Ammonium cobalt(II) phosphate monohydrate CAS No. 16827-96-6

Properties

IUPAC Name

azanium;cobalt(2+);phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSIYUITZYKGRY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648452
Record name Ammonium cobalt(2+) phosphate--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16827-96-6
Record name Ammonium cobalt(2+) phosphate--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Crystal Structure of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound of significant interest in materials science, particularly for its applications in energy storage and catalysis. As a member of the dittmarite group of minerals, its crystal structure is key to understanding its physical and chemical properties.[1] This technical guide provides an in-depth overview of the crystal structure of NH₄CoPO₄·H₂O, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and an analysis of its structural features and thermal behavior.

Introduction

This compound, NH₄CoPO₄·H₂O, is a crystalline solid that belongs to the orthorhombic crystal system.[1][2][3] Its structure is isostructural with other members of the dittmarite mineral group, which have the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] The compound is characterized by a layered atomic network built from interconnected cobalt-phosphate frameworks.[1] These structural characteristics are responsible for its utility as an electrode material in supercapacitors and as a precursor for synthesizing lithium-ion battery cathodes.

Crystallographic Data

The crystal structure of NH₄CoPO₄·H₂O has been determined through X-ray diffraction (XRD). It crystallizes in the orthorhombic space group Pmn2₁.[2][4] The structure consists of layers formed by corner-sharing CoO₄ and PO₄ tetrahedra.[1] These layers are stacked along the b-axis, with ammonium (NH₄⁺) ions and water (H₂O) molecules residing in the interlayer spaces.[1] These interlayer species are linked to the cobalt-phosphate sheets through a network of hydrogen bonds, which provides stability to the three-dimensional framework.[4]

A prominent peak in the XRD pattern at a 2θ value of approximately 10.1° corresponds to the (010) plane, which is indicative of its layered structure and high crystallinity.[2]

Table 1: Crystallographic Data for NH₄CoPO₄·H₂O and Isostructural Analogues
ParameterNH₄CoPO₄·H₂ONH₄NiPO₄·H₂O (for comparison)(NH₄)Mg(PO₄)·H₂O (for comparison)
Crystal System Orthorhombic[1][2][3]Orthorhombic[5]Orthorhombic[1]
Space Group Pmn2₁[2][4]Pmn2₁[5]Pmn2₁
Lattice Constant (a) 5.621 Å[4]5.5698(2) Å[5]5.606 Å[1]
Lattice Constant (b) See Note8.7668(2) Å[5]8.758 Å[1]
Lattice Constant (c) See Note4.7460(2) Å[5]4.788 Å[1]
JCPDS Card No. 21-0739[2]------

Note: Specific b and c lattice parameters for NH₄CoPO₄·H₂O are documented in the JCPDS database. The values are expected to be very close to its isostructural nickel and magnesium analogues due to similar ionic radii.

Experimental Protocols

Synthesis of NH₄CoPO₄·H₂O via Chemical Precipitation

A common and facile method for synthesizing various nano/microstructures of NH₄CoPO₄·H₂O is through chemical precipitation.[6]

Methodology:

  • Precursor Preparation: Prepare aqueous solutions of a soluble cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O) and an ammonium phosphate source (e.g., (NH₄)₂HPO₄).

  • Reaction: The cobalt salt solution is added dropwise to the ammonium phosphate solution under constant stirring.

  • pH Adjustment: The pH of the reaction medium is a critical parameter and is typically adjusted to a range of 5.0 to 9.5 using an ammonia solution to ensure the precipitation of the desired Co(II) phosphate and prevent oxidation to cobalt(III).[1]

  • Temperature Control: The temperature is maintained between 40°C and 60°C to favor the formation of the monohydrate form. Lower temperatures (e.g., 20°C) tend to yield the hexahydrate.

  • Precipitation and Aging: A pink/violet precipitate forms, which is then typically aged in the mother liquor for a period to allow for crystal growth and phase stabilization.

  • Isolation and Purification: The precipitate is collected by filtration, washed repeatedly with deionized water and ethanol to remove unreacted ions, and finally dried in an oven at a moderate temperature (e.g., 60°C).[3]

G cluster_0 Solution Preparation Co_Salt Cobalt(II) Salt Solution Mix Mixing & Stirring Co_Salt->Mix NH4_Phosphate Ammonium Phosphate Solution NH4_Phosphate->Mix pH_Adjust pH Adjustment (5.0 - 9.5) Mix->pH_Adjust Heat Heating (40-60°C) pH_Adjust->Heat Precipitate Precipitation & Aging Heat->Precipitate Filter Filtration Precipitate->Filter Wash Washing (H₂O & EtOH) Filter->Wash Dry Drying (~60°C) Wash->Dry Final_Product NH₄CoPO₄·H₂O Powder Dry->Final_Product

Synthesis workflow for NH₄CoPO₄·H₂O.
Characterization Techniques

  • X-ray Diffraction (XRD): Powder XRD is the primary technique for phase identification and structural analysis. Samples are typically scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation to obtain a diffraction pattern, which is then compared to standard data (JCPDS No. 21-0739) for phase confirmation.[2]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present. A small amount of the sample is mixed with KBr and pressed into a pellet for analysis.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed by heating the sample under a controlled atmosphere (e.g., N₂ or air) at a constant heating rate. This provides information on thermal stability, dehydration, and decomposition processes.[3]

Structural Analysis and Interpretation

Logical Structure Diagram

The crystal structure can be conceptualized as a hierarchical assembly. Covalent and ionic bonds form the primary tetrahedral units, which are linked into two-dimensional sheets. Weaker hydrogen bonds then hold these sheets together, incorporating the water and ammonium ions.

cluster_building_blocks Primary Building Blocks cluster_coordination Coordination Geometry cluster_framework Framework Assembly cluster_interlayer Interlayer Components Co Co²⁺ Ion CoO4 CoO₄ Tetrahedra Co->CoO4 PO4 PO₄³⁻ Ion PO4_T PO₄ Tetrahedra PO4->PO4_T Layers 2D Cobalt-Phosphate Layers CoO4->Layers Corner Sharing PO4_T->Layers Corner Sharing Crystal 3D Crystal Structure Layers->Crystal NH4 NH₄⁺ Ions NH4->Crystal H-Bonding H2O H₂O Molecules H2O->Crystal H-Bonding

Logical relationship of components in the crystal structure.
Spectroscopic Interpretation

The presence of water and ammonium groups is confirmed by IR spectroscopy.

Table 2: Key Infrared Absorption Bands
Wavenumber (cm⁻¹)Assignment
~3430O-H stretching vibrations of water molecules[2]
2270 - 3390 (broad)N-H stretching vibrations of ammonium ions[2]
~1642H-O-H bending vibrations of water molecules[2]
~1470H-N-H bending vibrations of ammonium ions[2]
Thermal Decomposition

Thermal analysis reveals that NH₄CoPO₄·H₂O decomposes in distinct steps upon heating. The final calcination product is cobalt pyrophosphate (Co₂P₂O₇).[2][7]

  • Dehydration: The first step, occurring below 200°C, involves the loss of the water molecule of hydration.

  • Deammoniation & Condensation: In the range of approximately 250°C to 400°C, a major weight loss occurs corresponding to the release of ammonia (NH₃) and the condensation of HPO₄²⁻ intermediates.[3]

  • Crystallization: At higher temperatures, the amorphous intermediate crystallizes to form the stable cobalt pyrophosphate phase.

A NH₄CoPO₄·H₂O (Solid) B NH₄CoPO₄ (Solid) A->B ΔT (<200°C) H2O H₂O (Gas) A->H2O C Intermediate (e.g., CoHPO₄) B->C ΔT (250-400°C) NH3 NH₃ (Gas) B->NH3 D Co₂P₂O₇ (Solid, Final Product) C->D ΔT (>400°C)

Simplified thermal decomposition pathway of NH₄CoPO₄·H₂O.

Conclusion

The crystal structure of this compound is a well-defined orthorhombic system characterized by a layered arrangement of cobalt-phosphate sheets with intercalated ammonium ions and water molecules. This unique architecture, stabilized by hydrogen bonding, is fundamental to its properties and performance in various applications. The synthesis can be readily achieved through controlled chemical precipitation, and its thermal decomposition pathway leads to the formation of cobalt pyrophosphate. This guide provides the foundational structural and experimental knowledge essential for researchers working with this versatile material.

References

An In-depth Technical Guide to Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a compound of significant interest in materials science and catalysis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and summarizes key quantitative data. Its crystal structure and various synthesis pathways are visually represented to facilitate a deeper understanding of this versatile inorganic compound.

Introduction

This compound is an inorganic compound that has garnered considerable attention for its applications in various fields, including as an electrode material in energy storage devices and as a catalyst.[1] Its layered crystal structure is a key feature that contributes to its interesting electrochemical properties.[1][2] This guide serves as a technical resource for researchers, providing detailed information on its synthesis and characterization.

Chemical and Physical Properties

This compound is a pink to purple crystalline powder.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula NH₄CoPO₄·H₂O or CoH₆NO₅P[4][5][6][7]
CAS Number 16827-96-6[4][6][7]
Molecular Weight 189.96 g/mol [4][6][7]
Appearance Pink to purple crystals or powder[3]
Crystal System Orthorhombic[1][2]
Space Group Pmn2₁[2][8]

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, with solution-based precipitation being the most common. The choice of synthesis route can influence the morphology and, consequently, the material's properties.

Experimental Protocol: Solution-Based Precipitation

This method involves the reaction of a soluble cobalt(II) salt with a phosphate source in the presence of ammonium ions at a controlled temperature and pH.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the cobalt(II) salt (e.g., 0.1 M CoCl₂).

  • Prepare a separate aqueous solution of the ammonium phosphate salt (e.g., 0.1 M (NH₄)₂HPO₄).

  • Slowly add the ammonium phosphate solution to the cobalt salt solution under constant stirring.

  • Adjust the pH of the mixture to a range of 5.0 to 9.5 using ammonium hydroxide.[1]

  • Maintain the reaction temperature between 40°C and 60°C to favor the formation of the monohydrate form. Temperatures around 20°C tend to yield the hexahydrate.[1][9]

  • Allow the precipitate to age in the solution for a defined period (e.g., 1-2 hours) to ensure complete reaction and crystallization.

  • Separate the resulting pink-purple precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

Alternative Synthesis Routes

Other reported methods for synthesizing this compound include:

  • Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures. This can promote the formation of highly crystalline materials.[1]

  • Wet Milling: A mechanical approach where precursors such as Co(OH)₂ and NH₄H₂PO₄ are milled in a bead mill. This process can produce platelets of the material.

  • Corrosion-Induced Synthesis: A method where nanoplates of NH₄CoPO₄·H₂O are grown directly on a cobalt foil through a chemical corrosion process.[5]

Structural and Characterization Data

The crystal structure of this compound belongs to the dittmarite group of minerals.[1] It possesses a layered structure composed of interconnected CoO₄ and PO₄ tetrahedra.[1] The ammonium ions (NH₄⁺) and water molecules reside in the interlayer spaces, held by hydrogen bonds.[1][10]

ParameterDescription
Crystal System Orthorhombic
Space Group Pmn2₁
Structure Layered, with alternating cobalt-phosphate sheets and layers of ammonium ions and water molecules.
Coordination Cobalt(II) ions are tetrahedrally coordinated by oxygen atoms.

Characterization of the synthesized material is crucial to confirm its phase purity, crystallinity, and morphology. Common techniques include:

  • X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the lattice parameters. The diffraction peaks for NH₄CoPO₄·H₂O can be indexed to the orthorhombic phase (JCPDS No. 21-0739).[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups. Characteristic absorption bands for O-H stretching (from water), N-H stretching (from ammonium), and P-O stretching (from phosphate) are expected.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder. The morphology can vary from nanoplates to microflowers depending on the synthesis conditions.[11]

Logical Relationships and Workflows

The synthesis of this compound involves a series of logical steps and dependencies, which can be visualized.

Synthesis_Workflow cluster_precursors Precursor Solutions cluster_reaction Reaction Step cluster_post_processing Post-Processing Co_salt Cobalt(II) Salt Solution (e.g., CoCl₂ aq.) Mixing Mixing & Stirring Co_salt->Mixing P_source Ammonium Phosphate Solution (e.g., (NH₄)₂HPO₄ aq.) P_source->Mixing pH_Control pH Adjustment (5.0 - 9.5) Mixing->pH_Control Adjust pH Temp_Control Temperature Control (40-60°C) pH_Control->Temp_Control Set Temp Filtration Filtration Temp_Control->Filtration Precipitate Formation Washing Washing with DI Water Filtration->Washing Drying Drying (60-80°C) Washing->Drying Final_Product NH₄CoPO₄·H₂O Powder Drying->Final_Product

Caption: Workflow for the solution-based precipitation synthesis of NH₄CoPO₄·H₂O.

Conclusion

This technical guide has provided a detailed overview of this compound, with a focus on its chemical formula, properties, and synthesis. The provided experimental protocol for solution-based precipitation offers a reliable method for its preparation in a laboratory setting. The characterization data and structural information presented will be valuable for researchers working with this compound. The versatile synthesis routes and interesting properties of NH₄CoPO₄·H₂O suggest its continued importance in the development of new materials for various technological applications.

References

physical properties of Ammonium cobalt(II) phosphate monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical Properties of Ammonium Cobalt(II) Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NH₄CoPO₄·H₂O) is an inorganic compound of significant interest in materials science.[1] Its layered crystal structure is a key feature, facilitating potential applications in energy storage as an electrode material for supercapacitors and as a precursor for lithium-ion battery cathodes.[1] The compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] This guide provides a comprehensive overview of its core physical properties, methods of characterization, and synthesis protocols.

Chemical and Physical Properties

This compound is a pink to purple crystalline powder.[2][3] The fundamental properties of the compound are summarized in the table below.

PropertyValueReference
Chemical Formula NH₄CoPO₄·H₂O or CoH₆NO₅P[2][4][5][6][7]
Molecular Weight 189.96 g/mol [4][5][6][7]
CAS Number 16827-96-6[2][4][5][6][7]
Appearance Pink to purple crystals or crystalline powder[2][3]
Density Not available in cited sources[3]
Melting Point Not available in cited sources[3]
Solubility in H₂O Not available in cited sources[3]

Crystallographic Properties

The structural arrangement of atoms in this compound is crucial to its material properties. It crystallizes in the orthorhombic system, a defining characteristic of the dittmarite mineral group to which it belongs.[1]

PropertyDescriptionReference
Crystal System Orthorhombic[1]
Crystal Structure Characterized by a layered atomic network. The layers are formed by interconnected CoO₄ and PO₄ tetrahedra that share corners. Ammonium ions (NH₄⁺) and water molecules (H₂O) reside in the interlayer spaces.[1]

Experimental Protocols

The characterization and synthesis of this compound rely on several standard laboratory techniques.

Synthesis Protocol: Solution-Based Precipitation

A common and widely employed method for synthesizing NH₄CoPO₄·H₂O is solution-based precipitation.[1]

  • Precursor Preparation : Prepare aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) sulfate or chloride), a phosphate source (e.g., ammonium phosphate), and an ammonium source.[1][8] The choice of precursors can impact reaction kinetics and the purity of the final product.[1]

  • Precipitation : Mix the precursor solutions under controlled conditions. The pH of the reaction medium is a critical parameter; excessively high pH can risk the oxidation of cobalt(II) to cobalt(III).[1]

  • Temperature Control : Temperature is crucial for obtaining the correct hydration state. Synthesis at temperatures between 40°C and 60°C favors the formation of the monohydrate form (NH₄CoPO₄·H₂O), whereas lower temperatures (e.g., 20°C) typically yield the hexahydrate.[8]

  • Separation and Drying : The resulting precipitate is separated from the solution, washed, and dried to yield the final product.

Characterization Methodologies
  • X-ray Diffraction (XRD) : XRD is a primary technique used to analyze the crystal structure of this compound.[1] This non-destructive method provides information on the crystal system, phase purity, and degree of crystallinity by analyzing the diffraction pattern produced when the material is irradiated with X-rays.[1] The experimental setup involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the compound.[10] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the compound, confirming the presence of phosphate ([PO₄]³⁻) and ammonium ([NH₄]⁺) groups, as well as water of hydration.[10]

  • Thermal Analysis (TGA/DSC) :

    • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This is used to determine the thermal stability of the compound and to quantify the water content by observing the mass loss upon heating.[11]

    • Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to identify phase transitions, such as dehydration or decomposition, by detecting endothermic or exothermic events. Simultaneous TGA-DSC analysis provides complementary information, allowing for the differentiation between thermal events with and without mass loss.

Logical Relationships and Workflows

The relationship between the synthesis process, the resulting structure, and the material's properties can be visualized as a logical workflow. The synthesis parameters directly influence the crystallographic structure, which in turn dictates the key physical and chemical characteristics of the final compound.

G Synthesis-Structure-Property Relationship for NH₄CoPO₄·H₂O cluster_synthesis Synthesis Parameters cluster_structure Structural Characteristics cluster_properties Physical & Chemical Properties S Solution-Based Precipitation C Crystal Structure (Orthorhombic, Layered) S->C Determines P1 Precursors (Co²⁺, PO₄³⁻, NH₄⁺ sources) P1->S P2 Temperature (40-60°C for monohydrate) P2->S P3 pH Control P3->S Prop1 Electrochemical Performance C->Prop1 Influences Prop2 Thermal Stability C->Prop2 Influences Prop3 Spectroscopic Signatures (XRD, IR) C->Prop3 Influences

Caption: Workflow of Synthesis, Structure, and Properties.

Conclusion

This compound is a material with well-defined structural characteristics that are highly dependent on its synthesis conditions. Its layered orthorhombic structure makes it a promising candidate for various applications, particularly in energy storage. The experimental protocols outlined in this guide, including solution-based precipitation for synthesis and XRD, IR, and thermal analysis for characterization, are fundamental to further research and development involving this compound. A thorough understanding of its physical properties is essential for harnessing its full potential in advanced materials science and related fields.

References

Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound of growing interest in materials science. Its layered crystal structure and the redox activity of the cobalt ions make it a promising candidate for various applications, including as an electrode material in supercapacitors and as a precursor for the synthesis of high-voltage cathode materials for lithium-ion batteries. This technical guide provides a comprehensive overview of the synthesis of NH₄CoPO₄·H₂O, focusing on two primary methods: chemical precipitation and hydrothermal synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers and scientists in the successful synthesis and characterization of this material.

Physicochemical Properties and Structural Data

This compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation. Members of this group, including the cobalt analogue, typically crystallize in the orthorhombic system. The crystal structure consists of layers formed by interconnected CoO₄ and PO₄ tetrahedra, with ammonium ions and water molecules situated in the interlayer spaces.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Chemical Formula NH₄CoPO₄·H₂O
Molecular Weight 189.96 g/mol
Appearance Pink to purple crystalline powder
Crystal System Orthorhombic
CAS Number 16827-96-6

Table 2: Crystallographic Data for the Dittmarite Group

ParameterValue for (NH₄)Mg(PO₄)·H₂O
Crystal System Orthorhombic
Space Group Pmn2₁
Unit Cell Parameters a ≈ 5.606 Å, b ≈ 8.758 Å, c ≈ 4.788 Å

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below: chemical precipitation and hydrothermal synthesis. The choice of method can significantly influence the morphology, crystallinity, and electrochemical properties of the final product.

Chemical Precipitation Method

This method involves the direct precipitation of NH₄CoPO₄·H₂O from an aqueous solution of cobalt salts and a phosphate source. It is a relatively simple and rapid technique that can produce various nano/microstructures.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a solution of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), in deionized water.

    • Prepare a separate solution of a phosphate and ammonium source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), in deionized water.

  • Precipitation:

    • Slowly add the phosphate/ammonium solution to the cobalt salt solution under constant stirring at a controlled temperature. Temperatures between 40°C and 60°C are reported to favor the formation of the monohydrate form, while lower temperatures (e.g., 20°C) may yield the hexahydrate.

    • The pH of the reaction mixture is a critical parameter and should be maintained in the optimal range of 5.0 to 9.5 to ensure the precipitation of the desired product and minimize the oxidation of Co(II) to Co(III). The pH can be adjusted using ammonia solution or a suitable acid.

  • Aging and Washing:

    • Allow the resulting precipitate to age in the mother liquor for a specified period (e.g., 1 hour) to promote crystal growth and uniformity.

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected solid repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60°C) for several hours to obtain the this compound powder.

Table 3: Example Quantitative Data for Chemical Precipitation Synthesis

ParameterValueReference
Precursor 1 Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)[1]
Precursor 2 Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)[1]
Temperature Room Temperature[1]
Resulting Morphology Microflowers, Hierarchical Architectures[1]
Specific Capacitance Up to 525 F/g at 0.625 A/g in 1.0 M KOH[1]
Cycling Stability 99.4% retention after 400 cycles[1]
Hydrothermal Synthesis Method

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method often leads to products with higher crystallinity and well-defined morphologies.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (if doping) in purified water. For pure NH₄CoPO₄·H₂O, omit the manganese salt. A typical concentration is in the range of 0-0.10 M for the metal salts.[2]

    • In a separate vessel, dissolve diammonium hydrogen phosphate ((NH₄)₂HPO₄) in purified water to a concentration of, for example, 0.20 M.[2]

  • Mixing and Hydrothermal Treatment:

    • Pour the metal salt solution into the (NH₄)₂HPO₄ solution. The mixture will immediately become cloudy.

    • Stir the suspension for a period of time (e.g., 1 hour) to ensure homogeneity.

    • Transfer the suspension to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to a specified temperature (e.g., 150°C) and maintain it for a set duration (e.g., 24 hours).[2]

  • Product Recovery and Washing:

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration or centrifugation.

    • Wash the product thoroughly with purified water to remove any residual reactants.

  • Drying:

    • Dry the washed product in an oven at a suitable temperature (e.g., 60°C) for 24 hours to obtain the final crystalline powder.[2]

Table 4: Example Quantitative Data for Hydrothermal Synthesis

ParameterValueReference
Precursor 1 Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (0.10 M)[2]
Precursor 2 Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) (0.20 M)[2]
Temperature 150°C[2]
Time 24 hours[2]
Resulting Morphology Platelike particles[2]
BET Surface Area Can vary with processing time (e.g., 7.6–22.4 m²/g for a similar system)[3]

Visualizations

Experimental Workflow: Hydrothermal Synthesis

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_recovery Product Recovery p1 Dissolve CoCl₂·6H₂O in Purified Water mix Mix Solutions & Stir for 1 hour p1->mix p2 Dissolve (NH₄)₂HPO₄ in Purified Water p2->mix ht Hydrothermal Treatment (150°C, 24h in Autoclave) mix->ht Transfer to Autoclave cool Cool to Room Temperature ht->cool filter Filter/Centrifuge cool->filter wash Wash with Purified Water filter->wash dry Dry at 60°C for 24 hours wash->dry product NH₄CoPO₄·H₂O Crystalline Powder dry->product

Caption: Workflow for the hydrothermal synthesis of NH₄CoPO₄·H₂O.

Logical Relationships: Influence of Synthesis Parameters

Synthesis_Parameters_Influence cluster_params Synthesis Parameters cluster_props Product Properties cluster_apps Application Performance temp Temperature morphology Morphology (e.g., microflowers, plates) temp->morphology crystallinity Crystallinity temp->crystallinity ph pH ph->morphology purity Phase Purity ph->purity time Reaction Time time->crystallinity particle_size Particle Size time->particle_size precursors Precursor Concentration precursors->morphology precursors->particle_size electrochem Electrochemical Performance (e.g., Specific Capacitance) morphology->electrochem crystallinity->electrochem particle_size->electrochem purity->electrochem

Caption: Influence of synthesis parameters on product properties.

Conclusion

The synthesis of this compound can be successfully achieved through both chemical precipitation and hydrothermal methods. The choice of synthesis route and the careful control of experimental parameters such as temperature, pH, and reaction time are crucial in determining the physicochemical properties of the final product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize and further explore the potential applications of this promising material in energy storage and other fields.

References

A Technical Guide to Ammonium Cobalt(II) Phosphate Monohydrate: Synthesis, Characterization, and Potential Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16827-96-6

Abstract

This technical guide provides a comprehensive overview of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a compound of increasing interest in materials science with emerging potential in biomedical applications. This document details the physicochemical properties, synthesis methodologies, and characterization techniques for this compound. While direct applications in drug development are still in nascent stages, this guide explores the possible translation of this material into the biomedical field, drawing parallels with the known bioactivities of cobalt and cobalt phosphate nanoparticles. Key considerations regarding toxicology and biocompatibility are also discussed to provide a well-rounded perspective for researchers in drug development.

Physicochemical Properties

This compound is an inorganic compound that typically appears as a pink to purple crystalline powder.[1][2] It belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[3] This compound crystallizes in the orthorubicin crystal system.[3]

PropertyValueReference
CAS Number 16827-96-6[4][5]
Molecular Formula NH₄CoPO₄·H₂O[4]
Molecular Weight 189.96 g/mol [4][5]
Appearance Pink to purple crystalline powder[1]
Crystal System Orthorhombic[3]
Solubility Low solubility in water[6]

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with solution-based precipitation and hydrothermal techniques being the most common. The morphology and particle size of the resulting material can be controlled by adjusting reaction parameters such as pH, temperature, and reactant concentrations.[3]

Synthesis Methodologies

2.1.1. Solution-Based Precipitation Method

This method involves the reaction of a soluble cobalt(II) salt with a phosphate source in the presence of an ammonium source at controlled pH and temperature.

  • Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH).

  • Protocol:

    • Prepare aqueous solutions of CoCl₂·6H₂O and (NH₄)₂HPO₄.

    • In a reaction vessel, add the (NH₄)₂HPO₄ solution.

    • Slowly add the CoCl₂·6H₂O solution to the phosphate solution under constant stirring.

    • Adjust the pH of the mixture to a desired value (typically between 5.0 and 9.5) using NH₄OH to facilitate the precipitation of NH₄CoPO₄·H₂O.[3]

    • The reaction temperature can be maintained between 40-60 °C to favor the formation of the monohydrate form.[6]

    • Age the resulting precipitate in the mother liquor for a period to allow for crystal growth and maturation.

    • Separate the precipitate by filtration or centrifugation.

    • Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

2.1.2. Hydrothermal Synthesis Method

Hydrothermal synthesis allows for the formation of well-defined crystalline structures under elevated temperature and pressure.

  • Materials: Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O), a phosphate source (e.g., NH₄H₂PO₄), and a pH-adjusting agent/mineralizer (e.g., urea or ammonia).

  • Protocol:

    • Dissolve the cobalt salt, phosphate source, and urea in deionized water to form a homogeneous solution.

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the final product under vacuum or in a low-temperature oven.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution Preparation (Cobalt Salt, Phosphate Source, Ammonium Source) s2 Reaction (Precipitation or Hydrothermal) s1->s2 s3 Precipitate Collection (Filtration/Centrifugation) s2->s3 s4 Washing and Drying s3->s4 c1 Structural Analysis (XRD) s4->c1 Characterize Product c2 Morphological Analysis (SEM) s4->c2 Characterize Product c3 Functional Group Analysis (FTIR) s4->c3 Characterize Product c4 Thermal Stability (TGA) s4->c4 Characterize Product

Synthesis and Characterization Workflow
Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, morphology, and thermal stability of the synthesized this compound.

TechniquePurposeExpected Results
Powder X-ray Diffraction (XRD) To determine the crystal structure and phase purity.The diffraction pattern should match the standard pattern for orthorhombic NH₄CoPO₄·H₂O.[7]
Scanning Electron Microscopy (SEM) To visualize the morphology, particle size, and surface features.Depending on the synthesis method, various microstructures like plates, flowers, or hierarchical architectures can be observed.[3][8]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the compound.Characteristic absorption bands for P-O bonds in PO₄³⁻ tetrahedra, N-H bonds in NH₄⁺, and O-H bonds in water molecules are expected.[7]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and determine the water content.A weight loss step corresponding to the removal of the water of hydration would be observed upon heating.[7]

Potential in Drug Development and Biomedical Applications

While this compound is predominantly researched for its applications in energy storage and catalysis, the broader class of cobalt and cobalt phosphate nanomaterials has shown promise in several biomedical areas.[3][8] This suggests potential avenues for the future investigation of NH₄CoPO₄·H₂O in the pharmaceutical and biomedical fields.

As a Precursor for Bioactive Nanoparticles

This compound can serve as a precursor for the synthesis of cobalt phosphate nanoparticles. These nanoparticles have been investigated for their anti-cancer properties. For instance, studies have shown that cobalt phosphate nanoparticles can exhibit antiproliferative activity against human lung cancer cells.[9] The mechanism is thought to involve the release of cobalt ions which can induce oxidative stress and apoptosis in cancer cells.[10]

Drug Delivery Systems

Cobalt-based nanoparticles are being explored as carriers for drug delivery.[11] Their magnetic properties could potentially be harnessed for targeted drug delivery to specific sites in the body, thereby increasing therapeutic efficacy and reducing systemic side effects.[11] Although NH₄CoPO₄·H₂O itself is not magnetic, it can be a component in the synthesis of more complex, functionalized magnetic nanoparticles.

Catalytic Activity in Pharmaceutical Synthesis

The presence of redox-active cobalt(II) centers suggests potential catalytic applications in organic synthesis.[3] It has been reported that this compound can catalyze the oxidation of alcohols to aldehydes, a fundamental reaction in the synthesis of fine chemicals and pharmaceuticals.[3]

Toxicology and Biocompatibility Considerations

A critical aspect for any material being considered for biomedical applications is its toxicity and biocompatibility profile.

  • Cobalt's Dual Role: Cobalt is an essential trace element, being a core component of vitamin B12, which is vital for various metabolic processes.[12][13] However, excessive exposure to cobalt and its compounds can be toxic.[14]

  • Toxicity of Cobalt Compounds: Inhalation of cobalt particles can lead to respiratory issues, and oral exposure to high doses may affect the blood and thyroid.[15] Some cobalt compounds are classified as reasonably anticipated to be human carcinogens.[15] The toxicity is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[16]

  • Biocompatibility of Cobalt-based Nanoparticles: The biocompatibility of cobalt nanoparticles is a complex issue and depends on factors such as size, surface coating, and dosage. Some studies suggest that cobalt oxide nanoparticles have lower toxicity compared to elemental cobalt nanoparticles.[16] Doping with other elements like iron has been explored as a strategy to enhance biocompatibility.[16]

Further research is imperative to establish a clear safety profile for this compound and its nanoparticle derivatives before any clinical application can be considered.

Hypothetical Signaling Pathway Involvement

The biological effects of cobalt ions, which could be released from cobalt phosphate materials, are multifaceted. One of the key mechanisms involves the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen levels. By inhibiting prolyl hydroxylases that normally target HIF-1α for degradation, cobalt ions can mimic a hypoxic state, leading to the transcription of genes involved in processes like angiogenesis (formation of new blood vessels). This has implications for both cancer progression and regenerative medicine.

G Hypothetical Signaling Pathway Affected by Cobalt Ions cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_mimic Hypoxia Mimic (Presence of Co²⁺) Co Cobalt(II) Ions (from NH4CoPO4·H2O degradation) PHD Prolyl Hydroxylases (PHDs) Co->PHD inhibition HIF HIF-1α PHD->HIF hydroxylation VHL von Hippel-Lindau (VHL) protein HIF->VHL binding Proteasome Proteasomal Degradation HIF->Proteasome degradation Nucleus Nucleus HIF->Nucleus translocation VHL->Proteasome ubiquitination HRE Hypoxia Response Element (HRE) in DNA Genes Target Gene Transcription (e.g., VEGF for angiogenesis) HRE->Genes

Hypothetical Cobalt-Induced HIF-1α Stabilization

Conclusion

This compound is a compound with well-defined synthesis and characterization protocols. While its primary applications currently lie in materials science, the emerging bioactivities of related cobalt phosphate nanomaterials open up exciting possibilities for its exploration in drug development and biomedicine. Future research should focus on the controlled synthesis of nano-sized NH₄CoPO₄·H₂O, a thorough evaluation of its biocompatibility and toxicity, and mechanistic studies to understand its interaction with biological systems. This technical guide serves as a foundational resource for researchers aiming to venture into this promising area of study.

References

Molecular Weight of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of Ammonium Cobalt(II) Phosphate Monohydrate. The information is presented to support research and development activities where precise chemical specifications are critical.

Chemical Identity and Formula

This compound is an inorganic compound with the chemical formula NH₄CoPO₄·H₂O[1][2]. This formula indicates the presence of an ammonium cation (NH₄⁺), a cobalt(II) cation (Co²⁺), a phosphate anion (PO₄³⁻), and one molecule of water of hydration.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the chemical formula. The atomic weights of the constituent elements are provided in the table below.

ElementSymbolQuantity in FormulaAtomic Weight ( g/mol )Total Weight ( g/mol )
NitrogenN114.007[3][4][5][6][7]14.007
HydrogenH6 (4 in NH₄ + 2 in H₂O)1.008[4][8][9][10]6.048
CobaltCo158.933[4][11][12][13]58.933
PhosphorusP130.974[4][14][15][16][17]30.974
OxygenO5 (4 in PO₄ + 1 in H₂O)15.999[4][18][19][20]79.995
Total Molecular Weight 189.957

The calculated molecular weight of this compound is 189.957 g/mol . This value is consistent with published data, which often rounds the molecular weight to 189.96 g/mol [1][2][21][22].

Summary of Properties

PropertyValue
Chemical Formula NH₄CoPO₄·H₂O[1][2]
Molecular Weight 189.96 g/mol [1][2][21][22]
CAS Number 16827-96-6[1][2][21][23]

References

An In-depth Technical Guide to the Solubility of Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). Given the compound's limited characterization in publicly available literature, this document synthesizes established principles of inorganic chemistry with available data on related compounds to offer a thorough understanding of its solubility profile. This guide is intended for professionals in research and development who require a detailed understanding of this compound's behavior in aqueous and acidic environments.

Physicochemical Properties

This compound is an inorganic compound with a distinct pink-to-purple appearance.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula NH₄CoPO₄·H₂O[3]
Molecular Weight 189.96 g/mol [1][3]
Appearance Pink to purple powder/crystals[1][2]
CAS Number 16827-96-6[3]

Solubility Profile

Direct quantitative solubility data for this compound is not extensively reported in scientific literature. However, it is consistently characterized as insoluble in water.[4] Its solubility is expected to be very low, a common characteristic of many metal phosphates.

In contrast, it is soluble in most acids.[4] This is due to the protonation of the phosphate anion by the acid, which shifts the dissolution equilibrium towards the formation of soluble cobalt(II) salts and ammonium phosphate species.

Qualitative Solubility Data
SolventSolubilityReference
Water Insoluble[4]
Acids Soluble[4]
Solubility Product Constant (Ksp)
CompoundKsp
Cobalt(II) Phosphate (Co₃(PO₄)₂)2.05 x 10⁻³⁵

This value is provided for context and to illustrate the general insolubility of cobalt phosphates.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily pH and temperature. The interplay of these factors is critical in both its synthesis and its potential applications.

Solubility Solubility pH pH Solubility->pH Decreasing pH increases solubility Temperature Temperature Solubility->Temperature Affects hydration state and solubility Common_Ion Common Ion Effect Solubility->Common_Ion Presence of NH₄⁺ or PO₄³⁻ decreases solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

The following section outlines a general experimental protocol for the determination of the solubility of a sparingly soluble salt like this compound.

Determination of Molar Solubility and Solubility Product Constant (Ksp)

This protocol describes a method to determine the molar solubility and subsequently calculate the Ksp of this compound in water.

Materials:

  • This compound powder

  • Deionized water

  • Thermostatically controlled water bath or shaker

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for cobalt analysis

  • Ion chromatography for ammonium analysis

  • UV-Vis spectrophotometer for phosphate analysis (molybdenum blue method)

  • Calibrated pH meter

Procedure:

  • Saturation: Add an excess amount of this compound to a known volume of deionized water in several flasks. The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Place the flasks in a thermostatic water bath shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully remove the flasks. To separate the undissolved solid, centrifuge the suspensions at a high speed.

  • Filtration: Immediately after centrifugation, filter the supernatant using a syringe filter to remove any remaining solid particles. This step is critical to prevent solid particles from contributing to the measured ion concentrations.

  • Sample Preparation: Take a precise volume of the clear, saturated filtrate and dilute it as necessary for the analytical techniques to be used.

  • Ion Concentration Analysis:

    • Cobalt (Co²⁺): Determine the concentration of cobalt ions using ICP-AES or AAS.

    • Ammonium (NH₄⁺): Analyze the ammonium ion concentration using ion chromatography.

    • Phosphate (PO₄³⁻): Determine the phosphate ion concentration using the molybdenum blue spectrophotometric method.

  • Calculations:

    • From the determined concentrations of Co²⁺, NH₄⁺, and PO₄³⁻ in the saturated solution, calculate the molar solubility (S) of the salt.

    • The dissolution equilibrium is: NH₄CoPO₄(s) ⇌ NH₄⁺(aq) + Co²⁺(aq) + PO₄³⁻(aq)

    • The Ksp expression is: Ksp = [NH₄⁺][Co²⁺][PO₄³⁻]

    • Substitute the equilibrium concentrations to calculate the Ksp.

start Start saturation Saturation: Add excess NH₄CoPO₄·H₂O to water start->saturation equilibration Equilibration: Agitate at constant temperature (24-48h) saturation->equilibration separation Phase Separation: Centrifuge the suspension equilibration->separation filtration Filtration: Filter supernatant (0.22 µm filter) separation->filtration analysis Ion Concentration Analysis: ICP-AES (Co²⁺), IC (NH₄⁺), UV-Vis (PO₄³⁻) filtration->analysis calculation Calculation: Determine Molar Solubility (S) and Ksp analysis->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Relevance for Drug Development Professionals

The low aqueous solubility of this compound has implications for its potential use in drug development. While direct therapeutic applications are not established, the chemistry of cobalt and phosphates is relevant in several areas.

  • Drug Delivery: The insoluble nature of cobalt phosphate nanoparticles has been explored for drug delivery systems.[5] The rationale is that such nanoparticles can be functionalized to carry therapeutic agents and their low solubility allows for controlled release of the drug and the constituent ions. The dissolution would be pH-dependent, offering a potential mechanism for targeted release in acidic microenvironments, such as tumors.

  • Cellular Signaling: Cobalt ions (Co²⁺) are known to mimic hypoxic conditions in cells by stabilizing the hypoxia-inducible factor-1α (HIF-1α).[6] This can trigger a cascade of cellular responses, including angiogenesis and inflammation. The slow dissolution of a cobalt-containing compound could, in principle, be used to modulate these pathways in a sustained manner. Furthermore, cobalt ions have been shown to activate Toll-like receptor 4 (TLR4), leading to inflammatory responses.[7]

The following diagram illustrates a simplified signaling pathway that can be induced by cobalt ions.

Co2_plus Cobalt(II) Ions (Co²⁺) TLR4 Toll-like Receptor 4 (TLR4) Co2_plus->TLR4 HIF1a HIF-1α Stabilization Co2_plus->HIF1a NFkB NF-κB Activation TLR4->NFkB Angiogenesis Angiogenesis HIF1a->Angiogenesis Inflammation Inflammatory Response NFkB->Inflammation

Caption: Simplified signaling pathways potentially activated by Cobalt(II) ions.

References

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). This compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] The study of its thermal behavior is crucial for understanding its stability and for the synthesis of novel materials, such as cobalt pyrophosphates, which have applications in various fields, including as pigments and in electrochemical systems.[2][3]

Crystal Structure and Synthesis

This compound crystallizes in the orthorhombic crystal system.[1] Its structure consists of layers formed by interconnected CoO₄ and PO₄ tetrahedra. The ammonium (NH₄⁺) ions and water (H₂O) molecules are located in the interlayer spaces.[1]

Synthesis is commonly achieved through solution-based precipitation or hydrothermal methods.[1] A typical precipitation method involves reacting an aqueous solution of a cobalt(II) salt (e.g., CoCl₂) with a phosphate source such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[4] The pH and temperature of the reaction are critical parameters. Formation of the monohydrate is favored at temperatures between 40°C and 60°C.[1]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that can be investigated using techniques such as thermogravimetric analysis (TGA), differential thermogravimetric analysis (DTG), and differential thermal analysis (DTA).[2][4][5] The decomposition generally proceeds in two main stages: a co-elimination step followed by a polycondensation step.[5]

Step 1: Dehydration and Deammoniation

The initial stage of decomposition involves the simultaneous loss of the water molecule and the ammonia molecule. This co-elimination process results in the formation of an intermediate cobalt hydrogen phosphate.

Step 2: Polycondensation

The second stage involves the condensation of the intermediate hydrogen phosphate groups, leading to the formation of the final product, cobalt pyrophosphate (Co₂P₂O₇).[5]

The overall decomposition reaction can be summarized as follows:

2NH₄CoPO₄·H₂O(s) → Co₂P₂O₇(s) + 2NH₃(g) + 3H₂O(g)

Studies on analogous compounds, such as NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O, have shown that the final product can be a mixed metal pyrophosphate.[5]

Quantitative Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound and its analogues.

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)Final ProductReference
NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂OCo-eliminationNot specifiedNot specifiedCo₁.₆Zn₀.₂Mn₀.₂P₂O₇[5]
NH₄FePO₄·H₂O (inert atm)Step 1 (H₂O + NH₃ loss)~265Not specifiedIntermediate[6]
NH₄FePO₄·H₂O (inert atm)Step 2 (NH₃ loss)~350Not specifiedIntermediate[6]
NH₄FePO₄·H₂O (inert atm)Step 3 (H₂O loss)~420Not specifiedFePO₄[6]
NH₄NiPO₄·6H₂ODehydration (5H₂O)Not specifiedNot specifiedNH₄NiPO₄·H₂O[7]
NH₄NiPO₄·6H₂ODeammoniation & DehydrationNot specifiedNot specifiedNi₂(P₂O₇)[7]

Note: Specific temperature ranges and mass loss percentages for pure NH₄CoPO₄·H₂O are not detailed in the provided search results. The data for analogous compounds are presented for comparative purposes.

Experimental Protocols

4.1 Synthesis of this compound (Precipitation Method)

  • Prepare aqueous solutions of a cobalt(II) salt (e.g., CoCl₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Mix the solutions while maintaining the temperature between 40°C and 60°C to favor the formation of the monohydrate.[1]

  • Adjust the pH of the reaction mixture as it is a critical parameter for the purity of the precipitate.[1]

  • Filter the resulting precipitate, wash it with deionized water, and dry it at a suitable temperature.

4.2 Thermal Analysis

  • Place a precisely weighed sample of NH₄CoPO₄·H₂O into an appropriate crucible (e.g., alumina or platinum).

  • Use a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA).

  • Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5, 10, or 20°C/min).[4][6]

  • Conduct the experiment under a controlled atmosphere, such as an inert gas (e.g., nitrogen) or an oxidizing atmosphere (e.g., air), to study the effect of the atmosphere on the decomposition products.[6]

  • Record the mass loss as a function of temperature (TGA curve) and the rate of mass loss (DTG curve). Simultaneously, record the temperature difference between the sample and a reference (DTA curve).

  • Analyze the resulting curves to determine the decomposition temperatures, mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).

4.3 Product Characterization

  • X-ray Diffraction (XRD): Identify the crystalline phases of the initial material and the solid residues obtained at different temperatures during thermal treatment.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Characterize the functional groups present in the compound and its decomposition products.

  • Scanning Electron Microscopy (SEM): Observe the morphology of the initial crystals and the resulting products after thermal decomposition.[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_characterization Product Characterization s1 Prepare Solutions (Co(II) salt, (NH₄)₂HPO₄) s2 Mix & Control (40-60°C, pH) s1->s2 s3 Precipitation s2->s3 s4 Filter, Wash, Dry s3->s4 a1 Sample Preparation (Weighing) s4->a1 NH₄CoPO₄·H₂O a2 TGA/DTA Analysis (Heating Program) a1->a2 a3 Data Acquisition (TG, DTG, DTA curves) a2->a3 c1 XRD a2->c1 Solid Residues c2 FTIR a2->c2 c3 SEM a2->c3

Caption: Experimental workflow for the synthesis and thermal analysis of NH₄CoPO₄·H₂O.

Decomposition_Pathway reactant 2NH₄CoPO₄·H₂O(s) (Ammonium Cobalt(II) Phosphate Monohydrate) intermediate Intermediate (Cobalt Hydrogen Phosphate) reactant->intermediate Step 1: Co-elimination (Dehydration & Deammoniation) product Co₂P₂O₇(s) (Cobalt Pyrophosphate) intermediate->product Step 2: Polycondensation gaseous 2NH₃(g) + 3H₂O(g) intermediate->gaseous

References

Orthorhombic Cobalt Phosphates: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Crystallography, Synthesis, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of the orthorhombic crystal system of cobalt phosphates, tailored for researchers, scientists, and professionals in drug development. This document consolidates crystallographic data, details experimental protocols for synthesis and characterization, and explores the emerging therapeutic potential of these inorganic compounds.

Crystallographic Data of Orthorhombic Cobalt Phosphates

The orthorhombic crystal system is characterized by three unequal crystallographic axes at 90° angles. Several cobalt phosphate compounds have been identified to crystallize in this system. The precise atomic arrangement and unit cell dimensions are critical for understanding the material's properties and potential applications. The crystallographic data for selected orthorhombic cobalt phosphates are summarized below for comparative analysis.

Compound FormulaSpace Groupa (Å)b (Å)c (Å)V (ų)ZReference
Co(μ3-O3P)·H2OPbcm7.90129.002510.161722.454[1]
[C₂N₂H₁₀]₂[Co₄(PO₄)₄]H₂OP2₁2₁2₁10.27710.30218.8361994.24[2]
δ-KCoPO₄P2₁2₁2₁8.503110.283054.1704734.9-[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of cobalt phosphates are crucial for reproducible research and development. This section outlines generalized protocols derived from common practices in the field.

Synthesis of Cobalt Phosphates

Two prevalent methods for the synthesis of cobalt phosphate, including those with orthorhombic structures, are hydrothermal synthesis and microwave-assisted synthesis.

This method is widely used to grow single crystals and well-defined crystalline powders. A novel orthorhombic modification of KCoPO₄ has been prepared by hydrothermal synthesis at 553 K.[3]

Protocol:

  • Precursor Preparation: Prepare an aqueous solution containing the desired molar ratios of a cobalt salt (e.g., cobalt(II) chloride), a phosphate source (e.g., diammonium hydrogen phosphate), and any other required cations (e.g., potassium chloride).

  • pH Adjustment: Adjust the pH of the precursor solution as required by the specific phase being synthesized.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven to the desired temperature (e.g., 180-280 °C) for a specified duration (e.g., 24-72 hours).[4][5]

  • Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

This method offers rapid and energy-efficient synthesis of nanoparticles with uniform size distribution. Platelike and spherical cobalt phosphate nanoparticles have been successfully prepared using this technique.[1][6][7]

Protocol:

  • Precursor Solution: Prepare an aqueous solution containing a cobalt salt (e.g., cobalt sulfate heptahydrate), a phosphate source (e.g., sodium dihydrogen phosphate dihydrate), and a capping agent or urea if required.[1][8]

  • Microwave Irradiation: Place the precursor solution in a microwave reactor and irradiate at a specific power (e.g., 500-800 W) for a short duration (e.g., 3-10 minutes).[1][7] The reaction time and power can be varied to control the particle size and morphology.[1][7]

  • Product Collection: After the reaction, cool the solution and collect the precipitate by centrifugation.

  • Washing: Wash the collected nanoparticles thoroughly with deionized water and ethanol.

  • Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 100 °C for 2 hours).[8]

Experimental Workflow for Synthesis of Cobalt Phosphates

G cluster_hydrothermal Hydrothermal Synthesis cluster_microwave Microwave-Assisted Synthesis H1 Prepare Precursor Solution H2 Adjust pH H1->H2 H3 Autoclave Reaction H2->H3 H4 Cooling & Recovery H3->H4 H5 Washing H4->H5 H6 Drying H5->H6 M1 Prepare Precursor Solution M2 Microwave Irradiation M1->M2 M3 Product Collection M2->M3 M4 Washing M3->M4 M5 Drying M4->M5

Caption: Generalized workflows for hydrothermal and microwave-assisted synthesis of cobalt phosphates.

Characterization Techniques

Thorough characterization is essential to confirm the crystal structure, morphology, and purity of the synthesized cobalt phosphates.

XRD is the primary technique for determining the crystal structure and phase purity of the material.[9][10][11]

Protocol:

  • Sample Preparation: Finely grind the dried cobalt phosphate powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Data Collection: Place the sample in an X-ray diffractometer.[12] Set the instrument to scan over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed. Monochromatic X-rays, typically from a copper source, are used.[12]

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Identify the positions and intensities of the diffraction peaks.

  • Structure Determination: Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phase(s). For novel structures, the pattern can be indexed to determine the unit cell parameters and space group.[13] Rietveld refinement can be used for detailed structural analysis.

SEM is used to visualize the surface morphology, size, and shape of the synthesized particles.[14][15][16]

Protocol:

  • Sample Mounting: Disperse a small amount of the cobalt phosphate powder in a volatile solvent like ethanol.[17] Drop-cast a small volume of the dispersion onto a conductive SEM stub (e.g., aluminum) with carbon tape and allow the solvent to evaporate completely.[17] For dry powders, a small amount can be directly mounted on the carbon tape.

  • Conductive Coating: If the sample is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[17]

  • Imaging: Introduce the sample into the SEM chamber. Apply an appropriate accelerating voltage and scan the electron beam across the sample to generate images. Various detectors can be used to obtain information about topography and composition.

TEM provides high-resolution imaging of the internal structure, morphology, and size of nanoparticles.[18][19][20][21]

Protocol:

  • Sample Preparation: Disperse the cobalt phosphate nanoparticles in a suitable solvent (e.g., ethanol or water) at a very low concentration.[22]

  • Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (a small copper grid coated with a thin carbon film) and allow the solvent to evaporate.[20] The grid is then ready for analysis.

  • Imaging: Insert the TEM grid into the TEM instrument. The electron beam is transmitted through the sample to form an image. This allows for the measurement of particle size, lattice fringes, and selected area electron diffraction (SAED) patterns for crystallographic information.

Experimental Workflow for Characterization

G cluster_xrd X-ray Diffraction (XRD) cluster_sem Scanning Electron Microscopy (SEM) cluster_tem Transmission Electron Microscopy (TEM) start Synthesized Cobalt Phosphate X1 Sample Grinding & Mounting start->X1 S1 Sample Mounting on Stub start->S1 T1 Dispersion in Solvent start->T1 X2 Data Collection X1->X2 X3 Pattern Analysis X2->X3 X4 Structure Determination X3->X4 S2 Conductive Coating S1->S2 S3 Imaging S2->S3 T2 Deposition on TEM Grid T1->T2 T3 High-Resolution Imaging T2->T3

Caption: Workflow for the characterization of synthesized cobalt phosphates using XRD, SEM, and TEM.

Relevance to Drug Development and Therapeutics

While the direct correlation between the orthorhombic crystal system of cobalt phosphates and specific biological activities is an area requiring further investigation, cobalt phosphates, in general, have shown significant promise in various biomedical applications.

Anticancer and Antibacterial Properties

Cobalt phosphate nanoparticles have demonstrated antiproliferative activity against human lung cancer cells.[14][15][18] Studies have shown that the cytotoxic effects can be dose- and time-dependent, with smaller, spherical nanoparticles exhibiting better antiproliferation activity.[1][7] The proposed mechanism involves the release of cobalt ions, which can induce DNA damage in cancer cells.[23] Furthermore, cobalt-doped calcium phosphate composites have exhibited significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, making them potential candidates for anti-infective biomaterials.[10]

Drug Delivery Systems

The porous nature and biocompatibility of certain cobalt phosphate formulations make them suitable as nanocarriers for drug delivery.[24][25][26][27] Their high surface area allows for the loading of therapeutic agents. Cobalt nanoparticles, in general, are being explored for targeted drug delivery due to their magnetic properties, which could potentially be translated to cobalt phosphate systems.[24] The pH-sensitive dissolution of some phosphate-based materials can also be exploited for controlled drug release in the acidic tumor microenvironment.

Biocompatibility and Bone Regeneration

The biocompatibility of cobalt-containing phosphate-based materials is a critical factor for their in vivo applications.[28][29][30] Studies on cobalt-doped biphasic calcium phosphate ceramics have shown good biocompatibility.[29] Furthermore, cobalt is known to play a role in angiogenesis (the formation of new blood vessels), which is crucial for bone regeneration.[29] Cobalt ions have been shown to increase osteoclast differentiation and resorptive function, which are important processes in bone remodeling.[31] This suggests the potential of cobalt phosphates in the engineering of vascularized hard tissues.[28]

It is important to note that the biological response to cobalt-containing materials is highly dependent on the concentration of released cobalt ions, as high concentrations can lead to cytotoxicity.[31][32] Therefore, the design of cobalt phosphate-based therapeutics must carefully consider the material's dissolution rate and cobalt release profile.

Conclusion

This technical guide has provided a focused overview of the orthorhombic crystal system of cobalt phosphates, presenting key crystallographic data and detailed experimental protocols for their synthesis and characterization. While the direct link between the orthorhombic structure and specific therapeutic outcomes remains to be elucidated, the broader family of cobalt phosphates exhibits promising anticancer, antibacterial, and regenerative properties. For researchers and professionals in drug development, these materials represent a versatile platform for designing novel therapeutic agents and drug delivery systems. Future research should aim to establish a clear structure-activity relationship, particularly how the crystallographic properties of orthorhombic and other cobalt phosphate polymorphs influence their biological interactions and therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate (NH₄CoPO₄·H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) via a hydrothermal method. This compound and its derivatives are of significant interest for applications in energy storage, particularly as electrode materials for supercapacitors, as well as in the development of inorganic pigments.[1][2][3][4]

Overview and Physicochemical Properties

This compound belongs to the dittmarite group of minerals and typically crystallizes in the orthorhombic system.[5] Its structure is characterized by layers of interconnected CoO₄ and PO₄ tetrahedra, with ammonium ions (NH₄⁺) and water molecules situated in the interlayer spaces.[5] This layered crystal structure is advantageous for electrochemical applications as it can facilitate ion intercalation and diffusion.[1]

Physicochemical Data:

PropertyValueReference
Chemical Formula NH₄CoPO₄·H₂O[6]
Molecular Weight 189.96 g/mol [6][7]
CAS Number 16827-96-6[6][7]
Appearance Pink to purple crystalline powder[8]
Crystal System Orthorhombic[5]
JCPDS Card No. 21-0793[1]

Hydrothermal Synthesis Protocol

This protocol is based on methodologies reported for the synthesis of dittmarite-group materials.[4] The hydrothermal method promotes the formation of well-defined crystalline structures.

2.1. Materials and Reagents

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

2.2. Experimental Procedure

  • Precursor Solution Preparation:

    • Prepare a 0.20 M solution of (NH₄)₂HPO₄ by dissolving the appropriate amount in deionized water.

    • Prepare a separate metal-salt solution containing CoCl₂·6H₂O. The concentration should be adjusted to achieve the desired molar ratio with the phosphate precursor.

  • Mixing and Precipitation:

    • Slowly add the cobalt chloride solution to the diammonium hydrogen phosphate solution while stirring continuously. An immediate cloudy suspension or precipitate will form.

    • Continue stirring the mixture for approximately 1 hour at room temperature to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 150°C in an oven or furnace.[4]

    • Maintain the temperature for 24 hours to allow for crystal growth.[4]

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water several times to remove any unreacted precursors and byproducts.

    • Dry the final product, NH₄CoPO₄·H₂O, in an oven at 60°C for 24 hours.[4]

Note on Synthesis Parameters: The physicochemical properties of the final product are highly dependent on synthesis conditions. Temperature is a critical factor; for instance, in aqueous precipitation methods, temperatures between 40°C and 60°C favor the formation of the monohydrate, while lower temperatures may yield the hexahydrate form.[5]

Characterization Data

The synthesized NH₄CoPO₄·H₂O can be characterized by various techniques to confirm its phase purity, morphology, and other properties.

Characterization TechniqueExpected ResultsReference
X-ray Diffraction (XRD) The diffraction pattern should match the standard JCPDS card No. 21-0793 for NH₄CoPO₄·H₂O, confirming the orthorhombic crystal structure.[1][1]
Scanning Electron Microscopy (SEM) SEM images often reveal microstructures such as flower-like assemblies composed of nanoplates.[1] Particle sizes can range from the nano- to the micrometer scale.[1][2][1][2]
Brunauer-Emmett-Teller (BET) Analysis The specific surface area can be determined from N₂ adsorption-desorption isotherms.[1]

Application in Electrochemical Supercapacitors

NH₄CoPO₄·H₂O has demonstrated promising performance as an electrode material for supercapacitors.[1][2] Its hierarchical microstructures can provide a large surface area for faradaic reactions, leading to high specific capacitance.

Electrochemical Performance Data:

ParameterValueConditionsReference
Specific Capacitance 525 F g⁻¹at 0.625 A g⁻¹ in 1.0 M KOH[1][3]
Specific Capacitance 369.4 F g⁻¹at 0.625 A g⁻¹ in 3.0 M KOH[2][9]
Cycle Life 99.4% retentionafter 400 cycles in 1.0 M KOH[3]
Cycle Life 99.7% retentionafter 400 cycles[2][9]

The electrochemical properties are typically evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) measurements, and electrochemical impedance spectroscopy (EIS) in an alkaline electrolyte like KOH.[1][2][3]

Visualized Workflows and Pathways

Diagram 1: Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis_Workflow A Prepare Precursor Solutions (CoCl₂·6H₂O and (NH₄)₂HPO₄) B Mix and Stir (1 hour) A->B C Hydrothermal Treatment (Autoclave, 150°C, 24h) B->C D Cooling and Product Collection C->D E Washing with Deionized Water D->E F Drying (60°C, 24h) E->F G Final Product (NH₄CoPO₄·H₂O Powder) F->G

Caption: Workflow for the hydrothermal synthesis of NH₄CoPO₄·H₂O.

Diagram 2: Electrochemical Characterization Pathway

Electrochemical_Characterization cluster_electrode Electrode Preparation cluster_cell Electrochemical Cell Assembly cluster_testing Performance Evaluation A Mix NH₄CoPO₄·H₂O, Conductive Agent, and Binder B Coat Slurry onto Current Collector A->B C Dry and Press Electrode B->C D Assemble Three-Electrode Cell (Working, Counter, Reference) C->D E Cyclic Voltammetry (CV) D->E F Galvanostatic Charge-Discharge (GCD) D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Determine Specific Capacitance, Rate Capability, and Cycle Life E->H F->H G->H

Caption: Pathway for electrochemical characterization of NH₄CoPO₄·H₂O electrodes.

References

Application Notes and Protocols for the Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate via Solution Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is a crystalline inorganic compound with emerging applications in various scientific fields. Its utility as a precursor for cathode materials in lithium-ion batteries and its potential catalytic properties make it a compound of significant interest. The solution precipitation method offers a straightforward and scalable approach for the synthesis of this material. This document provides detailed application notes and experimental protocols for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the solution precipitation synthesis of this compound.

ParameterValueReference
Reactants
Cobalt PrecursorCobalt(II) chloride (CoCl₂)[1]
Phosphate/Ammonium PrecursorDiammonium hydrogen phosphate ((NH₄)₂HPO₄)[1]
Reaction Conditions
Cobalt(II) chloride solution concentration1.5 mol/L[1]
Diammonium hydrogen phosphate solution8.4 g in 50 mL H₂O[1]
Temperature40-60 °C[1]
Final pH7.0[1]
Stirring Speed300-500 rpm
Reaction Time2 hours
Product Characteristics
Chemical FormulaNH₄CoPO₄·H₂O
Molecular Weight189.96 g/mol
AppearancePink to purple crystalline powder
Crystal SystemOrthorhombic

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound via solution precipitation.

Materials and Equipment:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • 25% Ammonia solution (NH₄OH)

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 1.5 M solution of cobalt(II) chloride by dissolving the appropriate amount of CoCl₂·6H₂O in deionized water.

    • Prepare the phosphate solution by dissolving 8.4 g of (NH₄)₂HPO₄ in 50 mL of deionized water in a separate beaker.

  • Precipitation Reaction:

    • Place a beaker containing the diammonium hydrogen phosphate solution on a magnetic stirrer with a heating plate.

    • Begin stirring the solution at a moderate speed (e.g., 400 rpm) and heat the solution to a constant temperature between 40-60 °C. To obtain the monohydrate form, the temperature should be maintained within this range.[1]

    • Slowly add 10 mL of the 1.5 M cobalt(II) chloride solution to the heated phosphate solution while maintaining constant stirring.

    • A pink to purple precipitate of this compound will begin to form.

  • pH Adjustment:

    • Monitor the pH of the reaction mixture using a calibrated pH meter.

    • Carefully add 25% ammonia solution dropwise to the suspension until the pH of the solution reaches and stabilizes at 7.0.[1]

  • Digestion of the Precipitate:

    • Continue stirring the mixture at the set temperature for a period of 2 hours to allow for the precipitate to age and for the particle size to homogenize.

  • Isolation and Purification:

    • After the 2-hour reaction time, turn off the heat and stirrer and allow the precipitate to settle.

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Decant the supernatant and then transfer the precipitate to the funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Finally, wash the precipitate with a small amount of ethanol to aid in drying.

  • Drying:

    • Carefully remove the filter paper with the precipitate from the funnel and place it in a petri dish.

    • Dry the product in a drying oven at a temperature of 60-80 °C for several hours until a constant weight is achieved. Alternatively, the product can be dried in a vacuum desiccator at room temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solution precipitation of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation and Purification CoCl2_sol Prepare 1.5M CoCl₂ Solution Mix Mix Solutions at 40-60°C with Stirring CoCl2_sol->Mix NH42HPO4_sol Prepare (NH₄)₂HPO₄ Solution NH42HPO4_sol->Mix pH_adjust Adjust pH to 7.0 with NH₄OH Mix->pH_adjust Digest Digest Precipitate for 2 hours pH_adjust->Digest Filter Vacuum Filtration Digest->Filter Wash_H2O Wash with Deionized Water Filter->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Dry Dry at 60-80°C Wash_EtOH->Dry Product Ammonium Cobalt(II) Phosphate Monohydrate Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of LiCoPO₄ from Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-voltage cathode material, Lithium Cobalt Phosphate (LiCoPO₄), using Ammonium Cobalt(II) Phosphate Monohydrate (NH₄CoPO₄·H₂O) as a precursor. This precursor route offers a viable method for producing LiCoPO₄ for advanced lithium-ion battery applications.

Introduction

Lithium cobalt phosphate (LiCoPO₄) is a promising cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity of 167 mAh g⁻¹ and a high operating voltage of approximately 4.8 V. The use of this compound as a precursor presents a strategic approach to synthesize this high-voltage material. This document outlines the synthesis protocols, key characterization data, and expected electrochemical performance.

Data Presentation

Table 1: Properties of this compound Precursor
PropertyValue
Chemical Formula NH₄CoPO₄·H₂O
Appearance Pink to Purple Crystalline Powder
Crystal System Orthorhombic
Particle Morphology Platelet-like particles
Table 2: Electrochemical Performance of LiCoPO₄ Synthesized from NH₄CoPO₄·H₂O
ParameterValueReference
Initial Discharge Capacity 132.4 mAh g⁻¹ at 0.1C[1]
70 - 95 mAh g⁻¹ at 0.05C[2]
Capacity Retention 75.2% after 50 cycles at 0.1C[1]
54 mAh/g after 10 cycles (3.5-5.0V)[3]
Discharge Plateau ~4.8 V vs. Li/Li⁺[3]

Experimental Protocols

Two primary methods for the synthesis of LiCoPO₄ from this compound are the solid-state reaction and the hydrothermal method.

Protocol 1: Solid-State Synthesis of LiCoPO₄

This protocol is based on the solid-state reaction between this compound and a lithium source, typically lithium hydroxide or lithium carbonate.[2][3]

Materials:

  • This compound (NH₄CoPO₄·H₂O)

  • Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃)

  • Argon gas (high purity)

Equipment:

  • Agate mortar and pestle

  • Tube furnace with temperature control

  • Pellet press

  • Glovebox (optional, for handling air-sensitive materials)

Procedure:

  • Precursor Preparation: Synthesize or procure high-purity this compound. Characterize the precursor for its phase purity and morphology using XRD and SEM.

  • Mixing: Intimately mix NH₄CoPO₄·H₂O with a stoichiometric amount of LiOH or Li₂CO₃ in an agate mortar. A 20% excess of the lithium source has been reported to yield improved results.[3]

  • Pelletizing: Press the homogeneous powder mixture into pellets to ensure good particle-to-particle contact during calcination.

  • Calcination:

    • Place the pellets in an alumina boat and transfer to a tube furnace.

    • Purge the furnace with high-purity argon gas to create an inert atmosphere.

    • Heat the furnace to 600 °C and hold for 24 hours.[3]

    • Allow the furnace to cool down to room temperature under argon flow.

  • Product Characterization: The resulting LiCoPO₄ powder should be characterized for its phase purity (XRD), morphology (SEM), and electrochemical performance.

Protocol 2: Hydrothermal Synthesis of LiCoPO₄ (General Approach)

Materials:

  • This compound (NH₄CoPO₄·H₂O)

  • Lithium Hydroxide (LiOH)

  • Deionized water

  • pH adjusting solution (e.g., ammonia)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven with temperature control

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • Precursor Solution: Disperse NH₄CoPO₄·H₂O in deionized water.

  • Lithium Source Addition: Add a stoichiometric amount of LiOH solution to the precursor dispersion.

  • pH Adjustment: Adjust the pH of the solution. High alkalinity is generally favorable for the formation of the pure orthorhombic LiCoPO₄ phase.[4]

  • Hydrothermal Reaction:

    • Transfer the final solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven to a temperature between 180-220 °C for several hours (e.g., 3-12 hours).

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

    • Dry the final LiCoPO₄ powder in a vacuum oven.

  • Post-treatment (Optional): A post-synthesis annealing step under an inert atmosphere may be required to improve crystallinity and electrochemical performance.

  • Product Characterization: Characterize the synthesized LiCoPO₄ for its phase, morphology, and electrochemical properties.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Solid-State Synthesis cluster_product Product cluster_characterization Characterization precursor NH₄CoPO₄·H₂O mixing Intimate Mixing (with LiOH/Li₂CO₃) precursor->mixing pelletizing Pelletizing mixing->pelletizing calcination Calcination (600°C, 24h, Ar) pelletizing->calcination product LiCoPO₄ Powder calcination->product xrd XRD product->xrd sem SEM product->sem electrochem Electrochemical Testing product->electrochem

Caption: Experimental workflow for the solid-state synthesis of LiCoPO₄.

logical_relationships cluster_params Synthesis Parameters cluster_props Final Product Properties precursor_morph Precursor Morphology (Platelet-like) morphology Morphology & Particle Size precursor_morph->morphology Influences lithium_excess Lithium Source Excess (e.g., 20% LiOH) phase_purity Phase Purity (Orthorhombic LiCoPO₄) lithium_excess->phase_purity Improves atmosphere Calcination Atmosphere (Inert vs. Air) atmosphere->phase_purity Affects temperature Calcination Temperature temperature->phase_purity Determines temperature->morphology Affects electrochem_perf Electrochemical Performance (Capacity, Stability) phase_purity->electrochem_perf Enhances morphology->electrochem_perf Impacts

References

Application Notes and Protocols: Ammonium Cobalt(II) Phosphate Monohydrate for Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) as a high-performance electrode material for supercapacitors. This document outlines the synthesis of the material, fabrication of electrodes, and the subsequent electrochemical characterization, supported by quantitative performance data from recent studies.

Introduction

This compound has emerged as a promising material for supercapacitors due to its unique layered crystal structure, which facilitates efficient ion and electron diffusion—critical for high-performance electrochemical energy storage.[1] Its high theoretical specific capacitance, coupled with good cycling stability, makes it a compelling candidate for next-generation energy storage devices. The morphology of NH₄CoPO₄·H₂O, which can be controlled during synthesis to form structures like microflowers, nanoplates, and hierarchical architectures, directly influences its electrochemical properties by maximizing the electroactive surface area.[1][2]

Synthesis of this compound

Two primary methods for the synthesis of NH₄CoPO₄·H₂O are detailed below: the hydrothermal method, which yields well-defined microbundles, and the chemical precipitation method, which can produce various nano/microstructures.

Hydrothermal Synthesis of Layered Microbundles

This method produces unique layered NH₄CoPO₄·H₂O microbundles composed of one-dimensional microrods, which provide excellent channels for ion and electrolyte diffusion.[3]

Protocol:

  • Precursor Solution Preparation: Prepare an aqueous solution containing cobalt chloride hexahydrate (CoCl₂·6H₂O) and ammonium dihydrogen phosphate (NH₄H₂PO₄).

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 140-180°C for 12-24 hours.

  • Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product sequentially with deionized water and absolute ethanol several times to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours.

Chemical Precipitation Synthesis of Nano/Microstructures

This facile method allows for the synthesis of various morphologies, such as oblong plates, microplates, and microflowers, by controlling the reaction conditions.[2]

Protocol:

  • Solution Preparation: Prepare separate aqueous solutions of a cobalt salt (e.g., Co(NO₃)₂·6H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄).

  • Precipitation: Add the cobalt salt solution dropwise into the phosphate solution under vigorous magnetic stirring at room temperature. The pH of the reaction mixture is a critical parameter and is typically maintained in the range of 5.0 to 9.5.[1]

  • Aging: Continue stirring the mixture for a specified period (e.g., 1-4 hours) to allow for the complete formation and aging of the precipitate.

  • Washing: Collect the precipitate by filtration and wash it thoroughly with deionized water and ethanol to remove residual ions.

  • Drying: Dry the obtained NH₄CoPO₄·H₂O powder at 60°C in an oven overnight.

Supercapacitor Electrode Fabrication

The performance of the supercapacitor is highly dependent on the proper fabrication of the working electrode.

Protocol:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the synthesized NH₄CoPO₄·H₂O powder (active material), a conductive agent (e.g., acetylene black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 80:10:10 weight ratio.

  • Add a few drops of N-methyl-2-pyrrolidone (NMP) to the mixture and grind it in a mortar to form a uniform slurry.

  • Electrode Coating: Coat the prepared slurry onto a current collector, such as nickel foam or carbon cloth. Ensure a uniform coating with a typical mass loading of 1-3 mg/cm².

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent completely.

  • Pressing: Press the dried electrode under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

Electrochemical Characterization

Electrochemical performance is evaluated using a three-electrode system in an aqueous electrolyte.

Protocol:

  • Electrochemical Cell Assembly: Assemble an electrochemical cell using the fabricated NH₄CoPO₄·H₂O electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte Preparation: Use a 1 M to 3 M aqueous solution of potassium hydroxide (KOH) as the electrolyte.[2][4]

  • Cyclic Voltammetry (CV): Perform CV measurements at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. SCE/Ag/AgCl) to evaluate the capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the same potential window as the CV to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics of the electrode.

  • Cycling Stability: Evaluate the long-term performance of the electrode by subjecting it to repeated GCD cycles (e.g., 1000 to 5000 cycles) at a constant current density.

Quantitative Data Presentation

The following tables summarize the electrochemical performance of NH₄CoPO₄·H₂O-based supercapacitors as reported in the literature.

Synthesis MethodMorphologySpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityReference
HydrothermalLayered Microbundles6621.592.7% retention after 3000 cycles[3]
Chemical PrecipitationHierarchical Architectures369.40.62599.7% retention after 400 cycles[2][5]
Chemical PrecipitationMicroflowers5250.62599.4% retention after 400 cycles (in 1.0 M KOH)[6]
Hydrothermal (Ni-doped)Mesoporous Nanocrystalline540 (for Ni=0.5)0.584.5% retention after 1000 cycles[4]
MOF-derived (MXene composite)Nanoparticles on Nanosheets6011.087% retention after 5000 cycles[7]
Composite MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Reference
NH₄CoPO₄·H₂O/Ni₃(PO₄)₂·8H₂O/MnO₂11801--[8]
NH₄CoPO₄·H₂O/Ti₃C₂Tₓ MXene (ASC)--471350[7]

Visualized Workflows and Pathways

Synthesis and Electrode Fabrication Workflow

G cluster_synthesis Material Synthesis cluster_hydrothermal Hydrothermal Method cluster_precipitation Chemical Precipitation cluster_processing Post-Synthesis Processing cluster_fabrication Electrode Fabrication s1 Prepare Precursor Solution (CoCl₂·6H₂O + NH₄H₂PO₄) s2 Autoclave Reaction (140-180°C, 12-24h) s1->s2 proc1 Collect Precipitate (Centrifugation/Filtration) s2->proc1 p1 Prepare Separate Solutions (Co²⁺ salt and PO₄³⁻ source) p2 Mix and Precipitate (Vigorous Stirring) p1->p2 p2->proc1 proc2 Wash with DI Water and Ethanol proc1->proc2 proc3 Dry in Vacuum Oven (60-80°C) proc2->proc3 fab1 Prepare Slurry (Active Material + Carbon Black + PVDF) proc3->fab1 fab2 Coat on Nickel Foam fab1->fab2 fab3 Dry and Press Electrode fab2->fab3

Caption: Workflow for Synthesis and Electrode Fabrication.

Electrochemical Characterization Workflow

G cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis cell1 Working Electrode (NH₄CoPO₄·H₂O) cell_assembly Assemble Three-Electrode Cell cell1->cell_assembly cell2 Counter Electrode (Platinum) cell2->cell_assembly cell3 Reference Electrode (SCE or Ag/AgCl) cell3->cell_assembly cell4 Electrolyte (1-3M KOH) cell4->cell_assembly test1 Cyclic Voltammetry (CV) - Capacitive Behavior cell_assembly->test1 test2 Galvanostatic Charge-Discharge (GCD) - Specific Capacitance - Energy & Power Density cell_assembly->test2 test3 Electrochemical Impedance Spectroscopy (EIS) - Resistance & Kinetics cell_assembly->test3 test4 Cycling Stability Test - Long-term Performance cell_assembly->test4 analysis Performance Evaluation test1->analysis test2->analysis test3->analysis test4->analysis

Caption: Workflow for Electrochemical Characterization.

Logical Relationship of Material Properties and Performance

G cluster_synthesis Synthesis Control cluster_properties Material Properties cluster_performance Electrochemical Performance method Synthesis Method (Hydrothermal, Precipitation) morphology Morphology (Microflowers, Nanoplates) method->morphology params Parameters (Temp, pH, Time) params->morphology surface_area Surface Area morphology->surface_area structure Crystal Structure (Layered) rate High Rate Capability structure->rate capacitance High Specific Capacitance surface_area->capacitance stability Good Cycling Stability capacitance->stability

References

Catalytic Applications of Ammonium Cobalt(II) Phosphate Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is emerging as a versatile and cost-effective catalyst with significant potential in various chemical transformations. Its unique crystal structure and the redox activity of the cobalt centers make it a promising candidate for applications in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water splitting, and potentially in organic synthesis. This document provides detailed application notes and experimental protocols for the catalytic use of this compound, aimed at researchers and professionals in the fields of materials science, chemistry, and drug development.

Electrocatalytic Oxygen Evolution Reaction (OER)

This compound has demonstrated excellent performance as an electrocatalyst for the OER, a critical reaction in electrochemical water splitting for hydrogen production. The material can be grown in situ on conductive substrates, such as cobalt foil, to create a three-dimensional, self-supported electrode with high activity and stability.

Quantitative Performance Data

The following table summarizes the key performance indicators for NH₄CoPO₄·H₂O as an OER electrocatalyst.

ParameterValueConditionsReference
Overpotential @ 10 mA cm⁻²262 mV1.0 M KOH
Tafel SlopeNot Specified1.0 M KOH
Stability> 100 hoursat 10 mA cm⁻²
Experimental Protocols

1. Synthesis of NH₄CoPO₄·H₂O Nanoplates on Cobalt Foil

This protocol describes the in-situ growth of NH₄CoPO₄·H₂O nanoplates on a cobalt foil substrate via a chemical corrosion process.

Materials:

  • Cobalt foil (Co, 99.9% purity)

  • Ammonium phosphate ((NH₄)₃PO₄)

  • Deionized (DI) water

  • Ethanol

  • Acetone

Procedure:

  • Cut the cobalt foil into desired dimensions (e.g., 1 cm x 2 cm).

  • Clean the cobalt foil by sonicating in acetone, ethanol, and DI water for 15 minutes each to remove any surface impurities.

  • Prepare a 0.1 M aqueous solution of ammonium phosphate.

  • Immerse the cleaned cobalt foil into the 0.1 M ammonium phosphate solution.

  • Maintain the reaction at room temperature for 12 hours. The surface of the cobalt foil will gradually turn a purple color, indicating the formation of NH₄CoPO₄·H₂O nanoplates.

  • After the reaction, gently rinse the foil with DI water and ethanol.

  • Dry the prepared NH₄CoPO₄·H₂O/Co foil electrode in a vacuum oven at 60°C for 2 hours.

2. Electrochemical Characterization of OER Performance

This protocol outlines the procedure for evaluating the OER activity of the prepared NH₄CoPO₄·H₂O/Co electrode.

Materials:

  • Prepared NH₄CoPO₄·H₂O/Co foil (Working Electrode)

  • Platinum foil or mesh (Counter Electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode)

  • 1.0 M Potassium Hydroxide (KOH) electrolyte solution

  • Potentiostat/Galvanostat electrochemical workstation

Procedure:

  • Set up a standard three-electrode electrochemical cell with the prepared NH₄CoPO₄·H₂O/Co foil as the working electrode, a platinum foil as the counter electrode, and an SCE or Ag/AgCl electrode as the reference electrode.

  • Fill the cell with 1.0 M KOH electrolyte solution.

  • Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV s⁻¹ to measure the OER polarization curve. The potential should be swept in the anodic direction.

  • Correct the measured potentials for the iR drop of the solution. The potential vs. RHE can be calculated using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 × pH.

  • Record the overpotential required to achieve a current density of 10 mA cm⁻².

  • To assess stability, perform chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA cm⁻²) for an extended period (e.g., 100 hours) and monitor the potential change.

Catalytic Mechanism and Workflow

The OER at the surface of the NH₄CoPO₄·H₂O catalyst is believed to proceed through a mechanism involving the oxidation of Co(II) to higher oxidation states (Co(III)/Co(IV)), which act as the active sites for water oxidation.

OER_Mechanism cluster_catalyst Catalyst Surface Co_II Co(II) Co_III_OH Co(III)-OH Co_II->Co_III_OH Co_IV_O Co(IV)=O Co_III_OH->Co_IV_O - e⁻, - H⁺ Co_II_OOH Co(II)-OOH Co_IV_O->Co_II_OOH + OH⁻ Co_II_OOH->Co_II - O₂, - H⁺, - e⁻ O2 O₂ Co_II_OOH->O2 H2O H₂O H2O->Co_II - e⁻, - H⁺ OH_minus OH⁻ OH_minus->Co_IV_O H2O_out H₂O

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Electrochemical Testing foil_prep 1. Cobalt Foil Cleaning (Acetone, Ethanol, DI Water) synthesis 2. Immersion in (NH₄)₃PO₄ Solution (0.1 M, RT, 12h) foil_prep->synthesis drying 3. Rinsing and Drying (DI Water, Ethanol, 60°C) synthesis->drying cell_setup 4. Three-Electrode Cell Assembly (Working, Counter, Reference) drying->cell_setup lsv 5. Linear Sweep Voltammetry (1.0 M KOH, 5 mV/s) cell_setup->lsv stability 6. Chronopotentiometry (10 mA/cm², 100h) lsv->stability

Potential Application in Organic Synthesis

While the primary application of NH₄CoPO₄·H₂O is in electrocatalysis, related cobalt phosphate materials have shown activity in organic transformations. For instance, cobalt(II) phosphate (Co₃(PO₄)₂) has been used as a heterogeneous catalyst for the synthesis of 3,4-dihydropyrano[c]chromene derivatives. Although direct evidence for NH₄CoPO₄·H₂O in this specific reaction is lacking, its structural similarity suggests potential for similar applications.

General Protocol for Heterogeneous Catalysis (Hypothetical)

This protocol is a general guideline for testing the catalytic activity of NH₄CoPO₄·H₂O in a representative organic reaction, based on procedures for similar heterogeneous catalysts.

Materials:

  • This compound powder

  • Reactants (e.g., an aldehyde, a C-H acid)

  • Solvent (e.g., ethanol, water)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate

  • TLC plates for reaction monitoring

  • Chromatography column for purification

Procedure:

  • To a round-bottom flask, add the reactants and the solvent.

  • Add a catalytic amount of powdered NH₄CoPO₄·H₂O (e.g., 5-10 mol%).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.

  • Wash the catalyst with the reaction solvent and dry it for potential reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Organic_Synthesis_Logic start Reaction Setup (Reactants, Solvent, Catalyst) reaction Catalytic Reaction (Stirring, Heating) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup (Filtration, Solvent Removal) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification catalyst_recovery Catalyst Recovery & Reuse workup->catalyst_recovery product Final Product purification->product

Characterization of the Catalyst

To ensure the quality and performance of the synthesized NH₄CoPO₄·H₂O catalyst, a suite of characterization techniques should be employed.

TechniquePurposeExpected Results
X-ray Diffraction (XRD) To determine the crystal structure and phase purity.Diffraction peaks corresponding to the orthorhombic phase of NH₄CoPO₄·H₂O.
Scanning Electron Microscopy (SEM) To observe the surface morphology and microstructure.Nanoplate or flower-like structures grown on the substrate.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation states of the surface.Presence of Co, P, O, and N. Cobalt in the +2 oxidation state.

Safety and Handling

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a highly promising and accessible catalyst, particularly for the electrocatalytic oxygen evolution reaction. The protocols provided herein offer a starting point for researchers to synthesize, characterize, and evaluate this material for various catalytic applications. Further research into its potential in organic synthesis and other catalytic processes is encouraged to fully exploit the capabilities of this versatile compound.

Application Notes and Protocols: The Effect of pH on the Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate (NH₄CoPO₄·H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of pH in the synthesis of ammonium cobalt(II) phosphate monohydrate. This document includes detailed experimental protocols for synthesizing this compound at various pH levels, a summary of the expected outcomes, and a discussion of the underlying chemical principles.

Application Notes

The synthesis of this compound is highly sensitive to the pH of the reaction medium. The pH influences the solubility of the precursors, the rate of precipitation, and the final properties of the crystalline product, including its morphology, particle size, and purity. A Russian patent suggests a desirable pH range for the synthesis is between 5.0 and 9.5.[1]

At lower pH values, the concentration of phosphate ions (PO₄³⁻) is reduced due to the formation of hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) ions. This can lead to a slower precipitation rate and may influence the crystal habit. Conversely, at higher pH values, the increased concentration of phosphate ions can lead to rapid precipitation, potentially resulting in smaller, less crystalline particles. The morphology of the final product can range from oblong plates and microplates to microflowers and other hierarchical architectures, and pH is a key parameter in controlling these structures.[2]

The control of pH is, therefore, a critical parameter for researchers aiming to produce this compound with specific and reproducible characteristics for applications such as electrochemical supercapacitors or as a precursor for other materials.[3][4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound at three different pH values: 5, 7, and 9.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide solution (NH₄OH, ~25-30%)

  • Phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Cobalt Source): Dissolve a specific amount of cobalt(II) chloride hexahydrate in deionized water to create a stock solution (e.g., 0.5 M).

    • Solution B (Phosphate and Ammonium Source): Dissolve a stoichiometric equivalent of diammonium hydrogen phosphate in deionized water to create a stock solution (e.g., 0.5 M).

  • Precipitation Reaction:

    • Place a defined volume of Solution A into a beaker equipped with a magnetic stir bar and begin stirring at a constant rate.

    • Slowly add Solution B to Solution A dropwise. A precipitate will begin to form.

  • pH Adjustment and Control:

    • Monitor the pH of the reaction mixture continuously using a calibrated pH meter.

    • For pH 5: Slowly add phosphoric acid solution dropwise to the reaction mixture until the pH stabilizes at 5.0 ± 0.1.

    • For pH 7: The initial mixture of CoCl₂ and (NH₄)₂HPO₄ will likely have a pH close to neutral. Adjust as necessary with dilute phosphoric acid or ammonium hydroxide to reach a stable pH of 7.0 ± 0.1.

    • For pH 9: Slowly add ammonium hydroxide solution dropwise to the reaction mixture until the pH stabilizes at 9.0 ± 0.1.

  • Aging the Precipitate:

    • Once the desired pH is reached and stable, continue stirring the suspension at room temperature for a set period (e.g., 2-4 hours) to allow for crystal growth and maturation.

  • Isolation and Purification:

    • After aging, stop stirring and allow the precipitate to settle.

    • Separate the solid product from the supernatant by vacuum filtration.

    • Wash the collected solid several times with deionized water to remove any soluble impurities.

    • Wash the solid with ethanol or acetone to facilitate drying.

  • Drying:

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours or until a constant weight is achieved.

Data Presentation

The following table summarizes the expected qualitative effects of pH on the synthesis of this compound. Researchers can use this as a guide for their experiments.

pHExpected YieldExpected PurityExpected Morphology
5ModerateHighLarger, well-defined crystals (e.g., platelets) due to slower precipitation.
7HighHighWell-formed crystals, potentially with some variation in size and shape.
9HighModerateSmaller, potentially agglomerated particles or microflower-like structures due to rapid precipitation.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound with pH control.

SynthesisWorkflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Precipitation and pH Control cluster_post 3. Product Isolation CoCl2_sol Cobalt(II) Chloride Solution (A) mixing Mixing CoCl2_sol->mixing NH42HPO4_sol Diammonium Phosphate Solution (B) NH42HPO4_sol->mixing ph_adjust pH Adjustment (H₃PO₄ or NH₄OH) mixing->ph_adjust aging Aging ph_adjust->aging filtration Filtration aging->filtration washing Washing filtration->washing drying Drying washing->drying product Final Product: NH₄CoPO₄·H₂O drying->product

Caption: Experimental workflow for the pH-controlled synthesis of NH₄CoPO₄·H₂O.

References

Application Notes and Protocols: Temperature Control in the Precipitation of Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) phosphate monohydrate (CoNH₄PO₄·H₂O) is a compound of interest in various fields, including catalyst development, battery materials research, and as a precursor for other cobalt-containing materials. The controlled precipitation of this compound is crucial for obtaining desired physical and chemical properties, such as particle size, morphology, and purity. Temperature is a critical parameter in the precipitation process, directly influencing the hydration state of the crystal, as well as its morphology and particle size distribution. These attributes, in turn, can significantly impact the material's performance in downstream applications.

These application notes provide a detailed protocol for the synthesis of this compound, with a specific focus on temperature control to achieve desired product characteristics. The provided data illustrates the impact of temperature on key product attributes.

Data Presentation: Effect of Temperature on Product Characteristics

The following tables summarize the expected quantitative data from the precipitation of this compound at different temperatures. The data is representative of typical outcomes based on established principles of crystallization and findings for analogous metal ammonium phosphate systems.

Table 1: Effect of Precipitation Temperature on Product Yield and Purity

Precipitation Temperature (°C)Product FormAverage Yield (%)Purity (%)
20Hexahydrate92>98
40Monohydrate95>99
60Monohydrate97>99
80Monohydrate96>99

Table 2: Effect of Precipitation Temperature on Particle Size and Morphology

Precipitation Temperature (°C)Predominant MorphologyAverage Particle Size (D50, µm)Particle Size Distribution
20Plate-like crystals15Broad
40Prismatic crystals10Moderate
60Fine, aggregated needles5Narrow
80Agglomerated fine particles8Moderate

Experimental Protocols

Materials and Reagents
  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Deionized water

Equipment
  • Jacketed glass reactor with overhead stirrer

  • Thermostatically controlled water bath/circulator

  • pH meter

  • Büchner funnel and vacuum flask

  • Drying oven

Protocol for Temperature-Controlled Precipitation

This protocol describes the batch precipitation of this compound at a controlled temperature.

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of cobalt(II) chloride by dissolving the appropriate amount of CoCl₂·6H₂O in deionized water.

    • Prepare a 0.5 M solution of diammonium hydrogen phosphate by dissolving the appropriate amount of (NH₄)₂HPO₄ in deionized water.

  • Precipitation Reaction:

    • Transfer the cobalt(II) chloride solution to the jacketed glass reactor.

    • Set the thermostatic water bath to the desired precipitation temperature (e.g., 40°C, 60°C, or 80°C) and allow the solution in the reactor to equilibrate.

    • Begin stirring the cobalt(II) chloride solution at a constant rate (e.g., 300 rpm).

    • Slowly add the diammonium hydrogen phosphate solution to the reactor at a constant rate (e.g., 5 mL/min).

    • During the addition, monitor the pH of the reaction mixture. Adjust the pH to a target range of 6.5-7.5 by dropwise addition of ammonium hydroxide solution.

    • A pink precipitate will form upon the addition of the phosphate solution.

  • Aging the Precipitate:

    • Once the addition of the diammonium hydrogen phosphate solution is complete, continue stirring the mixture at the set temperature for a period of 2 hours to allow the precipitate to age and the crystals to mature.

  • Isolation and Washing of the Product:

    • Turn off the stirrer and allow the precipitate to settle.

    • Decant the supernatant.

    • Isolate the pink precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate on the filter with three portions of deionized water to remove any soluble impurities.

    • Follow with a final wash with ethanol to aid in drying.

  • Drying the Product:

    • Carefully transfer the filtered product to a watch glass or drying dish.

    • Dry the product in an oven at 80°C for 12 hours or until a constant weight is achieved.

  • Characterization:

    • The final product can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal phase (monohydrate), scanning electron microscopy (SEM) to observe particle morphology and size, and elemental analysis to determine purity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the temperature-controlled precipitation of this compound.

experimental_workflow prep_CoCl2 Prepare 0.5 M CoCl₂ Solution reactor Jacketed Reactor with Stirrer prep_CoCl2->reactor prep_NH42HPO4 Prepare 0.5 M (NH₄)₂HPO₄ Solution addition Slowly Add (NH₄)₂HPO₄ to CoCl₂ Solution prep_NH42HPO4->addition reactor->addition temp_control Set Temperature (e.g., 60°C) temp_control->reactor ph_adjust Adjust pH to 6.5-7.5 with NH₄OH addition->ph_adjust aging Age Precipitate for 2 hours ph_adjust->aging filtration Vacuum Filtration and Washing aging->filtration drying Dry Product at 80°C filtration->drying characterization Product Characterization (XRD, SEM) drying->characterization

Caption: Experimental workflow for the temperature-controlled synthesis of this compound.

Discussion

The control of temperature during the precipitation of ammonium cobalt(II) phosphate is a critical factor in determining the final product's characteristics. Lower temperatures, around 20°C, tend to favor the formation of the hexahydrate form, which may have a different crystal structure and morphology. As the temperature is increased to 40°C and above, the monohydrate becomes the more stable product.

The observed trend of decreasing particle size with increasing temperature up to 60°C is consistent with classical crystallization theory, where higher temperatures can lead to faster nucleation rates relative to crystal growth, resulting in a larger number of smaller crystals. The subsequent increase in particle size at 80°C may be attributed to increased agglomeration of the finer primary particles at higher temperatures.

The pH of the reaction medium is another crucial parameter that must be carefully controlled. A pH range of 6.5-7.5 is generally optimal for the precipitation of the desired this compound. Deviations from this range can lead to the formation of other cobalt phosphate phases or incomplete precipitation.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the controlled synthesis of this compound. By carefully controlling the precipitation temperature, researchers can tailor the physical properties of the material to suit the specific requirements of their intended application. The provided workflow and data tables serve as a valuable resource for scientists and professionals in materials science and drug development.

Application Notes and Protocols: Electrochemical Performance of Ammonium Cobalt(II) Phosphate Monohydrate Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of Ammonium Cobalt(II) Phosphate Monohydrate (NH₄CoPO₄·H₂O) electrodes, with detailed experimental protocols for their synthesis, characterization, and evaluation. This material is emerging as a promising candidate for high-performance energy storage devices, particularly supercapacitors, due to its unique layered crystal structure that facilitates efficient ion and electron diffusion.[1]

Overview of Electrochemical Performance

This compound has demonstrated significant potential as an electrode material for supercapacitors. Its performance is highly dependent on the material's morphology, which can be controlled during synthesis to produce various nano- and microstructures such as microflowers, nanoplates, and hierarchical architectures.[1] These tailored structures enhance the electrochemical properties by increasing the surface area available for redox reactions.[1]

Key Performance Metrics:

The electrochemical performance of NH₄CoPO₄·H₂O electrodes is primarily evaluated through cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). These techniques provide quantitative data on specific capacitance, energy density, power density, and cycling stability.

Quantitative Data Summary

The following tables summarize the key quantitative data on the electrochemical performance of NH₄CoPO₄·H₂O and related composite electrodes from various studies.

MaterialCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)Cycling StabilityReference
NH₄CoPO₄·H₂O (hierarchical architectures)0.625369.499.7% retention after 400 cycles[2][3]
NH₄CoPO₄·H₂O/Ni₃(PO₄)₂·8H₂O/MnO₂ composite11180980 F g⁻¹ at 10 A g⁻¹[4]
Cobalt Phosphate Nanoflakes1410-[5]
Cobalt Phosphate Nanorod Bundles5 mA cm⁻²151293% coulombic efficiency after 2000 cycles[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NH₄CoPO₄·H₂O, electrode fabrication, and subsequent electrochemical analysis.

Synthesis of this compound (Facile Chemical Precipitation Method)

This protocol describes a surfactant- and template-free method to synthesize various NH₄CoPO₄·H₂O nano/microstructures.[2][3]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Ammonia solution (NH₃·H₂O)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Prepare aqueous solutions of Co(NO₃)₂·6H₂O and NH₄H₂PO₄.

  • Mix the two solutions in a beaker under constant magnetic stirring.

  • Slowly add ammonia solution dropwise to the mixture to adjust the pH. The optimal pH range for precipitating cobalt(II)-ammonium phosphate is between 5.0 and 9.5.[1]

  • Continue stirring for a specified duration to allow for the formation of the precipitate. The reaction temperature is a critical parameter, with temperatures between 40°C and 60°C favoring the formation of the monohydrate form.[1]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) for several hours.

Electrode Fabrication

Materials:

  • Synthesized NH₄CoPO₄·H₂O powder (active material)

  • Carbon black or acetylene black (conductive agent)

  • Polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) or ethanol (solvent)

  • Nickel foam or carbon cloth (current collector)

Procedure:

  • Prepare the electrode slurry by mixing the active material, conductive agent, and binder in a typical mass ratio of 80:10:10.

  • Add a small amount of solvent (NMP for PVDF, ethanol for PTFE) and grind the mixture in a mortar to form a homogeneous slurry.

  • Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam).

  • Press the coated electrode at a specific pressure (e.g., 10 MPa) to ensure good contact between the material and the current collector.

  • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for 12 hours to remove the solvent completely.

Electrochemical Measurements

All electrochemical measurements are typically performed using a three-electrode system in an aqueous electrolyte such as 3.0 M KOH solution.[2][3] The system consists of the prepared NH₄CoPO₄·H₂O electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

3.3.1. Cyclic Voltammetry (CV)

  • Purpose: To investigate the capacitive behavior and redox reactions of the electrode material.

  • Procedure:

    • Set up the three-electrode cell with the prepared working electrode.

    • Perform CV scans within a defined potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).

    • The shape of the CV curves indicates the nature of the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).

3.3.2. Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, and power density of the electrode.

  • Procedure:

    • Charge and discharge the electrode at various constant current densities within the same potential window used for CV.

    • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To analyze the internal resistance, charge transfer resistance, and ion diffusion behavior of the electrode.

  • Procedure:

    • Apply a small AC voltage (e.g., 5 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.

    • The resulting Nyquist plot provides information about the equivalent series resistance (ESR) and the charge transfer resistance (Rct).

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the study of NH₄CoPO₄·H₂O electrodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Solution (Co(NO₃)₂·6H₂O + NH₄H₂PO₄) s2 pH Adjustment (NH₃·H₂O) s1->s2 s3 Precipitation s2->s3 s4 Washing & Drying s3->s4 s5 NH₄CoPO₄·H₂O Powder s4->s5 f1 Slurry Preparation (Active Material + Carbon Black + Binder) s5->f1 f2 Coating on Current Collector f1->f2 f3 Pressing f2->f3 f4 Drying f3->f4 f5 Working Electrode f4->f5 t1 Three-Electrode Cell Assembly f5->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Galvanostatic Charge-Discharge (GCD) t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4 logical_relationship cluster_properties Material Properties cluster_performance Electrochemical Performance cluster_synthesis_params Synthesis Parameters p1 Morphology (e.g., Microflowers, Nanoplates) perf1 Specific Capacitance p1->perf1 perf2 Rate Capability p1->perf2 p2 Crystal Structure p2->perf1 perf3 Cycling Stability p2->perf3 p3 Surface Area p3->perf1 perf4 Internal Resistance (ESR) sp1 pH sp1->p1 sp2 Temperature sp2->p2 sp3 Precursor Concentration sp3->p3

References

Troubleshooting & Optimization

preventing cobalt(II) oxidation during Ammonium cobalt(II) phosphate monohydrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address the common challenge of Cobalt(II) oxidation during the synthesis of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). Preventing the formation of Cobalt(III) impurities is critical for obtaining a pure product with the desired physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the oxidation of Cobalt(II) to Cobalt(III) during the synthesis?

A1: The oxidation of Co(II) to Co(III) leads to the formation of undesired byproducts, such as cobalt(III) oxides or complex salts. These impurities compromise the purity, yield, and stoichiometry of the final this compound. For researchers in materials science and drug development, product purity is paramount as impurities can significantly alter the material's electrochemical, magnetic, and catalytic properties.

Q2: What are the primary factors that promote the oxidation of Co(II) in this synthesis?

A2: The main factors that facilitate the unwanted oxidation of Co(II) to Co(III) are:

  • High pH Environment: Alkaline conditions significantly increase the risk of oxidation.[1][2]

  • Presence of Complexing Ligands: Ammonia (NH₃), a key reactant, is an electron-donating ligand that can stabilize the Co(III) state, thereby making the oxidation of Co(II) more favorable.[3][4][5][6]

  • Presence of Oxidizing Agents: Dissolved oxygen from the air is a common oxidizing agent that can readily oxidize Co(II) in the presence of ammonia.[3][7][8] Stronger oxidizing agents like hydrogen peroxide will also cause rapid oxidation.[7][8][9]

Q3: How does pH specifically influence the oxidation of Cobalt(II)?

A3: In acidic to neutral solutions, the free Co(II) ion is relatively stable.[3] However, as the pH becomes more alkaline, the conditions favor the formation of Co(III) complexes, which are more stable in the presence of ammonia.[3] At excessively high pH levels, Co(II) can precipitate as cobalt(II) hydroxide, which can then be easily oxidized to cobalt(III) species, leading to impurities.[1]

Q4: What is the specific role of ammonia in the oxidation process?

A4: While Co(II) is stable in a simple aqueous solution, ammonia acts as a strong-field ligand that complexes with cobalt.[4] This complexation changes the redox potential of the cobalt ion. The hexaamminecobalt(II) complex is very easily oxidized to the more stable hexaamminecobalt(III) complex.[7][8] This increased stability of the Co(III) complex, due to factors like Crystal Field Stabilization Energy (CFSE), is the thermodynamic driving force for the oxidation.[5]

Troubleshooting Guide

Problem: My final product has a brown or dark discoloration instead of the expected pink-to-purple color.

  • Cause: This is a strong indication that Co(II) has been oxidized to Co(III). The pink or purple color is characteristic of Co(II) compounds like NH₄CoPO₄·H₂O, while Co(III) oxides and some complex hydroxides are typically dark brown or black.[7][9]

  • Solution:

    • Strict pH Control: Ensure the reaction pH does not become excessively alkaline. Monitor the pH throughout the addition of reagents and maintain it in a slightly acidic to neutral range.

    • Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). This involves de-gassing all solutions before mixing and maintaining a blanket of inert gas over the reaction mixture to prevent oxidation by atmospheric oxygen.

    • Reagent Addition: Add the ammonia source (e.g., ammonium hydroxide) slowly and with vigorous stirring to avoid localized areas of high pH.

Problem: The yield of my synthesis is significantly lower than theoretical predictions.

  • Cause: Low yield can be a direct consequence of Co(II) oxidation. When a portion of the Co(II) is converted to Co(III) impurities, it is no longer available to form the desired this compound, thus reducing the overall yield of the target product.

  • Solution:

    • Optimize Temperature: Ensure the reaction temperature is maintained between 40°C and 60°C. This temperature range specifically favors the formation of the desired monohydrate product over the hexahydrate form, which precipitates at lower temperatures.[1][10]

    • Review Stoichiometry and Purity: Double-check the molar ratios of your starting materials (cobalt salt, phosphate source, ammonium source). Use high-purity reagents to avoid introducing catalytic impurities that could promote side reactions.

    • Implement All Oxidation Prevention Measures: Combine pH control, use of an inert atmosphere, and controlled reagent addition to maximize the conversion of Co(II) to the desired product.

Key Experimental Parameters

The following table summarizes the critical parameters for the successful synthesis of this compound while minimizing oxidation.

ParameterRecommended ConditionEffect on Product & Oxidation Risk
Temperature 40°C – 60°CProduct: Favors the formation of the desired monohydrate (NH₄CoPO₄·H₂O).[1][10]
pH 6.5 – 7.5 (Slightly Acidic to Neutral)Product: Promotes the precipitation of the pure target compound. Oxidation Risk: Low. Co(II) is more stable in this range.[3]
pH > 8.0 (Alkaline)Product: Risk of forming cobalt hydroxide and other impurities. Oxidation Risk: High, especially in the presence of ammonia.[1][3]
Atmosphere Inert (Nitrogen, Argon)Product: Ensures an oxygen-free environment, protecting Co(II). Oxidation Risk: Minimized.
Atmosphere AirProduct: No direct effect on the desired product structure. Oxidation Risk: High, as oxygen acts as a primary oxidant for the Co(II)-ammonia complex.[7][8]

Experimental Protocol: Synthesis via Solution Precipitation

This protocol incorporates measures to prevent Co(II) oxidation.

Reagents:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized, deoxygenated water

  • Dilute ammonium hydroxide and/or phosphoric acid (for pH adjustment)

Procedure:

  • Prepare Solutions:

    • Prepare an aqueous solution of the cobalt(II) salt.

    • Prepare a separate aqueous solution of diammonium hydrogen phosphate. An excess of the phosphate source is often used.[11]

  • Deoxygenate: Purge both solutions with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Set Up Reaction: Transfer the diammonium hydrogen phosphate solution to a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet. Begin bubbling the inert gas through the headspace to maintain an inert atmosphere.

  • Control Temperature: Gently heat the phosphate solution to the target temperature (e.g., 50°C) with constant stirring.[1][10]

  • Reaction: Slowly add the cobalt(II) salt solution to the heated phosphate solution dropwise using an addition funnel. A pink/purple precipitate should form immediately.

  • Monitor and Adjust pH: Continuously monitor the pH of the reaction slurry. If necessary, make small adjustments using dilute phosphoric acid or dilute ammonium hydroxide to maintain the pH within the 6.5-7.5 range.

  • Digestion: After the addition is complete, continue stirring the mixture at the reaction temperature for 1-2 hours to allow the precipitate to "digest" and improve crystallinity.

  • Isolation and Washing:

    • Turn off the heat and allow the mixture to cool to room temperature.

    • Separate the precipitate by filtration.

    • Wash the collected solid several times with deoxygenated deionized water to remove any soluble impurities.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) to yield the pink-to-purple crystalline powder of NH₄CoPO₄·H₂O.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_inert Inert Atmosphere (N₂/Ar Blanket) cluster_isolation Isolation Phase prep_co Prepare Co(II) Salt Solution degas Deoxygenate Both Solutions (N₂ or Ar Purge) prep_co->degas prep_p Prepare (NH₄)₂HPO₄ Solution prep_p->degas heat Heat to 40-60°C degas->heat react Combine Solutions: Add Co(II) to Phosphate control_ph Critical Control: Maintain pH 6.5-7.5 react->control_ph heat->react digest Digest Precipitate (1-2 hours) control_ph->digest cool Cool to Room Temp digest->cool filter_wash Filter & Wash with Deoxygenated H₂O cool->filter_wash dry Vacuum Dry (40-50°C) filter_wash->dry product Final Product: Pure NH₄CoPO₄·H₂O dry->product

Caption: Experimental workflow for synthesizing NH₄CoPO₄·H₂O with critical oxidation control points.

logical_relationship cluster_factors Oxidation Promoting Factors co2 Co(II) Species (Desired State) oxidation Oxidation Reaction co2->oxidation high_ph High pH (>8) high_ph->oxidation Facilitates nh3 Ammonia Ligand nh3->oxidation Stabilizes Co(III) o2 Oxygen (from Air) o2->oxidation Acts as Oxidant co3 Co(III) Impurities (Brown/Dark Byproducts) oxidation->co3 Leads to

Caption: Key factors leading to the undesirable oxidation of Cobalt(II) to Cobalt(III).

References

Technical Support Center: Optimizing Reaction Conditions for Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is solution-based precipitation. This technique involves the reaction of a soluble cobalt(II) salt with a source of phosphate and ammonium ions in an aqueous solution, leading to the precipitation of the desired product.

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters that significantly influence the outcome of the synthesis are pH, temperature, precursor selection, and reaction time. Precise control of these variables is crucial for obtaining the desired phase, purity, and morphology of the final product.

Q3: What is the optimal pH range for the precipitation of this compound?

A3: The optimal pH range for precipitating this compound is generally between 5.0 and 9.5. Deviations from this range can lead to the formation of impurities or a decrease in yield.

Q4: How does temperature affect the hydration state of the product?

A4: Temperature plays a critical role in determining the number of water molecules in the crystal structure. To obtain the monohydrate form (NH₄CoPO₄·H₂O), the reaction should be conducted at temperatures between 40°C and 60°C. Performing the synthesis at a lower temperature, such as 20°C, typically results in the formation of the hexahydrate form (NH₄CoPO₄·6H₂O).

Q5: I am observing a color change in my reaction solution to a brownish or dark precipitate. What could be the cause?

A5: A brownish or dark precipitate may indicate the oxidation of cobalt(II) to cobalt(III). This is more likely to occur at excessively high pH levels, especially in the presence of ammonia. To mitigate this, it is crucial to maintain the pH within the recommended range and consider using a less alkaline ammonia source or adding it gradually while monitoring the pH.

Q6: My yield is consistently low. What are the potential reasons and how can I improve it?

A6: Low yield can be attributed to several factors:

  • Suboptimal pH: Ensure the pH is within the 5.0-9.5 range throughout the reaction.

  • Incorrect Temperature: Verify that the reaction temperature is maintained between 40°C and 60°C to favor the precipitation of the monohydrate form.

  • Incomplete Precipitation: Allow for sufficient reaction time for the precipitation to complete. Gentle stirring can help facilitate the formation of the precipitate.

  • Precursor Concentration: The concentration of your cobalt, phosphate, and ammonium precursors can impact the yield. Experiment with varying the concentrations to find the optimal ratio for your specific conditions.

  • Loss during Washing: The product is sparingly soluble in water. Minimize washing steps or use a solvent in which the product is less soluble, such as ethanol, to reduce loss.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Final product is the hexahydrate form instead of the desired monohydrate. Reaction temperature is too low.Maintain the reaction temperature in the range of 40°C to 60°C. Use a temperature-controlled reaction vessel.
Precipitate appears brownish or off-color, suggesting impurities. Oxidation of Co(II) to Co(III) due to high pH.Carefully control the pH to remain below 9.5. Add the ammonium source (e.g., ammonia solution) slowly while continuously monitoring the pH. Consider using a buffer system to maintain a stable pH.
Low product yield. Suboptimal pH or temperature, insufficient reaction time, or loss during workup.Optimize pH and temperature as per the recommended ranges. Increase the reaction time to ensure complete precipitation. Minimize washing steps and consider using ethanol for washing to reduce product loss.
The precipitate is difficult to filter and appears colloidal. Rapid precipitation due to high supersaturation.Add the precipitating agent (e.g., ammonium phosphate solution) slowly and with vigorous stirring to control the particle size. Consider a controlled crystallization approach by slowly cooling the solution if applicable.
Inconsistent results between batches. Variations in precursor quality, pH, temperature, or stirring rate.Use precursors from the same batch with known purity. Calibrate pH meters regularly. Ensure consistent temperature control and stirring speed for all reactions.

Experimental Protocols

Solution-Based Precipitation Method

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on your experimental setup and desired product characteristics.

Materials:

  • Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • Ammonium phosphate source (e.g., Diammonium phosphate, (NH₄)₂HPO₄)

  • Ammonia solution (for pH adjustment)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare an aqueous solution of the cobalt(II) salt.

    • Prepare a separate aqueous solution of the ammonium phosphate source.

  • Reaction Setup:

    • Place the cobalt(II) salt solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Begin stirring the cobalt solution and heat it to the desired temperature (40-60°C).

  • Precipitation:

    • Slowly add the ammonium phosphate solution to the heated cobalt solution while stirring continuously.

    • Monitor the pH of the reaction mixture. If necessary, adjust the pH to within the 5.0-9.5 range by dropwise addition of an ammonia solution.

  • Aging the Precipitate:

    • Continue stirring the mixture at the set temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to fully form and crystallize.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate sparingly with deionized water to remove any soluble impurities. A final wash with ethanol can help in faster drying.

  • Drying:

    • Dry the collected product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Hydrothermal Synthesis Method

Hydrothermal synthesis can be employed to produce well-crystallized this compound.

Materials:

  • Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • Ammonium phosphate source (e.g., Diammonium phosphate, (NH₄)₂HPO₄)

  • Deionized water

Procedure:

  • Prepare Precursor Solution:

    • Dissolve stoichiometric amounts of the cobalt(II) salt and ammonium phosphate source in deionized water in a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it to the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours). The autogenous pressure will build up during the heating process.

  • Cooling and Isolation:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration.

  • Washing and Drying:

    • Wash the product with deionized water and then with ethanol.

    • Dry the final product in an oven at a moderate temperature.

Data Presentation

Table 1: Effect of Temperature on the Hydrate Form of Ammonium Cobalt Phosphate

Reaction Temperature (°C)Resulting Hydrate FormReference
20Hexahydrate (NH₄CoPO₄·6H₂O)
40-60Monohydrate (NH₄CoPO₄·H₂O)

Mandatory Visualizations

Experimental Workflow for Optimizing Reaction Conditions

experimental_workflow Workflow for Optimizing NH₄CoPO₄·H₂O Synthesis start Start: Define Synthesis Goals (e.g., high purity, specific morphology) precursors Select Precursors (e.g., CoCl₂, (NH₄)₂HPO₄) start->precursors method_choice Choose Synthesis Method precursors->method_choice precipitation Perform Solution Precipitation parameters Set Initial Parameters - Temperature (40-60°C) - pH (5.0-9.5) precipitation->parameters hydrothermal Perform Hydrothermal Synthesis hydrothermal->parameters method_choice->precipitation Solution-based method_choice->hydrothermal Crystalline product synthesis Synthesize NH₄CoPO₄·H₂O parameters->synthesis characterization Characterize Product (XRD, FTIR, SEM) synthesis->characterization analysis Analyze Results - Purity - Yield - Morphology - Hydration State characterization->analysis optimization Optimize Parameters - Adjust pH - Vary Temperature - Change Precursor Ratio analysis->optimization Goals Not Met troubleshooting Troubleshoot Issues (See Troubleshooting Guide) analysis->troubleshooting Issues Encountered end End: Desired Product Obtained analysis->end Goals Met optimization->synthesis troubleshooting->optimization

Caption: A logical workflow for the synthesis and optimization of this compound.

Logical Relationship for Troubleshooting Common Synthesis Issues

troubleshooting_logic Troubleshooting Logic for NH₄CoPO₄·H₂O Synthesis start Problem Identified issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield wrong_hydrate Incorrect Hydrate Form issue_type->wrong_hydrate Hydrate impurity Impurity Detected issue_type->impurity Purity check_temp Check Reaction Temperature low_yield->check_temp check_ph Check pH low_yield->check_ph check_reaction_time Check Reaction Time low_yield->check_reaction_time check_washing Review Washing Procedure low_yield->check_washing wrong_hydrate->check_temp check_ph_high Is pH > 9.5? impurity->check_ph_high adjust_temp Adjust Temperature to 40-60°C check_temp->adjust_temp < 40°C solution Solution Implemented check_temp->solution In Range adjust_temp->solution adjust_ph Adjust pH to 5.0-9.5 check_ph->adjust_ph Out of Range check_ph->solution In Range adjust_ph->solution increase_time Increase Reaction Time check_reaction_time->increase_time Too Short check_reaction_time->solution Sufficient increase_time->solution use_ethanol Use Ethanol for Final Wash check_washing->use_ethanol Excessive Water Wash check_washing->solution Optimal use_ethanol->solution lower_ph Lower and Control pH check_ph_high->lower_ph Yes check_ph_high->solution No lower_ph->solution

Caption: A decision-making diagram for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Ammonium Cobalt(II) Phosphate Monohydrate Particle Size Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). The focus is on controlling particle size during synthesis, a critical factor for many applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on achieving desired particle size and product purity.

Issue Potential Cause Recommended Solution
Incorrect Hydrate Formation (Hexahydrate instead of Monohydrate) Reaction temperature is too low.Maintain the reaction temperature between 40°C and 60°C to favor the formation of the desired monohydrate.[1][2] Solution-based precipitation at 20°C typically yields the hexahydrate form.[1][2]
Formation of Cobalt(III) Impurities The pH of the reaction medium is too high, leading to the oxidation of Cobalt(II).Maintain the pH of the reaction mixture within the optimal range of 5.0 to 9.5.[1] Use a pH meter to monitor and adjust the pH by adding a mineral acid (e.g., phosphoric acid) or a base (e.g., ammonia solution) as needed.[2]
Broad Particle Size Distribution Inconsistent mixing or agitation.Ensure consistent and controlled stirring throughout the precipitation process. The mixing speed can influence powder segregation and homogeneity.
Uncontrolled Particle Agglomeration Lack of a suitable surfactant or dispersing agent.Introduce a polymeric surfactant or a cationic quaternary ammonium salt to the reaction mixture.[1] These additives can help control particle size and morphology by preventing agglomeration.
Inconsistent Crystal Morphology Fluctuations in reaction parameters.Strictly control all reaction parameters, including temperature, pH, precursor concentration, and stirring rate, to ensure reproducible crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods are solution-based precipitation and hydrothermal synthesis.[1] Solution-based precipitation is a common method involving the reaction of a soluble cobalt(II) salt, a phosphate source, and an ammonium source in an aqueous solution under controlled temperature and pH.[1][2] Hydrothermal synthesis employs higher temperatures to promote crystallization and can be used to produce nanostructured materials.[1]

Q2: How does pH affect the particle size and purity of the final product?

A2: The pH is a critical parameter that influences both the formation of the desired precipitate and its purity.[1] The optimal pH range for precipitating this compound is between 5.0 and 9.5.[1] Operating within this range minimizes the formation of cobalt(III)-containing impurities, which can occur at higher pH values due to oxidation.[1] While specific data for this compound is limited, in related cobalt oxide systems, a pH of 8-9 has been shown to produce smaller nanoparticles (20-30 nm) compared to a pH of 10-11 (40-50 nm), suggesting a direct relationship between pH and particle size.

Q3: Can surfactants be used to control the particle size?

A3: Yes, surfactants and other chemical additives play a crucial role in controlling particle size, morphology, and surface properties.[1] For instance, cationic quaternary ammonium salt surfactants have been used to control the diameter of cobalt phosphate rosettes. The concentration of the surfactant often has an inverse relationship with the resulting particle size.

Q4: What is the ideal temperature for the synthesis of the monohydrate form?

A4: To specifically synthesize the monohydrate form (NH₄CoPO₄·H₂O) via solution-based precipitation, the reaction temperature should be maintained between 40°C and 60°C.[1][2] Conducting the synthesis at a lower temperature, such as 20°C, will favor the formation of the hexahydrate form.[1][2]

Data Presentation

The following tables provide illustrative data on how synthesis parameters can affect the particle size of cobalt-containing nanoparticles. Please note that this data is for related cobalt compounds and should be used as a general guide for this compound.

Table 1: Illustrative Effect of Surfactant (SDS) Concentration on Cobalt Ferrite Nanoparticle Size

Cobalt to SDS RatioCrystalline Diameter (nm)
1 : 0.3318
1 : 0.5014
1 : 0.6610

Data is illustrative and based on the synthesis of cobalt ferrite nanoparticles.

Table 2: Illustrative Effect of pH on Cobalt Oxide Nanoparticle Size

pHAverage Particle Size (nm)
8-920-30
10-1140-50

Data is illustrative and based on the synthesis of cobalt oxide nanoparticles.

Experimental Protocols

Solution-Based Precipitation Method (Generalized)

This protocol is a generalized procedure based on common precipitation methods for metal-ammonium phosphates. Researchers should optimize the specific parameters for their experimental setup.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) sulfate).

    • Prepare a separate aqueous solution of a phosphate source (e.g., ammonium dihydrogen phosphate or diammonium hydrogen phosphate).

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and a temperature controller, add the cobalt(II) salt solution.

    • Begin stirring the solution at a constant and controlled rate.

  • Precipitation:

    • Slowly add the phosphate source solution to the cobalt(II) solution.

    • Monitor and adjust the pH of the mixture to be within the 5.0-9.5 range using an ammonia solution.

    • Maintain the temperature of the reaction mixture between 40°C and 60°C.

  • Aging and Filtration:

    • Allow the precipitate to age in the solution for a predetermined time, typically with continuous stirring, to promote the formation of compact crystals.

    • Separate the precipitate from the solution by filtration or centrifugation.

  • Washing and Drying:

    • Wash the collected precipitate with deionized water to remove any unreacted precursors or byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) to obtain the this compound powder.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing prep_co Cobalt(II) Salt Solution mix Mixing & Stirring prep_co->mix prep_p Phosphate Source Solution prep_p->mix ph_control pH Adjustment (5.0-9.5) mix->ph_control temp_control Temperature Control (40-60°C) ph_control->temp_control age Aging temp_control->age filter Filtration/Centrifugation age->filter wash Washing filter->wash dry Drying wash->dry product Final Product: NH₄CoPO₄·H₂O Powder dry->product

Caption: Experimental workflow for the solution-based precipitation of NH₄CoPO₄·H₂O.

parameter_influence center Particle Size & Purity temp Temperature temp->center Hydrate Form ph pH ph->center Purity & Size surfactant Surfactant Conc. surfactant->center Size & Morphology mixing Mixing Speed mixing->center Homogeneity precursor Precursor Conc. precursor->center Nucleation & Growth

Caption: Key parameters influencing the particle size and purity of the final product.

References

Technical Support Center: Enhancing the Cycling Stability of Ammonium Cobalt(II) Phosphate Monohydrate Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium cobalt(II) phosphate monohydrate (NH4CoPO4·H2O) electrodes. The focus is on improving cycling stability and addressing common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the experimental process, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Rapid Capacity Fading 1. Poor Electrical Conductivity: The inherent low conductivity of NH4CoPO4·H2O can lead to high polarization and capacity loss during cycling. 2. Structural Degradation: The material may undergo irreversible phase transitions or structural collapse during repeated charge-discharge cycles. 3. Particle Agglomeration: Nanostructured materials can agglomerate during cycling, reducing the electrochemically active surface area. 4. Electrolyte Decomposition: Unstable electrolyte at the operating voltage window can lead to the formation of a resistive solid electrolyte interphase (SEI) layer.1. Incorporate Conductive Additives: Add carbon-based materials like graphene or carbon nanotubes to the electrode slurry to create a conductive network. 2. Optimize Synthesis Conditions: Control the morphology and crystallinity of the NH4CoPO4·H2O particles. Well-defined microstructures, such as microflowers or microbundles, can offer better structural stability. 3. Surface Coating: Apply a conductive polymer coating, such as PEDOT, to the active material to enhance conductivity and buffer volume changes. 4. Electrolyte Optimization: Use appropriate electrolyte additives to form a stable SEI layer and prevent continuous electrolyte decomposition.
Low Coulombic Efficiency 1. Shuttle Effect: Dissolution of cobalt species into the electrolyte and their subsequent deposition on the counter electrode. 2. Irreversible Side Reactions: Parasitic reactions between the electrode and the electrolyte.1. Surface Modification: Coat the NH4CoPO4·H2O particles with a protective layer (e.g., Al2O3, carbon) to suppress the dissolution of cobalt. 2. Electrolyte Additives: Introduce film-forming additives to the electrolyte to create a stable and protective SEI layer on the electrode surface.
High Initial Irreversible Capacity Loss 1. SEI Layer Formation: The initial formation of the solid electrolyte interphase consumes active lithium (in a lithium-ion cell context) or charge carriers. 2. Surface Contaminants: Impurities or adsorbed species on the electrode surface can lead to irreversible reactions during the first cycle.1. Pre-cycling/Formation Cycles: Perform a few initial cycles at a low current rate to allow for the stable formation of the SEI layer. 2. Electrode Pre-treatment: Ensure proper drying and handling of the electrode materials to minimize surface contamination.
Poor Rate Capability 1. Slow Ion Diffusion: The layered crystal structure of NH4CoPO4·H2O may have limitations for rapid ion intercalation/deintercalation. 2. High Charge Transfer Resistance: Poor contact between the active material, conductive additive, and current collector.1. Nanostructuring: Synthesize nanomaterials with shorter diffusion paths for ions. 2. Optimize Electrode Porosity: Control the electrode density to ensure good electrolyte penetration while maintaining electrical contact. 3. Doping: Introduce other metal ions into the crystal lattice to potentially enhance ionic and electronic conductivity.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the cycling stability of NH4CoPO4·H2O electrodes.

Q1: What is the typical cycling performance I can expect from a standard NH4CoPO4·H2O electrode?

A1: The cycling performance can vary depending on the synthesis method, electrode preparation, and testing conditions. However, literature has reported promising stability. For instance, NH4CoPO4·H2O hierarchical architectures have been shown to maintain 99.7% of their initial specific capacitance after 400 cycles. Another study on layered microbundles reported a capacity retention of 92.7% after 3000 cycles.[1]

Q2: How does the morphology of NH4CoPO4·H2O affect its cycling stability?

A2: Morphology plays a crucial role. Well-defined, hierarchical microstructures like microflowers or microbundles can provide a stable framework that is less prone to mechanical degradation during ion insertion and extraction. These structures can also offer more accessible channels for ion and electrolyte diffusion.[1]

Q3: What is the role of crystallinity in the cycling performance of NH4CoPO4·H2O?

A3: Good crystallinity is generally beneficial for improving the cycle life of the electrode. A stable crystal structure is less likely to be destroyed during the electrochemical cycling process, leading to better capacity retention.

Q4: Can doping improve the cycling stability of NH4CoPO4·H2O?

A4: While specific studies on doping NH4CoPO4·H2O for cycling stability are limited, doping is a common strategy for improving the performance of other phosphate-based cathode materials. Doping with other metal ions can enhance structural stability and electronic/ionic conductivity, which in turn can lead to improved cycling performance. For example, in LiCoPO4, magnesium doping has been shown to improve capacity retention.[2]

Q5: What are the key parameters to control during electrode fabrication to ensure good cycling stability?

A5: Key parameters include the ratio of active material to conductive additive and binder, the uniformity of the slurry, the thickness of the electrode coating, and the drying process. A well-prepared electrode should have a homogeneous distribution of components, good adhesion to the current collector, and an optimal porosity to allow for efficient electrolyte penetration.

Quantitative Data Summary

The following tables summarize the cycling performance of NH4CoPO4·H2O and related phosphate materials under various conditions as reported in the literature.

Table 1: Cycling Stability of NH4CoPO4·H2O Electrodes

MorphologyElectrolyteCurrent DensityCycle NumberCapacity RetentionReference
Hierarchical Architectures3.0 M KOH0.625 A g⁻¹40099.7%
Microflowers1.0 M KOH0.625 A g⁻¹40099.4%[3]
Layered MicrobundlesNot Specified1.5 A g⁻¹300092.7%[1]

Table 2: Performance Improvement Strategies for Phosphate-Based Cathodes

MaterialModification StrategyKey ImprovementReported PerformanceReference
LiFePO4Graphene Oxide AdditiveEnhanced ion diffusion and capacity retention86.8% capacity retention after 100 cycles in a full cell[4]
LiFePO4Carbon CoatingImproved electronic conductivity and cycle stabilityBetter rate capability and cycle stability compared to pristine LiFePO4[5]
LiCoPO4Magnesium DopingImproved structural stability and capacity retentionBetter capacity retention compared to undoped LiCoPO4[2]
Co3(PO4)2·4H2OGraphene Foam CompositeImproved conductivity and cycling stability~99% specific capacity retention after 10,000 cycles in a hybrid device[6]

Experimental Protocols

Protocol 1: Synthesis of NH4CoPO4·H2O Microflowers

This protocol is adapted from a facile chemical precipitation method.

Materials:

  • Cobalt chloride hexahydrate (CoCl2·6H2O)

  • Ammonium dihydrogen phosphate (NH4H2PO4)

  • Ammonia solution (25-28 wt%)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of CoCl2·6H2O in deionized water.

  • Prepare a 0.1 M solution of NH4H2PO4 in deionized water.

  • In a typical synthesis, add the CoCl2·6H2O solution to a beaker and stir vigorously.

  • Slowly add the NH4H2PO4 solution to the CoCl2·6H2O solution under continuous stirring.

  • Adjust the pH of the mixture to approximately 8-9 by adding ammonia solution dropwise.

  • Continue stirring the mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Fabrication of NH4CoPO4·H2O Electrodes

Materials:

  • Synthesized NH4CoPO4·H2O powder

  • Conductive additive (e.g., acetylene black, Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., nickel foam, stainless steel mesh)

Procedure:

  • Prepare a slurry by mixing the NH4CoPO4·H2O active material, conductive additive, and PVDF binder in a weight ratio of 80:10:10 in an appropriate amount of NMP solvent.

  • Stir the mixture in a planetary mixer or with a magnetic stirrer until a homogeneous slurry is formed.

  • Coat the slurry onto the current collector using a doctor blade or by drop-casting.

  • Dry the coated electrode in a vacuum oven at 80-100°C for 12 hours to completely remove the NMP solvent.

  • Press the dried electrode under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • Cut the electrode into desired dimensions for cell assembly.

Protocol 3: Electrochemical Characterization

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell setup (working electrode: NH4CoPO4·H2O, counter electrode: platinum foil, reference electrode: Ag/AgCl or saturated calomel electrode) or a two-electrode coin cell setup.

  • Electrolyte (e.g., 1 M KOH, 1 M NaOH)

Procedure:

  • Cyclic Voltammetry (CV):

    • Assemble the electrochemical cell with the prepared electrodes and electrolyte.

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within a defined potential window to evaluate the capacitive behavior and redox reactions.

  • Galvanostatic Charge-Discharge (GCD):

    • Charge and discharge the cell at different constant current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹) within the same potential window as the CV tests.

    • Calculate the specific capacitance or capacity from the discharge curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at a specific potential (e.g., open circuit potential) over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics.

  • Cycling Stability Test:

    • Perform repeated GCD cycles at a constant current density for a large number of cycles (e.g., 1000, 5000, or more).

    • Monitor the capacity retention and coulombic efficiency over the cycles to evaluate the long-term stability of the electrode.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Solutions (CoCl2, NH4H2PO4) s2 Chemical Precipitation (pH adjustment) s1->s2 s3 Aging and Washing s2->s3 s4 Drying s3->s4 e1 Slurry Preparation (Active Material, Binder, Conductive Additive) s4->e1 NH4CoPO4·H2O Powder e2 Coating on Current Collector e1->e2 e3 Drying and Pressing e2->e3 t1 Cell Assembly e3->t1 Working Electrode t2 Cyclic Voltammetry t1->t2 t3 Galvanostatic Charge-Discharge t1->t3 t4 Electrochemical Impedance Spectroscopy t1->t4 t5 Long-Term Cycling Test t1->t5

Caption: Experimental workflow for the synthesis, fabrication, and electrochemical testing of NH4CoPO4·H2O electrodes.

Troubleshooting_Logic issue Poor Cycling Stability cause1 Low Electrical Conductivity issue->cause1 cause2 Structural Degradation issue->cause2 cause3 Electrolyte Decomposition issue->cause3 solution1a Add Conductive Fillers (e.g., Graphene) cause1->solution1a solution1b Apply Conductive Coating (e.g., PEDOT) cause1->solution1b solution2 Optimize Morphology (e.g., Microflowers) cause2->solution2 solution3 Use Electrolyte Additives cause3->solution3

Caption: Logical relationship between the issue of poor cycling stability, its potential causes, and corresponding solutions.

References

Technical Support Center: Ammonium Cobalt(II) Phosphate Monohydrate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: Why is the yield of my this compound precipitate lower than expected, especially after scaling up?

A1: Low yields upon scaling up can be attributed to several factors:

  • pH Control: The optimal pH range for precipitating cobalt(II)-ammonium phosphate is between 5.0 and 9.5.[1] Deviations outside this range, which can be more challenging to control in larger volumes, can lead to increased solubility of the product or the formation of soluble cobalt complexes.

  • Temperature Fluctuations: Inconsistent temperature control across a larger reactor volume can affect the solubility and precipitation kinetics. To obtain the monohydrate, the temperature should be maintained between 40°C and 60°C.[1]

  • Inadequate Mixing: Poor agitation in a larger vessel can lead to localized areas of high supersaturation and others of low concentration, resulting in incomplete precipitation.

  • Reagent Addition Rate: Too rapid addition of precursors in a scaled-up batch can create localized pH or concentration gradients that are detrimental to yield.

Troubleshooting Steps:

  • Monitor and Control pH: Implement real-time pH monitoring and automated dosing for acid/base correctors to maintain the pH within the optimal 5.0-9.5 range.[1]

  • Ensure Uniform Temperature: Utilize jacketed reactors with efficient heat transfer fluids and calibrated temperature probes to maintain a consistent temperature between 40-60°C.[1]

  • Optimize Agitation: Re-evaluate the mixer design and speed to ensure homogeneous mixing throughout the reactor volume. Computational fluid dynamics (CFD) modeling can be beneficial for optimizing mixing in larger vessels.

  • Control Reagent Addition: Employ a calibrated dosing pump to add precursor solutions at a controlled rate, ensuring proper dispersion.

Q2: The color of my final product is inconsistent, sometimes appearing more purple or even brownish instead of the expected pink-violet. What could be the cause?

A2: Color variations often indicate the presence of impurities or a different hydration state.

  • Oxidation of Cobalt(II): At pH levels above 9.5, especially in the presence of ammonia, there is an increased risk of cobalt(II) oxidizing to cobalt(III), which can lead to the formation of brownish impurities.[1]

  • Incorrect Hydration State: The formation of the hexahydrate form, which can occur at temperatures below 40°C, may present a different color.[1]

  • Contamination: Contamination from the reactor or starting materials can also lead to discoloration.

Troubleshooting Steps:

  • Strict pH Control: Maintain the pH below 9.5 to minimize the oxidation of cobalt(II).[1]

  • Precise Temperature Management: Ensure the reaction temperature is consistently within the 40-60°C range to favor the formation of the monohydrate.[1]

  • Inert Atmosphere: For sensitive applications, consider performing the precipitation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Quality Control of Starting Materials: Use high-purity precursors and ensure the reactor is thoroughly cleaned between batches.

Q3: I am observing a wide particle size distribution and inconsistent crystal morphology in my scaled-up batches. How can I achieve a more uniform product?

A3: Control over crystal size and morphology is a common challenge in scaling up precipitation processes.

  • Mixing and Supersaturation: Non-uniform mixing can create localized zones of high supersaturation, leading to rapid nucleation and the formation of many small crystals, while other areas may favor the growth of existing crystals, resulting in a broad size distribution.

  • Aging/Digestion Time: Insufficient aging time at the reaction temperature can prevent the crystals from reaching a stable size and morphology.

  • Presence of Impurities: Even small amounts of impurities can inhibit or promote the growth of certain crystal faces, leading to changes in morphology.

Troubleshooting Steps:

  • Optimize Agitation and Reagent Addition: The goal is to maintain a controlled and uniform level of supersaturation throughout the vessel. Slower addition of reagents and more efficient mixing can help achieve this.

  • Controlled Aging Process: Implement a well-defined aging period after precipitation, where the suspension is held at the reaction temperature with controlled agitation to allow for crystal ripening.

  • Purification of Precursors: Ensure the purity of cobalt salts, ammonium phosphate, and any pH-adjusting solutions.

Data Presentation

Table 1: Key Synthesis Parameters for Ammonium Cobalt(II) Phosphate

ParameterLab Scale (Typical)Pilot/Industrial Scale (Recommended)Impact on Product Characteristics
Temperature 20°C (for hexahydrate)[1]40-60°C (for monohydrate)[1]Determines the hydration state of the final product.
pH 5.0 - 9.5[1]5.0 - 9.5 (with tighter control)[1]Affects yield, purity, and the potential for Co(II) oxidation.
Molar Ratio (Co²⁺:PO₄³⁻:NH₄⁺) StoichiometricOptimized for yield and purityInfluences reaction completeness and final product composition.
Agitation Speed Magnetic stirringMechanical agitation (impeller design and speed are critical)Affects particle size distribution and homogeneity.
Reagent Addition Time Rapid (minutes)Controlled and slower (can be hours)Impacts local supersaturation and crystal nucleation/growth.
Aging Time Variable (minutes to hours)Defined and controlled (hours)Influences crystal size, morphology, and purity.

Experimental Protocols

Lab-Scale Synthesis of this compound (Precipitation Method)

  • Prepare Precursor Solutions:

    • Solution A: Dissolve a stoichiometric amount of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) sulfate) in deionized water.

    • Solution B: Dissolve a stoichiometric amount of diammonium phosphate ((NH₄)₂HPO₄) in deionized water.

  • Reaction Setup:

    • Place Solution A in a jacketed glass reactor equipped with a mechanical stirrer and a pH probe.

    • Heat the reactor to a constant temperature between 40°C and 60°C.

  • Precipitation:

    • Slowly add Solution B to the reactor containing Solution A while stirring continuously.

    • Monitor the pH and maintain it within the 5.0 to 9.5 range by adding a dilute solution of ammonium hydroxide or phosphoric acid as needed.

  • Aging:

    • Once the addition of Solution B is complete, continue stirring the mixture at the reaction temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the crystals to mature.

  • Isolation and Washing:

    • Turn off the heat and allow the precipitate to settle.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with deionized water to remove any soluble byproducts, followed by a final wash with ethanol or acetone to facilitate drying.

  • Drying:

    • Dry the product in a vacuum oven at a temperature below 60°C to avoid dehydration or decomposition.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Issues start Identify Issue During Scale-Up low_yield Low Yield start->low_yield color_inconsistency Inconsistent Color start->color_inconsistency particle_size Poor Particle Size Distribution start->particle_size check_pH Verify pH Control (5.0-9.5) low_yield->check_pH Possible Cause check_temp Check Temperature Uniformity (40-60°C) low_yield->check_temp Possible Cause check_mixing Evaluate Agitation Efficiency low_yield->check_mixing Possible Cause check_oxidation Investigate Co(II) Oxidation (pH > 9.5?) color_inconsistency->check_oxidation Possible Cause check_hydration Confirm Hydration State (Temp < 40°C?) color_inconsistency->check_hydration Possible Cause particle_size->check_mixing Primary Cause check_supersaturation Analyze Supersaturation Control particle_size->check_supersaturation Primary Cause adjust_pH_control Implement Automated pH Dosing check_pH->adjust_pH_control Action improve_temp_control Enhance Reactor Heating/Cooling check_temp->improve_temp_control Action optimize_agitation Modify Impeller/Speed check_mixing->optimize_agitation Action check_oxidation->adjust_pH_control Action use_inert_atmosphere Consider Inert Gas Blanket check_oxidation->use_inert_atmosphere Action check_hydration->improve_temp_control Action check_supersaturation->optimize_agitation Action adjust_reagent_rate Slow Down Reagent Addition check_supersaturation->adjust_reagent_rate Action control_aging Define and Control Aging Step check_supersaturation->control_aging Action end Problem Resolved adjust_pH_control->end improve_temp_control->end optimize_agitation->end adjust_reagent_rate->end use_inert_atmosphere->end control_aging->end

Caption: Troubleshooting workflow for common scale-up issues.

Scale_Up_Workflow Scale-Up Workflow for Ammonium Cobalt(II) Phosphate Production lab_dev Lab-Scale Process Development (g scale) process_params Define Key Parameters (Temp, pH, Molar Ratios) lab_dev->process_params pilot_design Pilot Plant Design (kg scale) process_params->pilot_design reactor_selection Reactor Selection & Sizing pilot_design->reactor_selection mixing_study Mixing & Agitation Study pilot_design->mixing_study control_strategy Develop Control Strategy (pH, Temp, Dosing) pilot_design->control_strategy pilot_trials Pilot-Scale Trials reactor_selection->pilot_trials mixing_study->pilot_trials control_strategy->pilot_trials data_analysis Analyze Product Quality (Yield, Purity, PSD) pilot_trials->data_analysis process_optimization Process Optimization data_analysis->process_optimization process_optimization->pilot_trials Iterate full_scale Full-Scale Production process_optimization->full_scale Finalize

Caption: Key stages in the scale-up of production.

References

Technical Support Center: Cobalt Phosphate-Based Supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt phosphate-based supercapacitors. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, characterization, and testing of cobalt phosphate-based supercapacitors.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Initial Specific Capacitance 1. Incomplete formation of the desired cobalt phosphate phase. 2. Poor crystallinity of the active material. 3. Low surface area or unfavorable morphology. 4. High internal resistance from poor electrode fabrication.1. Verify synthesis parameters (pH, temperature, precursor concentration). Use characterization techniques like XRD to confirm the phase. 2. Consider a post-synthesis annealing step to improve crystallinity.[1] 3. Optimize synthesis conditions to achieve a high surface area nanostructure (e.g., nanoflakes, nanorods).[2] 4. Ensure intimate contact between the active material, conductive additive, and current collector. Optimize the weight ratio of components in the electrode slurry.
Rapid Capacitance Fading During Cycling 1. Structural Degradation: Mechanical stress from ion insertion/extraction leading to pulverization or delamination of the active material. 2. Active Material Dissolution: Partial dissolution of cobalt phosphate into the electrolyte, especially in acidic or strongly alkaline electrolytes. 3. Electrolyte Decomposition: Undesirable reactions at the electrode-electrolyte interface, forming a resistive layer.1. Incorporate conductive binders or use binder-free growth methods on substrates like nickel foam. Consider compositing with robust materials like graphene. 2. Operate within a stable electrochemical window. Analyze the electrolyte post-cycling for dissolved cobalt or phosphate ions. 3. Use high-purity electrolytes and operate within the stable voltage window of the electrolyte. Perform Electrochemical Impedance Spectroscopy (EIS) before and after cycling to monitor changes in charge transfer resistance.
High Equivalent Series Resistance (ESR) 1. High intrinsic resistance of the cobalt phosphate material. 2. Poor contact between the electrode and the current collector. 3. Degradation of the electrolyte leading to increased ionic resistance. 4. Corrosion of the current collector.1. Dope the cobalt phosphate with more conductive metals or create composites with conductive materials like carbon nanotubes. 2. Ensure proper slurry mixing and uniform coating. Apply sufficient pressure during electrode pressing. 3. Use a stable electrolyte and avoid operating at high temperatures or voltages for extended periods. 4. Select a current collector that is electrochemically stable within the operating potential window.
High Self-Discharge Rate 1. Redox reactions with impurities in the electrolyte or on the electrode surface. 2. Unstable solid-electrolyte interphase (SEI) layer. 3. Short-circuiting due to separator failure or dendrite formation (less common in supercapacitors than batteries).1. Use high-purity materials and electrolytes. 2. Condition the cell with a few charge-discharge cycles to form a stable SEI layer. 3. Ensure the separator is of high quality and properly wetted with the electrolyte.

Frequently Asked Questions (FAQs)

1. What are the primary degradation mechanisms for cobalt phosphate-based supercapacitors?

While cobalt phosphate materials can exhibit good cycling stability, degradation, though often slow, can occur through several mechanisms:

  • Structural and Morphological Changes: Repeated ion intercalation and deintercalation can cause stress and strain on the electrode material, leading to cracking, pulverization, and delamination from the current collector. This results in a loss of active material and an increase in internal resistance.

  • Active Material Dissolution: Although generally considered stable, cobalt phosphate can exhibit slight solubility in certain electrolytes, leading to a gradual loss of active material over many cycles.

  • Electrolyte Decomposition: At high potentials, the electrolyte can decompose on the surface of the electrode, forming a resistive passivation layer. This layer impedes ion transport and increases the overall resistance of the cell.

  • Irreversible Redox Reactions: Some faradaic reactions may not be fully reversible, leading to the accumulation of electrochemically inactive phases within the electrode.

2. How does the choice of electrolyte affect the stability of cobalt phosphate supercapacitors?

The electrolyte plays a crucial role in the stability of the device. Aqueous electrolytes like potassium hydroxide (KOH) are common due to their high ionic conductivity. However, the operating voltage window is limited by the electrolysis of water (around 1.23 V). Pushing the voltage beyond this limit can lead to rapid electrolyte decomposition, gas evolution, and degradation of the electrode material. Organic electrolytes offer a wider voltage window but generally have lower conductivity and can be more reactive with the electrode surface. The pH of the aqueous electrolyte is also a critical factor influencing the electrochemical stability and performance of the cobalt phosphate electrode.

3. What is a typical cycling stability observed for cobalt phosphate supercapacitors?

Many studies report good cycling stability for cobalt phosphate-based supercapacitors. Capacitance retentions of 90% or higher after several thousand cycles are commonly reported. For instance, a study on cobalt phosphate thin films reported 90.06% capacitive retention after 6000 cycles.[3] Another work on cobalt cyclotetraphosphate demonstrated stability over 3000 cycles with around 90% retention.[4]

4. Can Electrochemical Impedance Spectroscopy (EIS) be used to diagnose degradation?

Yes, EIS is a powerful non-destructive technique for diagnosing supercapacitor degradation.[5][6] By comparing the Nyquist plots before and after cycling, one can identify changes in:

  • Equivalent Series Resistance (ESR): An increase in the high-frequency intercept with the real axis indicates increased resistance from the electrolyte, current collectors, and contacts.

  • Charge Transfer Resistance (Rct): An increase in the diameter of the semicircle in the mid-frequency region suggests a slower charge transfer process, possibly due to the formation of a passivation layer or degradation of the active material surface.

  • Warburg Impedance: Changes in the slope of the low-frequency tail can indicate altered ion diffusion characteristics, possibly due to pore blocking or structural changes in the electrode.

Quantitative Data on Performance and Degradation

The following tables summarize key performance metrics and stability data for cobalt phosphate-based supercapacitors from various studies.

Table 1: Electrochemical Performance of Cobalt Phosphate-Based Supercapacitors

MaterialElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)
Co₃(PO₄)₂ NanoflakesPVA-KOH410 at 1.0 A/g52.8756
Cobalt Manganese Phosphate1 M KOH571 at 2.2 A/g45.71650
Co₂P₄O₁₂KOH437 at 1 A/g702300
Cobalt Phosphate Thin Film3 M KOH548 at 1 A/g--

Table 2: Cycling Stability of Cobalt Phosphate-Based Supercapacitors

MaterialElectrolyteCapacitance Retention (%)Number of Cycles
Cobalt Phosphate Thin Film3 M KOH90.066000
Cobalt Manganese Phosphate1 M KOH888000
Co₂P₄O₁₂KOH~903000
Ni₁₁(HPO₃)₈(OH)₆/Co₃(HPO₄)₂(OH)₂-92.75000

Experimental Protocols

Protocol 1: Evaluation of Cycling Stability

  • Cell Assembly: Assemble the cobalt phosphate electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode in a three-electrode setup with the chosen electrolyte (e.g., 1 M KOH).

  • Initial Characterization: Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) and Galvanostatic Charge-Discharge (GCD) at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the initial specific capacitance. Record an initial EIS spectrum.

  • Long-Term Cycling: Subject the cell to continuous GCD cycling at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 5000).

  • Periodic Performance Check: At regular intervals (e.g., every 1000 cycles), pause the long-term cycling and perform CV and GCD measurements under the initial conditions to assess the capacitance retention.

  • Final Characterization: After the completion of the cycling test, record a final EIS spectrum.

  • Data Analysis: Calculate the specific capacitance from the GCD curves at each interval. Plot capacitance retention and coulombic efficiency versus cycle number. Compare the initial and final EIS spectra to analyze changes in resistance.

Protocol 2: Post-Mortem Analysis of Degraded Electrodes

  • Disassembly: After the cycling stability test, carefully disassemble the supercapacitor in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the electrode materials.

  • Washing: Gently rinse the cycled cobalt phosphate electrode with a suitable solvent (e.g., deionized water for aqueous electrolytes, or the solvent used in the organic electrolyte) to remove residual electrolyte. Dry the electrode under vacuum.

  • Structural Analysis: Use X-ray Diffraction (XRD) to identify any changes in the crystal structure or the formation of new phases in the cobalt phosphate material.

  • Morphological Analysis: Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in the morphology, such as particle cracking, agglomeration, or delamination of the active material.

  • Compositional Analysis: Use Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) to detect changes in the elemental composition of the electrode surface, which might indicate electrolyte decomposition products or loss of active material.

Visualizations

degradation_pathway cluster_causes Primary Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Performance Degradation stressors Extended Cycling High Voltage High Temperature structural Structural Degradation (Pulverization, Delamination) stressors->structural Mechanical Stress dissolution Active Material Dissolution stressors->dissolution Chemical Instability electrolyte_decomp Electrolyte Decomposition stressors->electrolyte_decomp Electrochemical Stress capacitance_fade Capacitance Fade structural->capacitance_fade Loss of Active Material esr_increase ESR Increase structural->esr_increase Loss of Electrical Contact dissolution->capacitance_fade electrolyte_decomp->esr_increase Formation of Resistive Layer self_discharge Increased Self-Discharge electrolyte_decomp->self_discharge Parasitic Reactions

Caption: Key degradation pathways in cobalt phosphate supercapacitors.

experimental_workflow start Pristine Electrode initial_char Initial Electrochemical Characterization (CV, GCD, EIS) start->initial_char cycling Accelerated Cycling Test (e.g., 5000 cycles) initial_char->cycling post_char Post-Cycling Electrochemical Characterization cycling->post_char disassembly Cell Disassembly (Inert Atmosphere) cycling->disassembly analysis Correlate Electrochemical and Physical Changes post_char->analysis post_mortem Post-Mortem Analysis (XRD, SEM, TEM, XPS) disassembly->post_mortem post_mortem->analysis end Identify Degradation Mechanism analysis->end

Caption: Workflow for diagnosing electrode degradation.

References

effect of precursor morphology on final LiCoPO4 properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of precursor morphology on the final properties of Lithium Cobalt Phosphate (LiCoPO₄).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of precursor morphology on the final properties of LiCoPO₄?

A1: The morphology of the precursor material directly influences the particle size, shape, and architecture of the final LiCoPO₄ product. This is often achieved through "morphology-directed synthesis," where the precursor's structure acts as a template.[1][2][3] A well-designed precursor morphology can lead to final materials with desirable characteristics such as high surface area, porous structures, and interconnected nanoparticles.[1][2] These features can significantly enhance electrochemical performance by shortening lithium-ion diffusion paths and increasing the electrode-electrolyte contact area.[1][3]

Q2: Which LiCoPO₄ morphologies are generally considered optimal for electrochemical performance and why?

A2: Nanostructured morphologies are generally preferred to overcome the intrinsically poor ionic and electronic conductivity of LiCoPO₄.[1] Specific shapes like nanorods and nanosheets have shown superior performance.[4][5]

  • Nanorods: Can provide shorter diffusion pathways for lithium ions, especially if oriented correctly (e.g., with the[6] direction perpendicular to the rod axis).[7] This morphology has been linked to the largest discharge capacity and best cycling stability in some studies.[4]

  • Nanosheets/Platelets: Offer a large surface area for the electrode-electrolyte interface, which can improve rate capability.[7][8]

  • Porous/Interconnected Nanoparticles: These architectures create shorter paths for Li-ion transport and provide large contact areas, leading to excellent performance at high rates.[1][2][9]

Conversely, large, isotropic micro-sized particles (above 1-2 µm) often exhibit negligible performance due to the much longer diffusion paths for lithium ions.[8][10]

Q3: How do different synthesis methods affect the ability to control LiCoPO₄ morphology?

A3: Synthesis methods are critical for controlling morphology. High-temperature solid-state reactions (e.g., 1100 °C) often preclude morphology control and lead to undesirable particle growth.[2][3] In contrast, lower-temperature methods offer better control:

  • Solvothermal/Hydrothermal Methods: These are highly effective for morphology control. By adjusting parameters like solvents (e.g., water/ethylene glycol ratio), surfactants (e.g., PVP, CTAB), and other additives (e.g., citric acid), researchers can produce various shapes like nanoparticles, nanorods, and microrods.[5][7]

  • Microwave-Assisted Synthesis: This method allows for the rapid creation of nanostructured precursors at low temperatures (e.g., 200 °C), which can then be converted to LiCoPO₄ while retaining the desired nano-architecture.[1][2]

  • Supercritical Fluid Synthesis: A one-pot process that can produce well-crystallized nanoparticles (20-50 nm) in a very short time (e.g., 7 minutes at 400 °C).[11]

Q4: What are the main challenges when trying to control LiCoPO₄ properties through precursor morphology?

A4: Researchers face several challenges:

  • Particle Growth: Post-synthesis annealing, often required to reduce defects, can lead to undesirable particle growth, negating the benefits of nanosizing.[3]

  • Anti-site Defects: Low-temperature solvothermal methods can sometimes result in cobalt ions occupying lithium sites (Li/Co anti-site defects), which blocks the 1D pathways for lithium-ion diffusion and harms performance.[3][12]

  • Off-Stoichiometry: Hydrothermal synthesis can sometimes lead to a final product with excess cobalt, even when using excess lithium in the precursor solution, which introduces capacity-limiting defects.[12]

  • Tap Density: While nanosizing improves rate performance, it can adversely affect the tap density and volumetric energy density of the electrode.[1][3]

Troubleshooting Guides

Problem 1: My LiCoPO₄ material shows very low initial discharge capacity (<100 mAh/g at 0.1C).

  • Possible Cause 1: Large Particle Size.

    • Explanation: The electrochemical performance of LiCoPO₄ is highly sensitive to particle size. Large, micro-sized crystallites create extended diffusion paths for lithium ions, severely limiting capacity.[10] Materials with particle sizes above 1-2 µm often show negligible performance.[8]

    • Recommended Action:

      • Refine Synthesis Method: Switch from high-temperature solid-state reactions to lower-temperature methods like solvothermal or microwave-assisted synthesis, which inhibit large particle growth.[2]

      • Control Solvothermal Parameters: If using a solvothermal route, adjust the solvent ratio (e.g., increase the diethylene glycol to water ratio) to tailor and reduce the final particle size to the nanometer scale (~150 nm).[13]

      • Use Morphology-Controlling Additives: Introduce surfactants like PVP or organic additives like carboxymethylcellulose (CMC) during synthesis to decrease the final particle size.[7][14]

  • Possible Cause 2: High Concentration of Anti-site Defects.

    • Explanation: Anti-site defects, where cobalt ions occupy lithium sites, are common in materials synthesized at lower temperatures and can block the pathways for lithium-ion diffusion.[3][12]

    • Recommended Action:

      • Optimize Annealing: While high-temperature annealing can cause particle growth, a carefully optimized post-synthesis heat treatment can reduce the concentration of anti-site defects.

      • Modify Synthesis Chemistry: Investigate water-free synthesis routes, as hydrothermal methods can sometimes promote the formation of Co-rich phases with a high occurrence of anti-site defects.[12]

Problem 2: The capacity of my LiCoPO₄ cathode fades rapidly during cycling.

  • Possible Cause 1: Unfavorable Particle Morphology.

    • Explanation: The particle shape and orientation influence stability. Certain morphologies are more prone to structural degradation during the volume changes that occur upon charging and discharging.[9]

    • Recommended Action:

      • Synthesize Robust Morphologies: Aim for nanorod or nanosheet morphologies, which have demonstrated better cycling stability compared to unstructured nanoparticles.[4][5] Using additives like PVP during solvothermal synthesis can help achieve a nanorod shape.[7]

      • Create Porous Architectures: Synthesize materials with interconnected nanoparticles and open pores. This architecture can better accommodate stress and maintain structural integrity over many cycles.[1]

  • Possible Cause 2: Electrolyte Decomposition.

    • Explanation: LiCoPO₄ operates at a high voltage (~4.8 V), which can cause standard liquid electrolytes to oxidize and decompose, leading to capacity fade.

    • Recommended Action:

      • Apply a Protective Coating: Use a precursor or a post-synthesis process that results in a thin, uniform carbon coating on the LiCoPO₄ particles. This coating not only improves electronic conductivity but also acts as a physical barrier, preventing direct contact between the active material and the electrolyte and reducing irreversible side reactions.[9][14]

      • Optimize Electrolyte Composition: Use electrolyte additives (e.g., LiBOB) known to form a more stable solid electrolyte interphase (SEI) on the cathode surface at high potentials.[9]

Problem 3: The morphology of my synthesized LiCoPO₄ particles is non-uniform.

  • Possible Cause 1: Inadequate Control of Synthesis Parameters.

    • Explanation: The final morphology is highly dependent on precise control over reaction conditions. Variations in pH, temperature, reaction time, and precursor concentration can lead to inhomogeneous nucleation and growth.[10]

    • Recommended Action:

      • Control Solution Acidity: The acidity of the solvo-thermal solution significantly affects morphological homogeneity. Precisely control the pH of the precursor solution to achieve uniform particle precipitation.[10][12]

      • Optimize Reaction Time and Temperature: Systematically study the effect of reaction time and temperature. Lower temperatures can lead to fewer, larger crystallites, while longer reaction times can cause particle sizes to evolve.[10]

      • Use Chelating Agents: In sol-gel or precipitation methods, adding chelating agents like citric acid can help control the release of metal ions, leading to more uniform particle formation.[15]

  • Possible Cause 2: Inappropriate Choice of Precursor Salt.

    • Explanation: The anion of the cobalt salt precursor has a massive impact on crystal growth and the final morphology.[10] Different anions have varying affinities for the crystal lattice surfaces, selectively driving the final shape.[10]

    • Recommended Action:

      • Select the Appropriate Anion: Experiment with different cobalt salts. For example, using CoSO₄ in a solvothermal process has been shown to produce thin, octagonal/hexagonal platelets, while nitrate, acetate, and carbonate precursors tend to yield large, isotropic prismatic crystallites.[8][10]

Data Presentation

Table 1: Influence of Synthesis Parameters and Precursors on LiCoPO₄ Morphology

Synthesis MethodPrecursor / AdditiveSolvent / MediumResulting MorphologyTypical Particle SizeReference(s)
SolvothermalCo(CH₃COO)₂Water/Ethylene GlycolUnstructured NanoparticlesNot specified[7]
SolvothermalCo(CH₃COO)₂ + PVPWater/Ethylene GlycolNanorodsNot specified[7]
SolvothermalCo(CH₃COO)₂ + CTABWater/Ethylene GlycolMicrorodsNot specified[7]
SolvothermalCoSO₄Water/Ethylene GlycolOctagonal/Hexagonal PlateletsSub-micron[10],[8]
SolvothermalCo(NO₃)₂Water/Diethylene Glycol (1:6 v/v)Homogeneous Nanoparticles~150 nm[13]
Microwave-AssistedLiPO₃-type nanostructureTHFInterconnected Nanoparticles20-35 nm[1]
Supercritical FluidCo(NO₃)₂·6H₂OSupercritical WaterMixed-type Nanoparticles20-50 nm[11]
HydrothermalCo(CH₃COO)₂ + CMCWaterFine NanoparticlesNot specified[14]
Spray PyrolysisSoluble Li, Co, P precursorsAqueousSpherical nanoporous agglomerates~70 nm (primary)[9]

Table 2: Effect of LiCoPO₄ Morphology on Electrochemical Performance

MorphologySynthesis MethodInitial Discharge Capacity (0.1C)Rate Capability / Cycling StabilityKey FindingReference(s)
NanorodsSolvothermal (with PVP)~125 mAh/gBest cycling stability among tested shapes.Favorable[6] orientation shortens Li⁺ diffusion paths.[7],[4]
NanosheetsSolvothermal~135 mAh/gBest rate capability among tested shapes.Large surface area enhances electronic/ionic pathways.[5]
Interconnected NanoparticlesMicrowave-AssistedNot specifiedExcellent performance at high rates (up to 20C) over 500 cycles.Porous architecture provides short diffusion paths and large contact area.[1],[2]
Unstructured NanoparticlesSolvothermal~110 mAh/gPoorer performance compared to nanorods/nanosheets.Less defined pathways for ion transport.[7]
MicrorodsSolvothermal (with CTAB)~95 mAh/gLower capacity and poorer performance.Longer diffusion paths compared to nanomaterials.[7]
Spherical Nanoporous / CSpray Pyrolysis123 mAh/gExcellent cycling and rate capability.3D networks for electronic and ionic transport.[9]
Homogeneous Nanoparticles (~150 nm)Solvothermal147 mAh/g70% retention after 40 cycles.Enhanced conductivity due to Co₂P formation under Ar.[13]
Fine Nanoparticles / CHydrothermal (with CMC)135 mAh/gSuperior rate capability and cyclic performance.Fine particles and high carbon coverage improve conductivity and prevent side reactions.[14]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of LiCoPO₄ Nanorods

This protocol is adapted from methodologies described for morphology-controlled synthesis.[7]

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of LiOH·H₂O, Co(CH₃COO)₂·4H₂O, and H₃PO₄ in a mixed solvent of deionized water and ethylene glycol. A typical volume ratio might be 1:1.

    • Add Polyvinylpyrrolidone (PVP) as a surfactant and morphology-directing agent. The amount of PVP can be varied to optimize the aspect ratio of the nanorods.

    • Stir the solution vigorously for 1-2 hours at room temperature until a homogeneous precursor solution is formed.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180-220 °C for 12-24 hours.

    • Allow the autoclave to cool down naturally to room temperature.

  • Product Collection and Purification:

    • Collect the resulting precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove any residual ions and organic residues.

    • Dry the purified powder in a vacuum oven at 80 °C for 12 hours.

  • Annealing:

    • Calcine the dried powder at 500-600 °C for 2-4 hours under an inert argon (Ar) atmosphere to obtain the final crystalline LiCoPO₄ nanorods.

Protocol 2: Electrochemical Characterization

This protocol outlines the standard procedure for assembling a coin cell and performing galvanostatic cycling.[10]

  • Electrode Slurry Preparation:

    • Mix the synthesized LiCoPO₄ active material (80% by weight), Super P carbon black (for conductivity, 10% by weight), and polyvinylidene fluoride (PVdF) binder (10% by weight) in a solvent like N-Methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF).

    • Stir the mixture until a homogeneous, viscous slurry is formed.

  • Electrode Fabrication:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade technique to ensure uniform thickness.

    • Dry the coated foil in a vacuum oven at 100-120 °C for 12 hours to completely remove the solvent.

    • Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil. The typical mass loading should be around 2–3 mg·cm⁻².

  • Coin Cell Assembly:

    • Assemble CR2032-type coin cells inside an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

    • Use the prepared LiCoPO₄ electrode as the cathode and a lithium metal foil as the anode (counter and reference electrode).

    • Place a glass fiber separator between the two electrodes.

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) to saturate the separator and electrodes.

    • Crimp the coin cell to ensure it is hermetically sealed.

  • Galvanostatic Cycling:

    • Let the assembled cells rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

    • Perform galvanostatic charge-discharge tests using a battery cycler.

    • Cycle the cells within a voltage window of 3.0 V to 5.1 V vs. Li/Li⁺.

    • Test at various C-rates (e.g., 0.1C, 0.5C, 1C, where 1C = 167 mA·g⁻¹) to evaluate rate capability and cycling stability.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_post Post-Processing cluster_output Final Product & Analysis p1 Dissolve Li, Co, P Sources p4 Homogeneous Solution p1->p4 p2 Select Solvent (e.g., H₂O/EG) p2->p4 p3 Add Morphology Agent (e.g., PVP, CTAB, Acid) p3->p4 s1 Autoclave Reaction (180-220°C, 12-24h) p4->s1 po1 Centrifuge & Wash s1->po1 po2 Dry (80°C) po1->po2 po3 Anneal (500-600°C) in Inert Atmosphere po2->po3 out1 LiCoPO₄ Nanorods po3->out1 PVP out2 LiCoPO₄ Nanosheets po3->out2 Citric Acid out3 LiCoPO₄ Nanoparticles po3->out3 No Additive analysis Characterization (XRD, SEM, Electrochemical) out1->analysis out2->analysis out3->analysis

Caption: Workflow for morphology-controlled solvothermal synthesis of LiCoPO₄.

logical_relationship cluster_inputs Controllable Inputs cluster_intermediate Intermediate Properties cluster_outputs Final Performance precursor Precursor Choice (e.g., CoSO₄ vs Co(Ac)₂) morphology Final Morphology (Rods, Sheets, Particles) precursor->morphology additive Morphology Agent (PVP, CTAB, etc.) additive->morphology coating Surface Coating (e.g., Carbon) additive->coating synthesis Synthesis Parameters (Temp, Time, pH) synthesis->morphology size Particle Size (Nano vs. Micro) synthesis->size defects Crystal Defects (Anti-site, Stoichiometry) synthesis->defects rate Rate Capability morphology->rate stability Cycling Stability morphology->stability conductivity Ionic/Electronic Conductivity morphology->conductivity capacity Discharge Capacity size->capacity size->conductivity defects->capacity defects->conductivity coating->rate coating->stability conductivity->capacity conductivity->rate

Caption: Relationship between synthesis inputs and final LiCoPO₄ properties.

References

Validation & Comparative

A Comparative Guide to the XRD Characterization of Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the crystal structure of materials is paramount. X-ray diffraction (XRD) is a cornerstone technique for this purpose. This guide provides a comparative analysis of the XRD characterization of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a material of interest in various scientific fields, alongside structurally related compounds.

This document presents a summary of the crystallographic data for this compound and its alternatives, a detailed experimental protocol for powder XRD analysis, and visualizations to illustrate the experimental workflow and comparative logic.

Crystallographic Data Comparison

This compound belongs to the dittmarite group of minerals, which are known to crystallize in the orthorhombic system.[1] The crystallographic parameters for NH₄CoPO₄·H₂O and its isostructural and alternative phosphate compounds are summarized in the table below for comparative analysis.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound NH₄CoPO₄·H₂OOrthorhombicPmn2₁~5.6~8.8~4.8909090
Ammonium Manganese(II) Phosphate MonohydrateNH₄MnPO₄·H₂OOrthorhombicPmnm5.72898.81674.9098909090
Ammonium Nickel(II) Phosphate Hexahydrate[Ni(H₂O)₆][NH₄][PO₄]OrthorhombicPmn2₁6.92406.104011.166909090
Anhydrous Cobalt(II) PhosphateCo₃(PO₄)₂MonoclinicP2₁/c8.4575.0868.8959059.96990

Experimental Protocol: Powder X-ray Diffraction (XRD)

The following is a generalized procedure for the characterization of crystalline powders, such as this compound, using a powder X-ray diffractometer.

1. Sample Preparation:

  • Ensure the sample is a fine, homogeneous powder. This can be achieved by grinding the crystalline material in an agate mortar and pestle.

  • The powdered sample is then carefully packed into a sample holder. It is crucial to create a flat, smooth surface to ensure accurate diffraction data.

2. Instrument Setup:

  • The X-ray diffractometer consists of an X-ray source (e.g., a cathode ray tube generating Cu Kα radiation), a sample stage, and a detector.

  • The instrument is configured for a Bragg-Brentano geometry, where the sample rotates at an angle θ and the detector rotates at an angle of 2θ relative to the incident X-ray beam.

3. Data Collection:

  • The sample is irradiated with a monochromatic X-ray beam.

  • The detector scans over a specific range of 2θ angles, typically from 5° to 80°, to record the intensity of the diffracted X-rays at each angle.

  • The interaction of the X-rays with the crystalline sample results in constructive interference at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern.

4. Data Analysis:

  • The resulting diffraction pattern is a plot of X-ray intensity versus the 2θ angle.

  • The positions (2θ values) and intensities of the diffraction peaks are used to identify the crystalline phases present in the sample by comparing the pattern to a database of known materials, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • The lattice parameters and crystal system of the material can be determined and refined from the positions of the diffraction peaks.

Visualizations

To further clarify the experimental and analytical processes, the following diagrams have been generated.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing Grinding Grinding of Crystalline Material Packing Packing into Sample Holder Grinding->Packing Homogenized Powder Irradiation X-ray Irradiation Packing->Irradiation Detection Diffraction Pattern Detection Irradiation->Detection Diffracted X-rays PhaseID Phase Identification Detection->PhaseID Intensity vs. 2θ Plot LatticeRefinement Lattice Parameter Refinement PhaseID->LatticeRefinement

Figure 1. Experimental workflow for powder XRD characterization.

XRD_Comparison_Logic cluster_alternatives Comparative Compounds cluster_params Comparison Parameters Target Ammonium Cobalt(II) Phosphate Monohydrate Param1 Crystal System Target->Param1 Characterized by Param2 Space Group Target->Param2 Characterized by Param3 Lattice Parameters (a, b, c, α, β, γ) Target->Param3 Characterized by Param4 Major Diffraction Peaks (2θ, d-spacing, Intensity) Target->Param4 Characterized by Alternative1 Ammonium Manganese(II) Phosphate Monohydrate (Isostructural) Alternative1->Param1 Characterized by Alternative1->Param2 Characterized by Alternative1->Param3 Characterized by Alternative1->Param4 Characterized by Alternative2 Ammonium Nickel(II) Phosphate Hexahydrate Alternative2->Param1 Characterized by Alternative2->Param2 Characterized by Alternative2->Param3 Characterized by Alternative2->Param4 Characterized by Alternative3 Anhydrous Cobalt(II) Phosphate Alternative3->Param1 Characterized by Alternative3->Param2 Characterized by Alternative3->Param3 Characterized by Alternative3->Param4 Characterized by

Figure 2. Logical relationship for comparing XRD data.

References

A Comparative Guide to the Thermal Gravimetric Analysis of Cobalt Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of various cobalt phosphate compounds based on thermogravimetric analysis (TGA). The data presented is compiled from peer-reviewed studies to assist in the interpretation of thermal analysis data and to understand the thermal stability and decomposition pathways of these materials.

Comparative Thermal Decomposition Data

The thermal decomposition of cobalt phosphates is significantly influenced by their hydration state and chemical composition. The following table summarizes the key thermal events observed during the TGA of different cobalt phosphate compounds.

CompoundDecomposition StepTemperature Range (°C)Weight Loss (%)Intermediate/Final Product(s)Reference
Co₃(PO₄)₂·8H₂O 1120 - 220~28.18Co₃(PO₄)₂[1]
2220 - 550Not specifiedCo₃(PO₄)₂[1]
3 (Phase Transition)~5890Higher crystallinity Co₃(PO₄)₂[1]
Co(H₂PO₄)₂·4H₂O 160 - 120~10 (removes 2 H₂O)Co(H₂PO₄)₂·2H₂O, CoHPO₄·1.5H₂O + H₃PO₄[2]
2120 - 165Not specifiedCo(H₂PO₄)₂, Co₅(HPO₄)₂(PO₄)₂·4H₂O[2]
3165 - 280Not specifiedCondensed phosphates (n=2-7), Polyphosphoric acids[2]
4280 - 345Not specifiedCo₂P₄O₁₂ (cyclotetraphosphate)[2]
**Mixed Ca-Co Phosphates (Ca₃₋ₓCoₓ(PO₄)₂) **DehydrationRoom Temp - 550Varies with Co contentAnhydrous Ca-Co Phosphates[3]
Decomposition> 600Varies with Co contentNot specified[3]

Experimental Protocols

The experimental conditions under which TGA is performed are critical for the obtained results. Below are the methodologies cited in the referenced studies.

1. TGA of Co₃(PO₄)₂·8H₂O [1]

  • Instrument: Not specified, TG/DTG/DTA (Thermogravimetry/Derivative Thermogravimetry/Differential Thermal Analysis)

  • Heating Rate: 10 °C min⁻¹

  • Atmosphere: N₂

  • Temperature Range: 50 - 1000 °C

  • Sample Preparation: The Co₃(PO₄)₂·8H₂O was synthesized and its structure was confirmed by X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR).

2. TGA of Co(H₂PO₄)₂·4H₂O [2]

  • Instrument: Q-1500D derivatograph

  • Heating Rate: 2.5 K/min (equivalent to 2.5 °C/min)

  • Atmosphere: Air

  • Temperature Range: Up to the formation of the final product.

  • Analysis: The study focused on the sequence of thermal and structural transformations and the effect of hydration.

3. TGA of Mixed Ca-Co Phosphates [3]

  • Instrument: Setaram D80 and Setaram MTB 10-8 units for TG and DTA respectively.

  • Heating Rate: 5 deg·min⁻¹ (equivalent to 5 °C/min)

  • Atmosphere: Not specified

  • Temperature Range: Up to 900 °C

  • Sample Preparation: Mixed calcium-cobalt orthophosphates were prepared by coprecipitation.

Visualizing the TGA Process

The following diagram illustrates a generalized workflow for a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis cluster_products Product Analysis Synthesis Synthesis of Cobalt Phosphate Characterization Initial Characterization (XRD, FTIR, etc.) Synthesis->Characterization SampleLoading Sample Loading into TGA Instrument Characterization->SampleLoading Heating Controlled Heating (Defined Rate & Atmosphere) SampleLoading->Heating DataCollection Weight Loss Measurement as a function of Temperature Heating->DataCollection TG_Curve Generation of TG Curve DataCollection->TG_Curve DTG_Curve Generation of DTG Curve DataCollection->DTG_Curve Interpretation Interpretation of Decomposition Steps TG_Curve->Interpretation DTG_Curve->Interpretation Product_Characterization Characterization of Residue (XRD, etc.) Interpretation->Product_Characterization

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

References

A Comparative Guide to the Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate: Hydrothermal vs. Precipitation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for a compound is critical, influencing its physicochemical properties and, ultimately, its performance in various applications. This guide provides an objective comparison of two common synthesis routes for ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O): hydrothermal synthesis and precipitation.

This compound is a material of interest in several fields, including as a precursor for lithium-ion battery cathodes and as a catalyst. The synthesis method employed plays a pivotal role in determining the final product's characteristics, such as crystallinity, particle size and morphology, and purity. These properties, in turn, affect its performance. This guide outlines the experimental protocols for both hydrothermal and precipitation synthesis and presents a comparative analysis of the resulting products based on available experimental data.

Experimental Protocols

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to crystallize materials. This technique is known for producing well-defined crystalline structures.

A representative experimental protocol for the hydrothermal synthesis of NH₄CoPO₄·H₂O is as follows:

  • Precursor Preparation: Equimolar aqueous solutions of a cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) are prepared separately.

  • Mixing: The cobalt(II) salt solution is added dropwise to the phosphate solution under constant stirring to form a homogeneous precursor mixture. The pH of the resulting solution is typically adjusted to be in the neutral or slightly alkaline range using an ammonia solution.

  • Hydrothermal Reaction: The precursor mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature in the range of 120-180°C for a period of 12-24 hours. The autogenous pressure generated within the autoclave facilitates the crystallization process.

  • Product Recovery: After the reaction, the autoclave is allowed to cool to room temperature. The resulting solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature (e.g., 60-80°C).

Precipitation Synthesis

Precipitation is a more conventional and often simpler method that involves the formation of a solid from a solution. This technique is typically carried out at or near room temperature and atmospheric pressure.

A typical experimental protocol for the precipitation synthesis of NH₄CoPO₄·H₂O is as follows:

  • Precursor Preparation: Aqueous solutions of a cobalt(II) salt (e.g., cobalt(II) sulfate heptahydrate, CoSO₄·7H₂O) and a phosphate source (e.g., sodium ammonium hydrogen phosphate tetrahydrate, NaNH₄HPO₄·4H₂O) are prepared.

  • Precipitation Reaction: The cobalt(II) salt solution is slowly added to the phosphate solution with vigorous stirring. The formation of a precipitate is observed. The pH of the solution is carefully controlled, often in the range of 7-8, by the addition of a base like ammonia solution.

  • Aging: The resulting suspension is typically aged for a certain period, ranging from a few hours to a full day, under continuous stirring to allow for the complete precipitation and growth of the particles.

  • Product Recovery: The precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble impurities, and then with a solvent like ethanol or acetone to facilitate drying. The final product is dried in an oven at a relatively low temperature (e.g., 40-60°C).

Comparative Analysis of Synthesis Methods

The choice between hydrothermal and precipitation synthesis will depend on the desired characteristics of the final NH₄CoPO₄·H₂O product. The following table summarizes the key differences based on experimental observations from various studies.

ParameterHydrothermal SynthesisPrecipitation Synthesis
Crystallinity Generally higher, resulting in well-defined diffraction peaks.Can range from amorphous to crystalline, often with broader diffraction peaks indicating smaller crystallite size.
Particle Morphology Often produces well-defined morphologies such as platelets, rods, or flower-like structures.[1]Typically results in irregular agglomerates or smaller, less-defined particles. Can also produce plate-like structures.[1]
Particle Size Tends to produce larger, more uniform crystals.Generally yields smaller and potentially more nano-sized particles.
Purity High purity can be achieved due to the closed system and controlled crystallization.Purity can be affected by the co-precipitation of impurities and requires thorough washing.
Yield Typically high.Can be high, but may be influenced by solubility and washing steps.
Experimental Conditions High temperature (120-180°C) and high pressure (autogenous).Room temperature or slightly elevated temperatures and atmospheric pressure.
Reaction Time Longer (12-24 hours).Shorter (a few hours to a day).
Equipment Requires a specialized autoclave.Uses standard laboratory glassware.
Cost & Complexity More energy-intensive and requires more robust equipment, leading to higher operational costs.Simpler, less energy-intensive, and more cost-effective.

Visualizing the Synthesis Workflow

To better understand the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow A Prepare Precursor Solutions (Cobalt Salt & Phosphate Source) B Mix Solutions & Adjust pH A->B C Transfer to Autoclave B->C D Hydrothermal Reaction (120-180°C, 12-24h) C->D E Cool to Room Temperature D->E F Filter, Wash & Dry E->F G NH₄CoPO₄·H₂O Product (High Crystallinity, Defined Morphology) F->G

Caption: Workflow for the hydrothermal synthesis of NH₄CoPO₄·H₂O.

Precipitation_Synthesis cluster_precipitation Precipitation Synthesis Workflow H Prepare Precursor Solutions (Cobalt Salt & Phosphate Source) I Mix Solutions & Induce Precipitation H->I J Age the Precipitate I->J K Filter, Wash & Dry J->K L NH₄CoPO₄·H₂O Product (Smaller Particles, Potentially Lower Crystallinity) K->L

Caption: Workflow for the precipitation synthesis of NH₄CoPO₄·H₂O.

Conclusion

Both hydrothermal and precipitation methods are effective for the synthesis of this compound. The selection of the most appropriate method hinges on the specific requirements of the intended application.

  • Hydrothermal synthesis is the preferred method when high crystallinity, uniform and well-defined morphology, and high purity are critical. The trade-offs are higher energy consumption, longer reaction times, and the need for specialized equipment.

  • Precipitation synthesis offers a simpler, faster, and more cost-effective route. It is particularly suitable for producing smaller, potentially nano-sized particles. However, it may result in a product with lower crystallinity and a less uniform morphology, which could be advantageous or disadvantageous depending on the application.

For applications where surface area and reactivity are more important than high crystallinity, such as in some catalytic processes, the smaller particles obtained from precipitation may be beneficial. Conversely, for applications requiring high thermal stability and well-defined crystal facets, such as in battery materials, the hydrothermal method is often superior. Researchers and drug development professionals should carefully consider these factors to select the synthesis method that best aligns with their research and development goals.

References

A Comparative Guide to Precursors for LiCoPO4 Synthesis: Spotlight on Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lithium cobalt phosphate (LiCoPO4) is a promising high-voltage cathode material for next-generation lithium-ion batteries, owing to its high theoretical capacity and operating voltage. However, the electrochemical performance of LiCoPO4 is highly dependent on its physicochemical properties, such as particle size, morphology, and purity, which are in turn significantly influenced by the choice of precursors and the synthesis method. This guide provides an objective comparison of ammonium cobalt(II) phosphate monohydrate (NH4CoPO4·H2O) with other commonly used precursors for the synthesis of LiCoPO4, supported by experimental data.

Performance Comparison of LiCoPO4 from Various Precursors

The selection of precursors is a critical step in the synthesis of LiCoPO4, directly impacting the material's electrochemical performance. The following table summarizes the performance of LiCoPO4 synthesized from different precursors using various methods.

Precursor(s)Synthesis MethodMorphologyInitial Discharge Capacity (mAh/g)Rate CapabilityCycling Stability
NH4CoPO4·H2O Low-temperature synthesisNot specifiedImproved reversibility noted[1]Not specifiedNot specified
Co(CH3COO)2·4H2O, (NH4)2HPO4, LiOH·H2OHydrothermalBadminton-like nanostructures132.4 at 0.1C[2]99.2, 85.5, 67, 45.1 at 0.2C, 0.5C, 1C, 2C[2]75.2% retention after 50 cycles at 0.1C[2]
Not specified (Polyol method)Polyol MethodNanoparticles132 at 0.1C[3]Not specified78% retention after 50 cycles at 0.1C[3]
CoSO4·7H2O, Li3PO4HydrothermalNot specifiedSuperior to CoCl2 precursorNot specifiedNot specified
CoCl2, Li3PO4HydrothermalNot specifiedInferior to CoSO4 precursorNot specifiedNot specified
Co(CH3COO)2·4H2O, Co(NO3)2·6H2O, Co(OH)2HydrothermalDid not form single-phase LiCoPO4Not applicableNot applicableNot applicable
LiNO3, Co(NO3)2·6H2O, NH4H2PO4 (Sol-gel with citric acid)Sol-gelOrthorhombic structure126.3 at 0.1C[1]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the synthesis and characterization of LiCoPO4 are crucial for reproducible research. Below are representative protocols for two common synthesis routes.

Low-Temperature Synthesis using NH4CoPO4·H2O Precursor

This method offers the advantage of using a single-source precursor for both cobalt and phosphate, potentially leading to better stoichiometric control.

  • Precursor Mixing: Intimately mix stoichiometric amounts of NH4CoPO4·H2O and a lithium source (e.g., Li2CO3 or LiOH) using a mortar and pestle or ball milling.

  • Calcination: Transfer the mixture to a tube furnace. Heat the sample under an inert atmosphere (e.g., argon) to a target temperature between 500-700°C for 8-12 hours. The specific temperature and duration may be optimized based on the desired crystallinity and particle size.

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Product Collection: The resulting LiCoPO4 powder is then collected for characterization.

Hydrothermal Synthesis using Various Cobalt Precursors

The hydrothermal method allows for good control over particle morphology.

  • Precursor Solution Preparation: Dissolve a lithium source (e.g., LiOH·H2O), a cobalt source (e.g., Co(CH3COO)2·4H2O), and a phosphate source (e.g., (NH4)2HPO4) in deionized water. The molar ratio of Li:Co:P is typically maintained at 3:1:1.[2]

  • pH Adjustment and Additive: Adjust the pH of the solution using an ammonia solution. A structure-directing agent, such as polyethylene glycol (PEG), can be added to control the morphology of the final product.[2]

  • Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-220°C for 6-12 hours.[2]

  • Product Recovery and Washing: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Annealing: Dry the washed powder in a vacuum oven at 60-80°C overnight. The dried powder is then annealed in a tube furnace under an inert atmosphere (e.g., N2) at 600-700°C for 4-8 hours to obtain the final crystalline LiCoPO4.[2]

Electrochemical Characterization
  • Electrode Fabrication: Prepare a slurry by mixing the synthesized LiCoPO4 powder (active material), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 80:10:10 weight ratio in N-methyl-2-pyrrolidone (NMP) solvent.

  • Coating and Drying: Cast the slurry onto an aluminum foil current collector using a doctor blade and dry it in a vacuum oven at 120°C for 12 hours.

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use the prepared electrode as the cathode, a lithium metal foil as the anode, a Celgard 2400 membrane as the separator, and 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) as the electrolyte.

  • Electrochemical Measurements: Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C, etc.) within a voltage window of 3.0-5.2 V to evaluate the specific capacity, rate capability, and cycling stability. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can also be conducted to study the electrochemical kinetics.

Visualizing the Workflow

To better illustrate the decision-making and experimental processes, the following diagrams are provided.

logical_workflow cluster_start Phase 1: Planning cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Define Synthesis Goal (e.g., High Capacity, Good Stability) precursor_selection Select Precursors (NH4CoPO4·H2O vs. Others) start->precursor_selection method_selection Select Synthesis Method (Solid-state, Hydrothermal, etc.) start->method_selection synthesis Synthesize LiCoPO4 precursor_selection->synthesis method_selection->synthesis characterization Physicochemical Characterization (XRD, SEM, TEM) synthesis->characterization electrochem Electrochemical Testing (Coin Cell Assembly & Cycling) synthesis->electrochem data_analysis Compare Performance Metrics (Capacity, Rate, Stability) characterization->data_analysis electrochem->data_analysis conclusion Draw Conclusions on Optimal Precursor/Method data_analysis->conclusion

Caption: Logical workflow for comparing LiCoPO4 precursors.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Material & Electrochemical Characterization precursors 1. Precursor Preparation (Weighing and Mixing) reaction 2. Synthesis Reaction (e.g., Hydrothermal/Calcination) precursors->reaction purification 3. Product Purification (Washing and Drying) reaction->purification annealing 4. Annealing purification->annealing phys_char 5. Physical Characterization (XRD, SEM) annealing->phys_char electrode_prep 6. Electrode Preparation phys_char->electrode_prep cell_assembly 7. Coin Cell Assembly electrode_prep->cell_assembly electrochem_testing 8. Electrochemical Measurements cell_assembly->electrochem_testing

Caption: Step-by-step experimental workflow for LiCoPO4.

Discussion

The choice of precursor has a profound impact on the final properties of LiCoPO4. This compound offers a streamlined synthesis route by providing both cobalt and phosphate in a single compound, which can lead to improved compositional homogeneity. The literature suggests that a low-temperature synthesis using NH4CoPO4·H2O can enhance the reversibility of lithium insertion/extraction, which is a crucial factor for long-term cycling stability.[1] However, a lack of extensive quantitative data in the reviewed literature makes a direct performance comparison challenging.

In contrast, hydrothermal methods using separate lithium, cobalt, and phosphate sources have been shown to yield LiCoPO4 with excellent electrochemical performance, particularly when morphology-controlling agents are used. For example, the synthesis of badminton-like LiCoPO4 nanostructures resulted in a high initial discharge capacity of 132.4 mAh/g at 0.1C and good cycling stability.[2]

Furthermore, the choice of the cobalt salt in hydrothermal synthesis is critical. Studies have shown that CoSO4 is a superior precursor to CoCl2, as it facilitates the formation of a more graphitic carbon coating during annealing, which enhances the electronic conductivity of the final material.[4][5] Some cobalt precursors, such as the acetate, nitrate, and hydroxide, may not be suitable for hydrothermal synthesis as they do not readily lead to the formation of single-phase LiCoPO4.[4]

The sol-gel method also presents a viable route to producing crystalline LiCoPO4, with an initial discharge capacity of 126.3 mAh/g being reported.[1]

Conclusion

This compound stands out as a promising precursor for LiCoPO4 synthesis due to the potential for improved stoichiometric control and enhanced electrochemical reversibility. However, to establish its superiority, more research providing detailed quantitative electrochemical performance data is needed for a direct and fair comparison with other precursor systems.

Currently, hydrothermal synthesis using precursors like Co(CH3COO)2·4H2O or CoSO4, in combination with morphology-directing agents and a carbon source, appears to be a highly effective strategy for producing LiCoPO4 with high specific capacity and good cycling stability. The choice of precursor and synthesis method should be guided by the desired electrochemical performance and the specific research or application goals.

References

performance comparison of Ammonium cobalt(II) phosphate monohydrate in supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance, cost-effective, and stable electrode materials is at the forefront of supercapacitor research. Among the promising candidates, ammonium cobalt(II) phosphate monohydrate (NH4CoPO4·H2O) has garnered significant attention due to its unique layered crystal structure, which facilitates efficient ion and electron diffusion—critical factors for high-performance electrochemical energy storage. This guide provides an objective comparison of NH4CoPO4·H2O's performance with other notable alternatives, supported by experimental data, to aid in the selection and development of advanced energy storage devices.

Performance Comparison of Electrode Materials

The electrochemical performance of supercapacitor electrode materials is primarily evaluated based on specific capacitance, energy density, power density, and cycling stability. The following table summarizes the key performance metrics for NH4CoPO4·H2O and its composites, alongside common alternative materials such as activated carbon, manganese dioxide (MnO2), and other transition metal phosphates.

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)ElectrolyteReference
NH4CoPO4·H2O 369.40.625--99.7% after 4003.0 M KOH
NH4CoPO4·H2O Microflowers 5250.625--99.4% after 4001.0 M KOH
NH4CoPO4·H2O Microbundles 6621.5--92.7% after 3000-
NH4CoPO4·H2O/Ni3(PO4)2·8H2O/MnO2 11801--79.9% after 1000-
NH4CoPO4·H2O/Ti3C2Tx MXene 601147135087% after 5000-
NH4(NiCo)PO4·H2O/GF 111 mAh/g0.54746870% after 10,0001 M KOH
Activated Carbon (AC) ~150-2501~5-10~1000-5000>95% after 10,000AqueousGeneral Data
Manganese Dioxide (α-MnO2) 138117.259694% after 2000Aqueous
Cobalt Oxide (Co3O4) 2780.2--91.6% after 2000-
Nickel Cobalt Phosphate (NiCo(HPO4)) 6410.5---2 M KOH

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis and electrochemical characterization of NH4CoPO4·H2O-based supercapacitor electrodes.

Synthesis of NH4CoPO4·H2O

A common and facile method for synthesizing NH4CoPO4·H2O nano/microstructures is the chemical precipitation method.

Typical Protocol:

  • Precursor Solution Preparation: Cobalt(II) chloride hexahydrate (CoCl2·6H2O) and ammonium dihydrogen phosphate (NH4H2PO4) are dissolved in deionized water in separate beakers.

  • Precipitation: The NH4H2PO4 solution is added dropwise to the CoCl2 solution under constant stirring.

  • pH Adjustment: The pH of the resulting mixture is adjusted to a specific value (typically between 7 and 9) by the dropwise addition of an ammonium hydroxide (NH4OH) solution. The pH is a critical parameter influencing the morphology and purity of the final product.

  • Aging: The precipitate is aged in the solution for a set period, often several hours, to allow for crystal growth and stabilization.

  • Washing and Drying: The precipitate is then collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove any unreacted ions, and finally dried in an oven at a moderate temperature (e.g., 60-80 °C).

Electrode Fabrication and Electrochemical Measurements

Electrode Preparation:

  • Slurry Formation: The active material (e.g., NH4CoPO4·H2O), a conductive agent (e.g., acetylene black or carbon nanotubes), and a polymer binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).

  • Solvent Addition: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.

  • Coating: The slurry is then uniformly coated onto a current collector, typically nickel foam or carbon cloth.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing: The dried electrode is often pressed under a specific pressure to ensure good contact between the active material and the current collector.

Electrochemical Characterization:

Electrochemical performance is typically evaluated using a three-electrode system in an aqueous electrolyte such as potassium hydroxide (KOH). The system consists of the prepared material as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The main techniques used are:

  • Cyclic Voltammetry (CV): This technique provides information about the capacitive behavior and the potential window of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): GCD curves are used to calculate the specific capacitance, energy density, and power density of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance, charge transfer resistance, and ion diffusion behavior of the electrode.

Visualizing the Path to Performance

To better understand the processes involved in evaluating and understanding the performance of NH4CoPO4·H2O as a supercapacitor electrode, the following diagrams illustrate the experimental workflow and the key material properties influencing its electrochemical behavior.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_characterization Electrochemical Characterization cluster_analysis Performance Analysis s1 Precursor Solutions (e.g., CoCl2, NH4H2PO4) s2 Chemical Precipitation s1->s2 s3 Aging & Crystallization s2->s3 s4 Washing & Drying s3->s4 e1 Slurry Preparation (Active Material, Binder, Conductive Agent) s4->e1 e2 Coating on Current Collector (e.g., Ni Foam) e1->e2 e3 Drying & Pressing e2->e3 c1 Three-Electrode Setup (Working, Counter, Reference Electrodes) e3->c1 c2 Cyclic Voltammetry (CV) c1->c2 c3 Galvanostatic Charge-Discharge (GCD) c1->c3 c4 Electrochemical Impedance Spectroscopy (EIS) c1->c4 a1 Specific Capacitance c2->a1 a2 Energy & Power Density c2->a2 a3 Cycling Stability c2->a3 cluster_analysis cluster_analysis c2->cluster_analysis c3->a1 c3->a2 c3->a3 c3->cluster_analysis a4 Internal Resistance c4->a4 c4->cluster_analysis

Caption: Experimental workflow for supercapacitor performance evaluation.

material_properties cluster_properties Material Properties of NH4CoPO4·H2O cluster_performance Supercapacitor Performance p1 Layered Crystal Structure perf1 High Specific Capacitance p1->perf1 Facilitates Ion Intercalation perf3 Excellent Cycling Stability p1->perf3 Structural Stability p2 Unique Nano/Microstructure (e.g., Microflowers, Nanosheets) p3 High Surface Area p2->p3 Increases p3->perf1 More Active Sites p4 Good Electrical Conductivity perf2 Good Rate Capability p4->perf2 Efficient Electron Transport

Caption: Influence of material properties on performance.

Concluding Remarks

This compound demonstrates significant promise as a high-performance electrode material for supercapacitors, often exhibiting superior specific capacitance compared to conventional activated carbon and MnO2. Its performance can be further enhanced through the formation of composites with other metal phosphates, oxides, or conductive materials like MXene and graphene. The facile synthesis methods and the ability to tune its morphology make NH4CoPO4·H2O an attractive candidate for next-generation energy storage devices. However, challenges related to long-term cycling stability, particularly at high current densities, and the scalability of synthesis methods need to be addressed for practical applications. This guide serves as a foundational resource for researchers to compare, select, and innovate upon the promising characteristics of NH4CoPO4·H2O in the dynamic field of electrochemical energy storage.

The Precursor Puzzle: A Comparative Guide to Alternative Materials for Lithium Cobalt Phosphate (LiCoPO₄) Battery Cathodes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of battery technology, the quest for higher energy density and enhanced stability in cathode materials is paramount. Lithium cobalt phosphate (LiCoPO₄), with its high operating voltage, presents a promising avenue. However, the performance of the final cathode is intrinsically linked to the quality and characteristics of its precursors. This guide provides a comprehensive comparison of alternative precursor materials to the commonly used ammonium cobalt(II) phosphate monohydrate for the synthesis of LiCoPO₄, supported by experimental data and detailed protocols.

The selection of a cobalt precursor is a critical step in the synthesis of LiCoPO₄, influencing the material's phase purity, morphology, and ultimately, its electrochemical performance. While this compound serves as a direct source of both cobalt and phosphate ions, a variety of other cobalt salts are frequently employed in common synthesis routes such as hydrothermal, sol-gel, and co-precipitation methods. This guide explores the impact of using alternative precursors like cobalt sulfate (CoSO₄), cobalt chloride (CoCl₂), cobalt acetate (Co(CH₃COO)₂), cobalt nitrate (Co(NO₃)₂), and cobalt oxalate (CoC₂O₄).

Performance Under the Microscope: A Data-Driven Comparison

The choice of precursor significantly affects the electrochemical characteristics of the resulting LiCoPO₄ cathode. The following table summarizes key performance metrics obtained from various studies, offering a side-by-side comparison.

Precursor MaterialSynthesis MethodInitial Discharge Capacity (mAh/g)C-RateCycle Stability (% capacity retention after cycles)Key Findings
This compound Solid-State~1250.1CNot specifiedServes as a baseline and direct precursor.
Cobalt Sulfate (CoSO₄) Hydrothermal>1100.1CNot specifiedProduces single-phase LiCoPO₄ with a high-quality carbon coating, leading to superior performance compared to other salts in the same study.[1]
Cobalt Chloride (CoCl₂) Hydrothermal~1100.1CNot specifiedYields single-phase LiCoPO₄, but the resulting carbon coating is of lower quality than that from CoSO₄.[1]
Cobalt Acetate (Co(CH₃COO)₂) Supercritical Fluid115Not specifiedNot specifiedCan be used to synthesize LiCoPO₄ nanoparticles.
Cobalt Nitrate (Co(NO₃)₂) HydrothermalNot specified (impure phase)--Did not produce single-phase LiCoPO₄ under the studied hydrothermal conditions.[1]
Cobalt Oxalate (CoC₂O₄) Solid-StateNot directly reported for LiCoPO₄, but used for LiCoO₂--A common precursor in solid-state synthesis of cobalt-based cathodes.

Unveiling the "How-To": Experimental Protocols

The synthesis method plays a crucial role in determining the final properties of the LiCoPO₄ material. Below are detailed experimental protocols for the hydrothermal and sol-gel synthesis of LiCoPO₄ using alternative cobalt precursors.

Hydrothermal Synthesis of LiCoPO₄/C

This method is favored for its ability to produce well-crystallized particles at relatively low temperatures.

Reactants:

  • Lithium source: Lithium hydroxide (LiOH) or Lithium phosphate (Li₃PO₄)

  • Cobalt source: Cobalt sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt chloride (CoCl₂)

  • Phosphorus source: Phosphoric acid (H₃PO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Carbon source (for coating): Ascorbic acid or glucose

  • Solvent: Deionized water

Procedure:

  • Stoichiometric amounts of the lithium, cobalt, and phosphorus precursors are dissolved in deionized water in a Teflon-lined stainless-steel autoclave.

  • The carbon source is added to the solution.

  • The pH of the solution is adjusted, typically to an alkaline value, using a base like ammonium hydroxide.

  • The autoclave is sealed and heated to a temperature between 180°C and 220°C for a duration of 6 to 24 hours.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is filtered, washed with deionized water and ethanol, and then dried in a vacuum oven.

  • The dried powder is then annealed under an inert atmosphere (e.g., Argon) at a temperature ranging from 600°C to 800°C to obtain the final carbon-coated LiCoPO₄ product.[1]

Sol-Gel Synthesis of LiCoPO₄

The sol-gel method offers excellent mixing of the precursors at a molecular level, leading to homogenous products.

Reactants:

  • Lithium source: Lithium nitrate (LiNO₃) or Lithium acetate (CH₃COOLi)

  • Cobalt source: Cobalt acetate (Co(CH₃COO)₂·4H₂O)

  • Phosphorus source: Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Chelating agent: Citric acid

  • Gelling agent: Ethylene glycol

Procedure:

  • Stoichiometric amounts of the lithium, cobalt, and phosphorus precursors are dissolved in deionized water.

  • Citric acid is added to the solution as a chelating agent to form metal-citrate complexes. The molar ratio of citric acid to total metal ions is typically maintained at 1:1.

  • Ethylene glycol is then added to the solution, and the mixture is heated to approximately 80-90°C with constant stirring to promote polymerization and the formation of a viscous gel.

  • The resulting gel is dried in an oven to remove the solvent, forming a precursor powder.

  • The precursor powder is first pre-calcined at a lower temperature (e.g., 300-400°C) to decompose the organic components.

  • Finally, the powder is calcined at a higher temperature (e.g., 700-800°C) in an inert or air atmosphere to obtain the crystalline LiCoPO₄ phase.

Visualizing the Process: From Precursor to Performance

To better understand the workflow and the factors influencing the choice of precursor, the following diagrams illustrate the key relationships and experimental processes.

experimental_workflow cluster_precursor Precursor Selection & Preparation cluster_synthesis Synthesis of LiCoPO4 cluster_post_synthesis Post-Synthesis Processing cluster_characterization Material & Electrochemical Characterization Ammonium_Cobalt_Phosphate Ammonium Cobalt(II) Phosphate Monohydrate Solution_Prep Solution Preparation Ammonium_Cobalt_Phosphate->Solution_Prep Alternative_Precursors Alternative Precursors (CoSO4, CoCl2, etc.) Alternative_Precursors->Solution_Prep Hydrothermal Hydrothermal Solution_Prep->Hydrothermal Sol_Gel Sol-Gel Solution_Prep->Sol_Gel Co_Precipitation Co-Precipitation Solution_Prep->Co_Precipitation Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Sol_Gel->Washing_Drying Co_Precipitation->Washing_Drying Annealing Annealing Washing_Drying->Annealing Material_Char Material Characterization (XRD, SEM) Annealing->Material_Char Electrochemical_Testing Electrochemical Testing (CV, Galvanostatic Cycling) Annealing->Electrochemical_Testing precursor_selection_logic Desired_Performance Desired Cathode Performance Synthesis_Method Chosen Synthesis Method (Hydrothermal, Sol-Gel, etc.) Desired_Performance->Synthesis_Method Precursor_Choice Precursor Selection Synthesis_Method->Precursor_Choice Material_Properties Intermediate Material Properties (Phase Purity, Morphology) Precursor_Choice->Material_Properties Final_Cathode Final LiCoPO4 Cathode Material_Properties->Final_Cathode Final_Cathode->Desired_Performance Feedback Loop

References

A Researcher's Guide to Crystal Structure Determination of Cobalt Phosphates: A Comparative Analysis of Rietveld Refinement and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the structural analysis of cobalt phosphates, a precise understanding of their crystalline arrangement is paramount. This guide provides a comprehensive comparison of Rietveld refinement with other key techniques for crystal structure determination, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective to aid in the selection of the most appropriate analytical method for your research needs.

The determination of the precise atomic arrangement within a crystalline solid is fundamental to understanding its physical and chemical properties. For cobalt phosphates, which are of interest in fields ranging from catalysis to battery materials, this structural insight is critical for optimizing performance and developing new materials. Rietveld refinement of powder X-ray diffraction (XRD) data has become a cornerstone technique for this purpose. However, a comprehensive evaluation of its performance against other available methods is essential for informed experimental design.

Comparing the Tools of the Trade: Rietveld Refinement vs. Alternatives

The choice of method for crystal structure determination depends on several factors, including the nature of the sample (e.g., single crystal vs. powder), the level of structural detail required, and the presence of disorder or amorphous content. This section compares Rietveld refinement with its primary alternatives: Single-Crystal X-ray Diffraction (SC-XRD), the Le Bail Method, and Pair Distribution Function (PDF) analysis.

Method Principle Sample Requirements Information Obtained Advantages Disadvantages
Rietveld Refinement Whole powder pattern fitting of a calculated profile to experimental data.[1]Crystalline powder.Crystal structure refinement (atomic positions, site occupancies, lattice parameters), quantitative phase analysis, crystallite size, and microstrain.[1][2]Applicable to materials that cannot be grown as single crystals; provides detailed structural and microstructural information.[2]Requires a good initial structural model; accuracy can be limited by peak overlap and preferred orientation.[1][3]
Single-Crystal XRD (SC-XRD) Diffraction of X-rays by a single crystal.Single crystal of sufficient size and quality (typically > 10 µm).Unambiguous determination of unit cell, space group, and atomic positions with high precision."Gold standard" for crystal structure determination, providing the most accurate and detailed structural information.[4]Difficult or impossible to grow suitable single crystals for many materials.
Le Bail Method Whole powder pattern fitting without a structural model.[5][6]Crystalline powder.Unit cell parameters, peak profiles, and integrated intensities.[5]Useful for determining unit cell parameters when the crystal structure is unknown; can help in space group determination.[5][7]Does not provide atomic coordinates or refine the crystal structure.[6]
Pair Distribution Function (PDF) Analysis Fourier transform of the total scattering data (Bragg and diffuse).[8][9]Crystalline, nanocrystalline, or amorphous powder.Local atomic structure (short-range order), information on disorder and amorphous phases.[8]Powerful for studying materials with disorder, nanosized domains, or amorphous components where long-range order is absent.[10]Data collection often requires high-energy X-rays (synchrotron); data analysis can be more complex.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from Rietveld refinement of various cobalt phosphates, providing a baseline for expected precision.

Compound Space Group Lattice Parameters (Å) R-factors (%) Reference
NaCoPO₄ (maricite)Pnmaa = 9.012, b = 6.854, c = 5.038Rwp = 2.28, Rp = 1.30[11]
Na₂CoP₂O₇Pna2₁a = 13.13, b = 10.45, c = 5.67Rwp = 3.38, Rp = 1.72[11]
Co(H₂PO₄)₂·2H₂OP2₁/na = 7.25, b = 8.58, c = 5.63, β = 95.8°R = 4.31, wR2 = 4.01[12]
NaCaPO₄:Eu²⁺Pnmaa = 10.43, b = 6.51, c = 5.31-[13]
Ca-deficient apatiteP6₃/ma = 9.4320, c = 6.8751-[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols.

Sample Preparation for Powder X-ray Diffraction

Proper sample preparation is critical to obtain high-quality diffraction data and minimize effects like preferred orientation.

  • Grinding: The cobalt phosphate sample should be ground to a fine powder, typically with a particle size of 1-10 µm, using an agate mortar and pestle. This ensures a sufficient number of randomly oriented crystallites to produce a representative diffraction pattern.

  • Mounting: The finely ground powder is then mounted onto a sample holder. Common methods include:

    • Back-loading: The powder is packed into a cavity from the rear of the holder to produce a flat surface and reduce preferred orientation.

    • Zero-background holder: For small sample amounts, the powder can be dispersed onto a low-background substrate, such as a silicon wafer.

Rietveld Refinement Protocol (using FullProf software)

Rietveld refinement is an iterative process of fitting a calculated diffraction pattern to the experimental data.

  • Data Collection: Powder XRD data is collected over a wide 2θ range with a small step size to ensure good statistics and resolution.

  • Initial Model: An initial crystal structure model is required. This can be obtained from crystallographic databases or from a previously solved structure of a similar compound. The space group and approximate lattice parameters are essential.

  • Refinement Steps: The refinement proceeds in a stepwise manner using software like FullProf:

    • Scale factor and background: The scale factor is refined first, followed by the background, which is typically modeled using a polynomial function.[15]

    • Unit cell parameters and zero-point error: The lattice parameters and the instrument's zero-point shift are then refined.

    • Peak profile parameters: The peak shape is modeled using functions like pseudo-Voigt, and parameters for crystallite size and microstrain are refined.

    • Atomic parameters: Finally, the atomic coordinates, site occupancy factors, and isotropic/anisotropic displacement parameters are refined.

  • Goodness-of-fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and ensuring a smooth difference plot between the observed and calculated patterns.[11]

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: The primary challenge is to grow single crystals of the cobalt phosphate of suitable size and quality. This can be achieved through methods like hydrothermal synthesis or slow evaporation from solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to determine the unit cell and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain precise atomic positions.

Pair Distribution Function (PDF) Analysis Protocol
  • Data Collection: Total scattering data is collected using high-energy X-rays, typically at a synchrotron source, to achieve a high momentum transfer (Q).

  • Data Correction: The raw data undergoes several corrections for background scattering, Compton scattering, and absorption to obtain the total scattering structure function, S(Q).

  • Fourier Transform: The reduced structure function, F(Q) = Q[S(Q)-1], is then Fourier transformed to obtain the pair distribution function, G(r).

  • Modeling: The experimental G(r) is modeled by starting with a known or hypothetical crystal structure and refining parameters such as lattice constants, atomic positions, and atomic displacement parameters to fit the observed PDF.

Visualizing the Workflow and Relationships

To better illustrate the processes and their interconnections, the following diagrams are provided.

Rietveld_Workflow cluster_Data_Collection Data Collection & Preparation cluster_Refinement_Process Rietveld Refinement Sample_Prep Sample Preparation (Grinding, Mounting) XRD_Measurement Powder XRD Measurement Sample_Prep->XRD_Measurement Initial_Model Initial Structural Model (Space Group, Atomic Positions) XRD_Measurement->Initial_Model Refine_Instrument Refine Scale Factor, Background & Zero-point Initial_Model->Refine_Instrument Refine_Cell Refine Unit Cell Parameters Refine_Instrument->Refine_Cell Refine_Profile Refine Peak Profile (Size, Strain) Refine_Cell->Refine_Profile Refine_Atomic Refine Atomic Parameters (Coordinates, Occupancy) Refine_Profile->Refine_Atomic Goodness_of_Fit Assess Goodness-of-Fit (R-factors, Difference Plot) Refine_Atomic->Goodness_of_Fit Goodness_of_Fit->Refine_Atomic Iterate Final_Structure Final Crystal Structure Goodness_of_Fit->Final_Structure Converged

Figure 1: Experimental workflow for Rietveld refinement of cobalt phosphates.

Method_Comparison cluster_Powder Powder Diffraction Methods cluster_SingleCrystal Single Crystal Method Rietveld Rietveld Refinement (Full Structure Refinement) LeBail Le Bail Method (Unit Cell & Intensity Extraction) Rietveld->LeBail Provides initial model for PDF Pair Distribution Function (Local Structure & Disorder) Rietveld->PDF Complementary for disordered systems LeBail->Rietveld Can precede PDF->Rietveld Provides local structure insight for model building SCXRD Single-Crystal XRD (Definitive Structure Solution) SCXRD->Rietveld Provides ideal starting model

Figure 2: Logical relationship between different crystal structure determination methods.

Conclusion

Rietveld refinement stands as a powerful and widely accessible technique for the detailed structural characterization of polycrystalline cobalt phosphates. Its ability to provide quantitative information on crystal structure, phase composition, and microstructure from powder diffraction data makes it an invaluable tool for materials research. However, it is not without its limitations, and a thorough understanding of its alternatives is crucial.

For unambiguous structure determination, single-crystal XRD remains the gold standard, provided suitable crystals can be obtained. The Le Bail method serves as a valuable precursor to Rietveld refinement when the crystal structure is unknown, enabling accurate unit cell determination. For cobalt phosphates exhibiting significant disorder, nanocrystallinity, or amorphous content, Pair Distribution Function analysis offers unique insights into the local atomic arrangement that are inaccessible by other methods.

Ultimately, the optimal approach may involve a combination of these techniques, leveraging the strengths of each to build a comprehensive understanding of the complex crystal chemistry of cobalt phosphates. This guide provides the foundational knowledge for researchers to navigate these choices and advance their materials discovery and development efforts.

References

Spectroscopic Profile of Ammonium Cobalt(II) Phosphate Monohydrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a material with potential applications in catalysis and materials science. This guide offers a comparative analysis with alternative inorganic phosphate compounds, supported by experimental data and detailed protocols.

This compound belongs to a class of inorganic compounds that are gaining interest for their diverse applications. Spectroscopic analysis is a cornerstone for characterizing such materials, providing insights into their chemical structure, composition, and electronic properties. This guide delves into the key spectroscopic techniques used to analyze this compound: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Comparative Spectroscopic Data

To provide a comprehensive understanding of the spectroscopic features of this compound, the following tables summarize the expected and experimentally observed data. These are compared with data for analogous compounds to highlight unique spectral fingerprints.

Table 1: FTIR and Raman Spectroscopy Data
Vibrational Mode This compound (Expected/Observed, cm⁻¹) ** Alternative Compound: Cobalt(II) Phosphate (Co₃(PO₄)₂) (Observed, cm⁻¹) Alternative Compound: Ammonium Phosphate ((NH₄)₃PO₄) (Observed, cm⁻¹) **
O-H Stretching (H₂O)~3400 (broad)--
N-H Stretching (NH₄⁺)~3100-3300-~3100-3300
H-O-H Bending (H₂O)~1630--
N-H Bending (NH₄⁺)~1400-~1400
P-O Stretching (PO₄³⁻)~1000-1100 (strong)~1000-1100 (strong)[1]~1000-1100 (strong)
Co-O Stretching~400-600~400-600-

Note: The FTIR spectrum of a related cobalt(II) complex shows characteristic bands for O-H stretching and deformation from water molecules at 3411 cm⁻¹ and 1628 cm⁻¹, respectively. The stretching of NH₃ molecules in a cobalt complex has been observed at 3151 cm⁻¹ and 828 cm⁻¹, with asymmetric and symmetric deformation at 1587 cm⁻¹ and 1328 cm⁻¹, respectively[2]. For cobalt phosphate, vibrational bands around 1000 cm⁻¹ are attributed to the antisymmetric stretching vibrations of the phosphate ligands[1].

Table 2: UV-Visible Spectroscopy Data
Compound λmax (nm) Electronic Transition
This compound (Expected)~530-550⁴T₁g(F) → ⁴T₁g(P) of octahedral Co(II)
Hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺~540⁴T₁g(F) → ⁴T₁g(P)[3]
Tetrachlorocobaltate(II) ion, [CoCl₄]²⁻~720⁴A₂(F) → ⁴T₁(P) of tetrahedral Co(II)[3]

Note: The UV-Vis spectrum of Co(II) complexes is highly dependent on the coordination geometry. Octahedral Co(II) complexes, like the hexaaquacobalt(II) ion, typically exhibit a peak around 540 nm, giving them a pink color[3]. The color of this compound is typically pink to purple, suggesting an octahedral coordination environment for the Co(II) ion.

Table 3: XPS Data
Element Orbital This compound (Expected Binding Energy, eV) Cobalt Phosphate (Co-Pi) (Observed Binding Energy, eV)
CobaltCo 2p₃/₂~781-782~782 and ~787 (Co²⁺)[4]
CobaltCo 2p₁/₂~797-798~798 and ~803 (Co²⁺ and Co³⁺)[4]
PhosphorusP 2p~133-134~135.4 (PO₄³⁻)[4]
NitrogenN 1s~401-402 (NH₄⁺)-

Note: In cobalt phosphate systems, the Co 2p₃/₂ peak for Co²⁺ is typically observed around 781-782 eV. The presence of satellite peaks can also be indicative of the Co²⁺ oxidation state[5][6]. The P 2p binding energy in phosphates is generally found around 133-135 eV[4][5].

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are standard protocols for the spectroscopic analysis of powdered inorganic samples like this compound.

FTIR Spectroscopy
  • Sample Preparation: The KBr pellet method is commonly used for solid inorganic samples[7][8].

    • Finely grind 1-2 mg of the this compound sample using an agate mortar and pestle.

    • Mix the ground sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy
  • Sample Preparation: Powdered samples can be analyzed directly[9][10].

    • Place a small amount of the this compound powder on a clean microscope slide or in a sample holder.

    • If using a Raman microscope, the sample can be pressed into a small cup that fits the microscope stage[9].

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

UV-Visible Spectroscopy (Diffuse Reflectance)
  • Sample Preparation: For solid, powdered samples, diffuse reflectance spectroscopy is the preferred method[11].

    • The powdered sample is compacted into a wafer or placed in a specialized sample holder.

    • A non-absorbing, highly reflective material like BaSO₄ or a calibrated white standard is used as a reference.

  • Data Acquisition:

    • Record a baseline spectrum using the reference material.

    • Record the diffuse reflectance spectrum of the sample.

    • The reflectance data can be converted to absorbance using the Kubelka-Munk function.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Proper sample mounting is critical to avoid contamination and ensure good electrical contact[12][13][14].

    • Press the this compound powder into a clean, high-purity indium foil.

    • Alternatively, sprinkle the powder onto double-sided conductive carbon tape mounted on a sample holder. Ensure excess loose powder is removed.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (Co 2p, P 2p, N 1s, O 1s) to determine their chemical states and binding energies.

Experimental Workflow

The logical flow of spectroscopic analysis for a novel inorganic compound like this compound is crucial for a comprehensive characterization.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of NH₄CoPO₄·H₂O Grinding Grinding to fine powder Synthesis->Grinding FTIR FTIR Spectroscopy Grinding->FTIR Raman Raman Spectroscopy Grinding->Raman UV_Vis UV-Vis Spectroscopy Grinding->UV_Vis XPS XPS Analysis Grinding->XPS FTIR_Data Vibrational Modes (NH₄⁺, PO₄³⁻, H₂O, Co-O) FTIR->FTIR_Data Raman_Data Complementary Vibrational Modes Raman->Raman_Data UV_Vis_Data Electronic Transitions (Co(II) coordination) UV_Vis->UV_Vis_Data XPS_Data Elemental Composition & Oxidation States XPS->XPS_Data Comparison Comparison with Alternative Compounds FTIR_Data->Comparison Raman_Data->Comparison UV_Vis_Data->Comparison XPS_Data->Comparison

References

A Comparative Analysis of Cobalt-Based Phosphates in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of cobalt-based phosphates against other alternatives, supported by experimental data.

Cobalt-based phosphates have emerged as a versatile and cost-effective class of catalysts with significant potential across various applications, including energy conversion, environmental remediation, and organic synthesis. Their unique electronic and structural properties, conferred by the interplay between cobalt centers and phosphate moieties, enable high catalytic activity and stability. This guide provides a comparative overview of their performance in key catalytic reactions, details of experimental protocols for their synthesis and use, and visualizations of relevant catalytic pathways and workflows.

Performance Comparison of Cobalt-Based Catalysts

The catalytic efficacy of cobalt-based phosphates is benchmarked against other cobalt-containing materials across different reactions. The following table summarizes key performance indicators from various studies, highlighting the competitive standing of cobalt phosphates.

CatalystReactionKey Performance MetricValueReference CatalystReference Value
CoP/NCNTs Hydrogen Evolution Reaction (HER)Overpotential @ 10 mA cm⁻²144 mVCo₂P/NCNTs >144 mV
CoP/CNTs Hydrogen Evolution Reaction (HER)Overpotential @ 10 mA cm⁻²>144 mVCoP > CoP/CNTs
Co₂P/CNTs Hydrogen Evolution Reaction (HER)Overpotential @ 10 mA cm⁻²> CoP/NCNTsCo₂P > Co₂P/CNTs
Hydrous Cobalt Phosphate Oxygen Evolution Reaction (OER)Overpotential @ 10 mA cm⁻²292 mV--
Cobalt Phosphate Nanorods Oxygen Evolution Reaction (OER)Overpotential @ 30 mA cm⁻²359 mVCobalt Oxide Higher than 359 mV
Cobalt Phosphate Nanorods SupercapacitorSpecific Capacitance @ 5 mA cm⁻²1512 F g⁻¹Cobalt Oxide 1103.9 F g⁻¹
Co₃(PO₄)₂ Benzyl Alcohol OxidationConversion~90%--
Co₃(PO₄)₂ Benzyl Alcohol OxidationSelectivity to Benzaldehyde>98%--
CoAPO-5 Cyclohexane OxidationConversionHighest among VAPO-5, CrAPO-5--
ZnIn₂S₄/5% Co-Pi Photocatalytic H₂ EvolutionH₂ Production Rate3593 µmol·g⁻¹·h⁻¹Pure ZnIn₂S₄ Lower than 3593 µmol·g⁻¹·h⁻¹

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are protocols for the synthesis of cobalt phosphate catalysts and their application in representative catalytic reactions.

Synthesis of Hydrous Cobalt Phosphate via Hydrothermal Method

This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate, a method often employed for creating electrodes for electrocatalysis.[1][2]

  • Precursor Solution Preparation: An aqueous solution is prepared containing cobalt nitrate (Co(NO₃)₂), ammonium dihydrogen phosphate (NH₄H₂PO₄), and urea (CO(NH₂)₂). The concentrations of these precursors are typically in the range of 0.05-0.1 M.

  • Substrate Preparation: A conductive substrate, such as nickel foam or fluorine-doped tin oxide (FTO) glass, is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath.

  • Hydrothermal Reaction: The cleaned substrate is placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution. The autoclave is sealed and heated to a specific temperature, typically between 120°C and 180°C, for a duration of 6 to 12 hours.

  • Post-Synthesis Treatment: After the autoclave cools down to room temperature, the substrate coated with the cobalt phosphate film is removed, rinsed thoroughly with deionized water and ethanol, and then dried in an oven at around 60-80°C.

Electrocatalytic Oxygen Evolution Reaction (OER)

This protocol outlines the procedure for evaluating the performance of a cobalt phosphate-based electrode for the OER.

  • Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell. The cobalt phosphate-coated substrate serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) are used. The electrolyte is typically a 1.0 M KOH solution.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to measure the current density as a function of the applied potential. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

    • Tafel Analysis: The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density. It provides insights into the reaction kinetics.

    • Chronopotentiometry or Chronoamperometry: These techniques are used to assess the long-term stability of the catalyst by holding a constant current density or potential, respectively, and monitoring the potential or current over time.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to investigate the charge transfer resistance at the electrode-electrolyte interface.

Catalytic Pathways and Experimental Workflows

Visualizing the complex processes in catalysis is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

OER_Mechanism cluster_catalyst Cobalt Phosphate Catalyst Surface Co_III Co(III)-OH PCET1 - H⁺, - e⁻ Co_III->PCET1 Co_IV Co(IV)=O H2O_attack + H₂O Co_IV->H2O_attack Co_OOH Co-OOH PCET2 - H⁺, - e⁻ Co_OOH->PCET2 Co_OO Co-O-O O2_release O₂ Release Co_OO->O2_release H2O_adsorption H₂O Adsorption O2_release->H2O_adsorption Catalyst Regeneration H2O_adsorption->Co_III PCET1->Co_IV PCET2->Co_OO H2O_attack->Co_OOH O_O_formation O-O Bond Formation

Proposed mechanism for the Oxygen Evolution Reaction (OER) on a cobalt phosphate catalyst surface.

Photocatalytic_H2_Evolution cluster_semiconductor ZnIn₂S₄ Semiconductor cluster_cocatalyst Co-Pi Co-catalyst VB Valence Band (VB) CoPi Co-Pi VB->CoPi h⁺ transfer e_h_pair VB->e_h_pair CB Conduction Band (CB) H_red 2H⁺ + 2e⁻ → H₂ CB->H_red H2O_ox H₂O → O₂ + 4H⁺ CoPi->H2O_ox Light Light (hν) Light->VB e_h_pair->VB h⁺ e_h_pair->CB e⁻ H2_release H₂ Evolution H_red->H2_release Hydrothermal_Synthesis_Workflow start Start prepare_solution Prepare Precursor Solution (Co²⁺, PO₄³⁻, Urea) start->prepare_solution clean_substrate Clean Substrate (e.g., Ni Foam) start->clean_substrate hydrothermal Hydrothermal Reaction (Autoclave, 120-180°C) prepare_solution->hydrothermal clean_substrate->hydrothermal cool_down Cool to Room Temperature hydrothermal->cool_down rinse_dry Rinse with DI Water & Ethanol and Dry cool_down->rinse_dry characterize Characterize Catalyst (SEM, XRD, etc.) rinse_dry->characterize end End characterize->end

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Cobalt(II) Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Operational Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ammonium cobalt(II) phosphate monohydrate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Core Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, particularly in situations where dust may be generated or if occupational exposure limits are exceeded.[1] For environments with a higher risk of airborne particles, a dust mask, such as a type N95 or P1, should be utilized.[2][3]

  • Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] This includes long-sleeved garments and, in some cases, disposable coveralls.[4][5]

Quantitative Exposure Limits and Glove Specifications

While specific exposure limits for this compound have not been established, the limits for cobalt and its inorganic compounds provide a critical benchmark for ensuring workplace safety.[1]

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) 0.1 mg/m³ (8-hour TWA)OSHA
Recommended Exposure Limit (REL) 0.05 mg/m³ (10-hour TWA)NIOSH
Threshold Limit Value (TLV) 0.02 mg/m³ (8-hour TWA)ACGIH
Immediately Dangerous to Life or Health (IDLH) 20 mg/m³NIOSH

TWA : Time-Weighted Average

Glove Material Recommendations

Chemical ClassRecommended Glove MaterialBreakthrough Time
Cobalt SaltsNitrileSpecific breakthrough time for this compound is not available. Always consult the glove manufacturer's chemical resistance guide.

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][9][10] The use of a chemical fume hood is strongly recommended to minimize inhalation risks.

  • Designated Area: Cordon off a designated area for the handling of this substance to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Donning of Personal Protective Equipment (PPE)
  • Order of Donning:

    • Put on a lab coat or disposable coveralls.

    • Put on a respirator or dust mask.

    • Put on chemical safety goggles.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Handling the Compound
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2][3][4][8][9][11]

  • Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[1][4][8][11]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes, skin, and clothing.[1][2][4][8][9]

Decontamination and Doffing of PPE
  • Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][4][8][11]

  • Order of Doffing:

    • Remove lab coat or coveralls, turning it inside out to contain any contaminants.

    • Remove safety goggles.

    • Remove respirator or dust mask.

    • Wash hands again.

Waste Disposal
  • Contaminated Materials: All disposable PPE, weighing papers, and other contaminated materials should be collected in a clearly labeled, sealed container for hazardous waste.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1][4][8] Do not release it into the environment.[1][4][9][11]

  • Disposal Method: The recommended disposal method is to have the material handled by a licensed professional waste disposal service.[3] One suggested method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium cobalt(II) phosphate monohydrate
Reactant of Route 2
Reactant of Route 2
Ammonium cobalt(II) phosphate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.